molecular formula C24H26N2O2 B607391 Evocalcet CAS No. 870964-67-3

Evocalcet

Número de catálogo: B607391
Número CAS: 870964-67-3
Peso molecular: 374.5 g/mol
Clave InChI: RZNUIYPHQFXBAN-XLIONFOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Evocalcet (codes KHK7580, MT-4580) is an oral calcimimetic agent designed for research on Secondary Hyperparathyroidism (SHPT), particularly in the context of chronic kidney disease . It functions as a positive allosteric modulator of the Calcium-sensing Receptor (CaSR) . By binding to the transmembrane domain of the CaSR on parathyroid cells, this compound increases the receptor's sensitivity to extracellular calcium . This agonistic action inhibits the secretion of Parathyroid Hormone (PTH), a key mediator of mineral metabolism . Research indicates that this compound is effective in reducing elevated levels of PTH, as well as serum calcium and phosphorus, which are central to the study of CKD-Mineral and Bone Disorder (CKD-MBD) . A significant area of investigation for this compound is its improved pharmacological profile compared to earlier calcimimetics. It demonstrates superior oral bioavailability and a lower incidence of upper gastrointestinal adverse effects in preclinical and clinical models, making it a compound of interest for studying long-term therapeutic management and patient compliance . Furthermore, its minimal inhibition of cytochrome P450 enzymes, including CYP2D6, suggests a lower potential for drug-drug interactions in research settings, providing a distinct advantage for combination studies . This compound is approved for treatment in Japan , but is offered here For Research Use Only. Not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNUIYPHQFXBAN-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132784
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870964-67-3
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870964-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evocalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evocalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOCALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Evocalcet mechanism of action on CaSR

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Evocalcet on the Calcium-Sensing Receptor (CaSR)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (trade name Orkedia) is a second-generation, orally active calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of calcium homeostasis.[2][4][5] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum PTH and calcium levels.[1][6][7] Compared to its predecessor, cinacalcet, this compound exhibits a more favorable pharmacokinetic profile, including significantly higher bioavailability, which contributes to its efficacy at lower doses and a reduced incidence of gastrointestinal adverse effects.[8][9] This guide provides a detailed examination of this compound's interaction with the CaSR, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.

Introduction to the Calcium-Sensing Receptor (CaSR)

The CaSR is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium balance.[1][10] Primarily expressed in the parathyroid glands and kidney, the CaSR detects minute fluctuations in extracellular calcium concentrations ([Ca²⁺]ₑ).[2][10] In the parathyroid gland, activation of the CaSR by increased [Ca²⁺]ₑ inhibits the secretion of PTH.[1][9] In SHPT, a common complication of CKD, the parathyroid glands become less sensitive to calcium, leading to excessive PTH secretion and subsequent mineral and bone disorders.[2] Calcimimetics are therapeutic agents designed to mimic the effect of calcium, thereby increasing the CaSR's sensitivity and mitigating the effects of SHPT.[1]

This compound: A Positive Allosteric Modulator of the CaSR

This compound is classified as a positive allosteric modulator (PAM) of the CaSR.[2][11] Unlike orthosteric agonists that bind to the primary ligand-binding site, allosteric modulators bind to a distinct site on the receptor.[2][12] This binding induces a conformational change that enhances the affinity and/or efficacy of the endogenous ligand, in this case, extracellular calcium.[2]

Binding Site: Structural studies, including cryo-electron microscopy, have revealed that this compound binds within the receptor's seven-transmembrane (7TM) domain, at the interface between the receptor and the lipid membrane.[9][13][14] Like cinacalcet, its basic nitrogen is predicted to interact with key residues such as Glu837 of the CaSR.[9] This binding stabilizes an active conformation of the receptor, thereby increasing its sensitivity to calcium ions.

G cluster_membrane Cell Membrane CaSR CaSR (Inactive State) Extracellular Domain 7-Transmembrane Domain Intracellular Domain CaSR_Active CaSR (Active State) Extracellular Domain 7-Transmembrane Domain Intracellular Domain CaSR->CaSR_Active Conformational Change (Sensitization) G_Protein G-Protein (Gq/11, Gi/o) CaSR_Active:icd->G_Protein Activates Calcium Extracellular Calcium (Ca²⁺) Calcium->CaSR:ecd Binds This compound This compound This compound->CaSR:tmd Allosteric Binding Signaling Downstream Signaling Cascade G_Protein->Signaling

Caption: Allosteric modulation of CaSR by this compound.

Intracellular Signaling Pathways

Activation of the CaSR by this compound and calcium triggers downstream signaling through heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[15][16][17]

  • Gαq/11 Pathway: This is the principal pathway for inhibiting PTH secretion.

    • Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLC.[10][15]

    • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[10]

    • Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm and increasing the intracellular calcium concentration ([Ca²⁺]i).[8][15] This rise in [Ca²⁺]i is a key signal for the inhibition of PTH secretion.

    • Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca²⁺]i, activates PKC, which in turn can modulate downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.[15][16]

  • Gαi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.

This compound This compound + Ca²⁺ CaSR CaSR This compound->CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_i ↑ [Ca²⁺]i ER->Ca_i Releases Ca²⁺ Ca_i->PKC Co-activates PTH Inhibition of PTH Secretion Ca_i->PTH MAPK MAPK Pathway PKC->MAPK Activates cAMP ↓ cAMP AC->cAMP Reduces Production cAMP->PTH

Caption: CaSR downstream signaling pathways activated by this compound.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through extensive in vitro and in vivo studies.

ParameterSpecies / SystemValueReference
In Vitro Activity
EC₅₀ for [Ca²⁺]i increasehCaR-HEK293 cells92.7 nM[4][6][8]
In Vivo Efficacy (Single Oral Dose)
Significant PTH ReductionNormal Rats≥ 0.03 mg/kg[8]
Significant Serum Ca²⁺ ReductionNormal Rats≥ 0.1 mg/kg[8]
Significant PTH & Ca²⁺ Reduction5/6 Nephrectomized Rats≥ 0.1 mg/kg[8]
Effective PTH ReductionCommon Marmosets5 µg/kg[8]
Pharmacokinetics
BioavailabilityRats> 80%[8]
Elimination Half-life (t₁/₂)Healthy Chinese Subjects16.0 - 20.8 hours[18]
Time to Max Concentration (tₘₐₓ)Healthy Chinese Subjects1.5 - 2.0 hours[18]

Key Experimental Protocols

In Vitro CaSR Activation Assay: Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay quantifies the agonistic activity of this compound on the human CaSR by measuring changes in intracellular calcium concentration.

Objective: To determine the EC₅₀ of this compound for CaSR activation.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene (hCaR-HEK293) are cultured to confluence in appropriate media.[8]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom microplates and incubated to allow for attachment.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C.[19][20] The acetoxymethyl (AM) ester form allows the dye to permeate the cell membrane.

  • De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed to remove extracellular dye.

  • Compound Addition: Varying concentrations of this compound are added to the wells. A baseline fluorescence reading is taken before addition.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader.[21]

    • For Fura-2 , the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm is calculated. An increase in this ratio corresponds to an increase in [Ca²⁺]i.[19]

    • For Fluo-4 , fluorescence intensity is measured at ~516 nm following excitation at ~494 nm. An increase in intensity corresponds to an increase in [Ca²⁺]i.[21]

  • Data Analysis: The change in fluorescence is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to calculate the EC₅₀ value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture hCaR-HEK293 cells B 2. Seed cells into 96-well plate A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fura-2 AM) B->C D 4. Wash to remove extracellular dye C->D E 5. Add varying concentrations of this compound D->E F 6. Measure fluorescence (Plate Reader) E->F G 7. Plot dose-response curve F->G H 8. Calculate EC₅₀ G->H

Caption: Workflow for in vitro measurement of [Ca²⁺]i.
In Vivo Assessment of PTH and Serum Calcium Suppression

This protocol describes a typical animal study to evaluate the pharmacological effects of this compound on key biomarkers of SHPT.

Objective: To assess the dose-dependent effects of orally administered this compound on serum PTH and calcium levels in a rat model of CKD.

Methodology:

  • Animal Model: A CKD model is induced in rats (e.g., Sprague-Dawley) via 5/6 nephrectomy (Nx) or an adenine-induced diet, which leads to the development of SHPT.[7][8] Sham-operated animals serve as controls.

  • Acclimatization: Animals are allowed to recover and develop stable SHPT, typically monitored by elevated serum PTH levels.

  • Grouping and Dosing: Rats are randomized into vehicle control and this compound treatment groups (e.g., 0.03, 0.1, 0.3 mg/kg). The drug or vehicle is administered orally via gavage.[8]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) via a tail vein or other appropriate method.

  • Biochemical Analysis:

    • Blood is processed to obtain serum.

    • Intact PTH (iPTH) levels are measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

    • Serum calcium concentrations are measured using a colorimetric assay or an automated clinical chemistry analyzer.

  • Data Analysis: The mean serum PTH and calcium levels for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of different doses of this compound to the vehicle control.

G cluster_model Model Development cluster_study Study Execution cluster_analysis Analysis A 1. Induce CKD in rats (e.g., 5/6 Nephrectomy) B 2. Allow SHPT to develop A->B C 3. Randomize into groups (Vehicle, this compound doses) B->C D 4. Administer single oral dose C->D E 5. Collect blood samples at timed intervals D->E F 6. Measure serum iPTH (ELISA) & Ca²⁺ E->F G 7. Analyze dose-dependent effects vs. vehicle F->G

Caption: Workflow for in vivo assessment of this compound efficacy.

Conclusion

This compound represents a significant advancement in the management of secondary hyperparathyroidism. Its mechanism as a positive allosteric modulator of the Calcium-Sensing Receptor is well-defined, enhancing the receptor's sensitivity to extracellular calcium and potently suppressing PTH secretion through the Gαq/11 and Gαi/o signaling pathways. Its superior pharmacokinetic profile allows for effective disease management at lower doses with improved tolerability compared to earlier calcimimetics. The detailed understanding of its molecular interactions and pharmacological effects provides a solid foundation for its clinical application and for the future development of novel CaSR modulators.

References

Molecular Pharmacology of Evocalcet: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Evocalcet, a second-generation calcimimetic agent, represents a significant advancement in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2][3] Developed to improve upon the limitations of the first-generation calcimimetic, cinacalcet, this compound offers a favorable pharmacological profile characterized by enhanced efficacy at lower doses, improved bioavailability, and a better safety and tolerability profile.[4][5][6] This technical guide provides a detailed exploration of the molecular pharmacology of this compound, encompassing its mechanism of action, key experimental data, and relevant methodologies for its study.

Mechanism of Action

This compound is an orally active, allosteric agonist of the calcium-sensing receptor (CaSR).[1][7][8] The CaSR, a G-protein coupled receptor, is predominantly expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating calcium homeostasis.[7][9] In SHPT, the parathyroid glands become less sensitive to extracellular calcium, leading to excessive secretion of parathyroid hormone (PTH).[1][10]

This compound binds to a site on the transmembrane domain of the CaSR, distinct from the binding site of extracellular calcium.[1][4] This allosteric modulation increases the receptor's sensitivity to extracellular calcium ions.[1][10] Consequently, at any given calcium concentration, the CaSR is more effectively activated in the presence of this compound, leading to the suppression of PTH synthesis and secretion.[11][10] This targeted action helps to normalize serum calcium and phosphorus levels, thereby mitigating the complications associated with SHPT, such as renal osteodystrophy and cardiovascular disease.[2][3]

Signaling Pathway of this compound

Evocalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Extracellular Ca2+ CaSR CaSR Extracellular Ca2+->CaSR Binds This compound This compound This compound->CaSR Allosteric Modulation Gq11 Gq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Intracellular Ca2+ ↑ [Ca2+]i ER->Intracellular Ca2+ Releases Ca2+ PTH_Secretion ↓ PTH Secretion Intracellular Ca2+->PTH_Secretion Inhibits MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates PTH_Gene_Expression ↓ PTH Gene Expression MAPK_Pathway->PTH_Gene_Expression Inhibits

Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).

Quantitative Data

In Vitro Activity
ParameterCell LineValueReference
EC50 hCaR-HEK293 cells92.7 nM[11][8]
EC50 hCaR-HEK293 cells243 ± 15 nM (in response to 0.5 mM CaCl2)[12]
In Vivo Pharmacodynamics in Animal Models
Animal ModelDoseEffectReference
Normal Rats≥0.03 mg/kg (oral)Significant reduction in serum PTH[5]
Normal Rats≥0.1 mg/kg (oral)Significant reduction in serum calcium[5]
5/6 Nephrectomized Rats≥0.1 mg/kg (oral)Significant decrease in serum PTH and calcium[5]
5/6 Nephrectomized Rats0.3 mg/kg (oral, once daily for 5 weeks)Reduced serum PTH and calcium levels[11]
Adenine-induced CKD Rats0.3 mg/kg (oral)Significant decrease in serum PTH for 24 hours[13]
Pharmacokinetics in Humans
PopulationDoseTmax (median)t1/2 (mean)BioavailabilityReference
Healthy Japanese Subjects1-20 mg (single dose)1.5 - 2 h12.98 - 19.77 h-[14]
Healthy Chinese Subjects1-12 mg (single dose)1.00 - 2.00 h15.99 - 20.84 h-[15]
SHPT Patients on Hemodialysis1, 4, or 12 mg (single dose)~4 h20.86 - 22.52 h-[16]
Humans (mass balance study)---62.7%[4]
Clinical Efficacy in SHPT Patients
Study PhasePatient PopulationTreatmentKey FindingReference
Phase 2bJapanese HDSHPTThis compound 0.5, 1, 2 mg/day for 3 weeksDose-dependent reduction in iPTH (-8.40%, -10.56%, -20.16% respectively)[17][18][19]
Phase 3Japanese HDSHPTThis compound (1-8 mg) vs. Cinacalcet for 30 weeksThis compound was non-inferior to cinacalcet in achieving target iPTH levels[20]
Long-term ExtensionJapanese HDSHPTThis compound (1-12 mg) for 52 weeksSustained reduction in iPTH levels[20]

Experimental Protocols

In Vitro CaSR Agonist Activity Assay

A common method to assess the in vitro activity of this compound involves the use of Human Embryonic Kidney (HEK293) cells stably transfected with the human Calcium-Sensing Receptor (hCaR).

Methodology:

  • Cell Culture: HEK293 cells stably expressing hCaR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic such as hygromycin B.[5]

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in a HEPES buffer to achieve the desired final concentrations.[5]

  • Assay Procedure:

    • The transfected HEK293 cells are seeded into a 96-well plate.[5]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The prepared this compound solutions at various concentrations are added to the wells.[5]

    • The change in intracellular calcium concentration ([Ca2+]i) is measured using a fluorescence imaging plate reader (FLIPR).[12]

  • Data Analysis: The fluorescence intensity is measured, and the dose-response curve is plotted to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal response.[8]

In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (Nx) rat model is a widely used preclinical model to evaluate the efficacy of drugs for SHPT.

Methodology:

  • Induction of SHPT:

    • Male Wistar rats undergo a two-step surgical procedure to induce chronic kidney disease. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed.

    • Following surgery, the rats are fed a high-phosphorus diet to exacerbate the development of SHPT.[3][21]

  • Drug Administration:

    • This compound is suspended in a vehicle solution, typically 0.5% methylcellulose.[5]

    • The drug is administered orally to the 5/6 Nx rats once daily for a specified period (e.g., 4-5 weeks).[2][11]

  • Sample Collection and Analysis:

    • Blood samples are collected periodically from the tail vein.[5]

    • Serum levels of PTH, calcium, and phosphorus are measured using appropriate immunoassay and colorimetric kits.

  • Data Analysis: The effects of this compound on the biochemical parameters are compared to those of a vehicle-treated control group to assess its in vivo efficacy.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_dmpk Pharmacokinetic Studies A1 HEK293 Cell Culture (hCaSR expressing) A2 Calcium Mobilization Assay (FLIPR) A1->A2 A3 Determine EC50 A2->A3 B1 Induce SHPT in Rats (5/6 Nephrectomy) A3->B1 B2 Oral Administration of this compound B1->B2 B3 Blood Sampling B2->B3 B4 Measure Serum PTH, Ca, and P Levels B3->B4 C1 Administer this compound to Animals and Humans B4->C1 C2 Plasma Sample Collection at Time Points C1->C2 C3 LC-MS/MS Analysis C2->C3 C4 Determine PK Parameters (Tmax, t1/2, AUC) C3->C4

Caption: A typical experimental workflow for the evaluation of this compound.

Advantages of this compound over Cinacalcet

This compound was developed to address several limitations of cinacalcet, the first-in-class calcimimetic.[4][5][7]

  • Improved Bioavailability: this compound exhibits significantly higher bioavailability compared to cinacalcet (62.7% vs. 5-30%), allowing for lower and more predictable dosing.[4]

  • Reduced Gastrointestinal Side Effects: Clinical studies have shown that this compound is associated with a lower incidence of gastrointestinal adverse events, such as nausea and vomiting, which are common with cinacalcet and can limit dose titration and patient compliance.[4][5]

  • Lower Potential for Drug-Drug Interactions: Cinacalcet is a strong inhibitor of the cytochrome P450 enzyme CYP2D6, leading to potential drug-drug interactions. This compound, in contrast, shows no significant inhibitory effects on major CYP isozymes, reducing the risk of such interactions.[4][5][11][22]

Logical Relationship Diagram

Evocalcet_Advantages cluster_advantages Pharmacological Advantages cluster_outcomes Clinical Outcomes This compound This compound Bioavailability Higher Bioavailability This compound->Bioavailability GI_Safety Reduced GI Side Effects (Nausea, Vomiting) This compound->GI_Safety DDI Lower Potential for Drug-Drug Interactions (CYP2D6) This compound->DDI Dosing Lower & More Predictable Dosing Bioavailability->Dosing Compliance Improved Patient Compliance GI_Safety->Compliance Co_medication Safer Co-medication DDI->Co_medication

Caption: Logical relationship of this compound's advantages and clinical outcomes.

This compound's molecular pharmacology positions it as a valuable therapeutic option for the management of secondary hyperparathyroidism. Its mechanism as a potent allosteric modulator of the CaSR, combined with a favorable pharmacokinetic and safety profile, offers significant advantages over older calcimimetics. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of nephrology and endocrinology. Further research may continue to elucidate the full therapeutic potential of this compound in managing mineral and bone disorders in patients with chronic kidney disease.

References

Evocalcet's Binding Affinity to the Calcium-Sensing Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] The CaSR, a class C G-protein coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis.[1][2][4] this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] This document provides a detailed technical guide on the binding affinity and functional potency of this compound to the CaSR, including experimental methodologies and relevant signaling pathways.

Quantitative Data: Functional Potency of this compound

This compound's interaction with the CaSR is primarily characterized by its functional potency, measured as the half-maximal effective concentration (EC50) in in vitro cellular assays. This value represents the concentration of this compound that elicits 50% of the maximal response in a given functional assay, typically the mobilization of intracellular calcium.

ParameterValueCell LineAssay TypeReference
EC50 92.7 nMhCaR-HEK293Intracellular Ca2+ Mobilization[5][6]
EC50 243 ± 15 nMhCaR-HEK293Intracellular Ca2+ Mobilization[7]

Note: The variation in EC50 values can be attributed to differences in experimental conditions and assay systems between laboratories.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Functional Potency)

This assay is a cornerstone for characterizing the functional potency of CaSR allosteric modulators like this compound. It measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Objective: To determine the EC50 value of this compound by measuring its ability to potentiate CaSR-mediated intracellular calcium release in response to a fixed concentration of extracellular calcium.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably transfected with the human calcium-sensing receptor (hCaR-HEK293).[5][6]

  • Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester) or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Agonist: Calcium chloride (CaCl2).

  • Instrumentation: A fluorescence microplate reader or a flow cytometer capable of measuring intracellular calcium kinetics.

Methodology:

  • Cell Culture and Plating:

    • hCaR-HEK293 cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

    • For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading:

    • The growth medium is removed, and the cells are washed with assay buffer.

    • Cells are then incubated with a loading solution containing the fluorescent calcium indicator (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 60 minutes) at 37°C, allowing the dye to enter the cells.

  • Compound Incubation:

    • After dye loading, the cells are washed again with assay buffer to remove any extracellular dye.

    • Varying concentrations of this compound are added to the wells and incubated for a predetermined period.

  • Signal Detection:

    • The microplate is placed in the fluorescence reader.

    • A baseline fluorescence reading is taken before the addition of the agonist.

    • A fixed concentration of CaCl2 is added to all wells to stimulate the CaSR.

    • The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of this compound.

    • The data are normalized to the maximal response and plotted against the logarithm of the this compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Radioligand Binding Assay (Binding Affinity - Representative Protocol)

Objective: To determine the inhibition constant (Ki) of this compound for the CaSR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membrane preparations from hCaR-HEK293 cells.

  • Radioligand: A suitable radiolabeled antagonist or allosteric modulator for the CaSR (e.g., [3H]-NPS 2143).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known unlabeled CaSR ligand.

  • Binding Buffer: A buffer optimized for the CaSR binding assay (e.g., Tris-HCl with physiological salts).

  • Instrumentation: A scintillation counter.

Methodology:

  • Membrane Preparation:

    • hCaR-HEK293 cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the binding buffer.

  • Assay Setup:

    • In a series of tubes, a fixed concentration of the radioligand is incubated with varying concentrations of this compound.

    • A set of tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand) are also prepared.

  • Incubation:

    • The cell membranes are added to the tubes, and the mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

    • An IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Activation of the CaSR by calcium, potentiated by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.

CaSR_Signaling_Pathway Extracellular_Ca Extracellular Ca²⁺ CaSR CaSR Extracellular_Ca->CaSR Binds This compound This compound (Allosteric Modulator) This compound->CaSR Potentiates Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release PTH_Suppression Suppression of PTH Secretion Ca_release->PTH_Suppression MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->PTH_Suppression

CaSR Signaling Cascade
Experimental Workflow for Intracellular Calcium Mobilization Assay

The following diagram outlines the key steps in determining the functional potency of this compound using a fluorescence-based calcium flux assay.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture hCaR-HEK293 cells Start->Cell_Culture Seed_Plate Seed cells into microplate Cell_Culture->Seed_Plate Dye_Loading Load cells with Fluo-4 AM Seed_Plate->Dye_Loading Wash1 Wash to remove extracellular dye Dye_Loading->Wash1 Add_this compound Add varying concentrations of this compound Wash1->Add_this compound Measure_Baseline Measure baseline fluorescence Add_this compound->Measure_Baseline Add_Agonist Add fixed concentration of CaCl₂ Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence response Add_Agonist->Measure_Response Data_Analysis Analyze data and determine EC₅₀ Measure_Response->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

Conclusion

This compound is a potent allosteric modulator of the calcium-sensing receptor, as demonstrated by its nanomolar EC50 values in functional cellular assays. The primary mechanism of action involves the potentiation of the Gq/11-PLC signaling pathway, leading to intracellular calcium mobilization and subsequent suppression of PTH secretion. The provided experimental protocols offer a framework for the in vitro characterization of this compound and similar CaSR modulators. Further studies, particularly direct binding assays, would provide a more complete picture of its affinity for the receptor.

References

In Vitro Characterization of Evocalcet Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1] It is developed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] As an allosteric modulator, this compound enhances the sensitivity of the CaSR to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[2][3] This document provides a detailed technical overview of the in vitro characterization of this compound's activity, focusing on its mechanism of action, key experimental data, and the protocols used to generate this data.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound's primary mechanism of action is the allosteric activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) crucial for maintaining calcium homeostasis.[1][4] By binding to a site distinct from the orthosteric calcium-binding site, this compound induces a conformational change in the receptor that increases its affinity for extracellular calcium ions. This potentiation of CaSR signaling, even at physiological calcium concentrations, leads to the inhibition of PTH secretion from the parathyroid glands.

The activation of the CaSR by this compound initiates a downstream signaling cascade primarily through the Gq/11 and Gi/o G-protein pathways.[5][6] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, a key event in the characterization of this compound's in vitro activity.[6]

Quantitative In Vitro Activity of this compound

The in vitro potency and selectivity of this compound have been characterized through various assays. The key quantitative data are summarized in the tables below.

Table 1: CaSR Agonistic Activity of this compound
ParameterCell LineValueReference
EC50 hCaR-HEK29392.7 nM[2][3][8]

EC50 (Half-maximal effective concentration) represents the concentration of this compound that induces a response halfway between the baseline and maximum in the intracellular calcium mobilization assay.

Table 2: In Vitro Inhibition of Cytochrome P450 (CYP) Isozymes by this compound
CYP IsozymeIC50 (µM)Reference
CYP1A2>50[2]
CYP2A6>50[2]
CYP2B6>50[2]
CYP2C8>50[2]
CYP2C9>50[2]
CYP2C19>50[2]
CYP2D6>50 (50.7% inhibition at 50 µM)[2][9]
CYP2E1>50[2]
CYP3A4/5>50[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A higher IC50 value indicates lower inhibitory potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Intracellular Calcium Mobilization Assay

This assay quantifies the ability of this compound to activate the CaSR and trigger an increase in intracellular calcium concentration ([Ca2+]i).

a. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR (hCaR-HEK293) are used.[2][3]

  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 50 mg/mL hygromycin B.[2]

  • For the assay, cells are seeded into 96-well plates and grown to 80-100% confluency.[2][10]

b. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a physiological buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).[10][11]

  • A loading solution containing the ratiometric fluorescent calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) is prepared. The Fura-2 AM stock solution (1-5 mM in anhydrous DMSO) is diluted in the buffer to a final working concentration of 1-5 µM.[11] 0.02-0.04% Pluronic F-127 can be included to aid in dye dispersion.[11]

  • Cells are incubated with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[10][12]

  • Following incubation, the loading solution is removed, and the cells are washed twice with the buffer to remove extracellular dye.[11]

  • The cells are then incubated for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[11]

c. Fluorescence Measurement:

  • The 96-well plate is placed in a multi-label plate reader capable of ratiometric fluorescence measurement.

  • This compound solutions are prepared at various concentrations (e.g., 3 to 30,000 nM) in the assay buffer.[2][3]

  • The plate reader is set to excite Fura-2 at two wavelengths: ~340 nm (calcium-bound) and ~380 nm (calcium-free), and to measure the emission at ~510 nm.

  • A baseline fluorescence reading is taken before the addition of this compound.

  • This compound solutions are added to the wells, and the fluorescence intensity ratio (340/380 nm) is measured over time to monitor the change in [Ca2+]i.[2][3]

d. Data Analysis:

  • The change in the 340/380 nm fluorescence ratio is plotted against the concentration of this compound.

  • The EC50 value is determined by fitting the concentration-response curve to a sigmoidal dose-response equation.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of this compound to inhibit the activity of major drug-metabolizing CYP isozymes.

a. Reagents and Materials:

  • Pooled human liver microsomes (HLMs).[2][13]

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

  • Specific probe substrates for each CYP isozyme (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).[14]

  • This compound stock solution (in a suitable solvent like DMSO).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

  • LC-MS/MS system for metabolite quantification.[13][14]

b. Incubation Procedure:

  • A master mix is prepared containing HLMs, the NADPH-generating system, and the incubation buffer.

  • A series of dilutions of this compound are prepared (e.g., 0.15 to 50 µM).[2]

  • The HLM master mix is pre-incubated with either this compound or vehicle control for a short period at 37°C.

  • The reaction is initiated by adding the specific CYP probe substrate.

  • The incubation is carried out at 37°C for a specific time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.[15]

  • The reaction is terminated by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

c. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate proteins.

  • The supernatant is transferred for analysis by LC-MS/MS.

  • The formation of the specific metabolite of the probe substrate is quantified.

d. Data Analysis:

  • The rate of metabolite formation in the presence of this compound is compared to the vehicle control.

  • The percent inhibition is calculated for each this compound concentration.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to an inhibitory dose-response curve.

Visualizations

Signaling Pathway of this compound-Mediated CaSR Activation

Evocalcet_CaSR_Signaling This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Allosteric Modulation Gq11 Gαq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Responses (e.g., ↓PTH Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound allosterically modulates the CaSR, leading to Gq/11 activation and subsequent intracellular calcium release.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow start Start culture Culture hCaR-HEK293 cells in 96-well plate start->culture wash1 Wash cells with buffer culture->wash1 load Load cells with Fura-2 AM (30-60 min, 37°C) wash1->load wash2 Wash cells to remove extracellular dye load->wash2 deesterify De-esterification (20-30 min, RT) wash2->deesterify measure Measure baseline fluorescence (340/380 nm excitation) deesterify->measure add_this compound Add this compound (various concentrations) measure->add_this compound measure_response Measure fluorescence response add_this compound->measure_response analyze Analyze data and determine EC50 measure_response->analyze end End analyze->end

Caption: Workflow for measuring this compound-induced intracellular calcium changes in hCaR-HEK293 cells.

Experimental Workflow for CYP Inhibition Assay

CYP_Inhibition_Workflow start Start prepare_mix Prepare incubation mix: Human Liver Microsomes, NADPH-generating system start->prepare_mix preincubate Pre-incubate mix with This compound or vehicle prepare_mix->preincubate initiate Initiate reaction with CYP probe substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate reaction (e.g., Acetonitrile) incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS for metabolite centrifuge->analyze calculate Calculate % inhibition and determine IC50 analyze->calculate end End calculate->end

Caption: Workflow for determining the in vitro inhibitory potential of this compound on CYP enzymes.

References

Evocalcet's Effect on Parathyroid Hormone Secretion Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocalcet is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on PTH secretion pathways, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant in vitro and in vivo models are also provided to facilitate further research in this area.

Introduction

Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated PTH levels, which contribute to mineral and bone disorders. This compound (KHK7580) is an orally administered small molecule that offers a therapeutic option for the management of SHPT in patients on dialysis.[1][2] It functions by targeting the CaSR, a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[1] This document will explore the intricate details of this compound's interaction with the CaSR and the subsequent downstream signaling events that lead to the reduction of PTH secretion.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound does not directly activate the CaSR but rather binds to an allosteric site within the transmembrane domain of the receptor.[1] This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions. As a result, lower concentrations of calcium are required to activate the receptor and initiate downstream signaling cascades that inhibit PTH secretion.[3] The basic nitrogen of this compound's naphthylethylamine structure is predicted to interact with Glu837 of the CaSR.

Downstream Signaling Pathways

Activation of the CaSR by this compound triggers intracellular signaling primarily through the Gαq/11 and Gαi/o pathways.

  • Gαq/11 Pathway: This pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium. DAG, in conjunction with this increased intracellular calcium, activates protein kinase C (PKC).

  • Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

The culmination of these signaling events is the suppression of PTH gene expression and the inhibition of PTH secretion from the parathyroid chief cells.

Evocalcet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates This compound This compound This compound->CaSR Allosteric Modulation PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates PTH_vesicle PTH Vesicle PKC->PTH_vesicle Inhibits Exocytosis cAMP ↓ cAMP PTH_secretion ↓ PTH Secretion cAMP->PTH_secretion Inhibits PTH_vesicle->PTH_secretion In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293-hCaSR Cells Seed Seed Cells into 96-well Plate Culture->Seed Dye Load with Calcium- Sensitive Dye Seed->Dye Wash1 Wash to Remove Extracellular Dye Dye->Wash1 Add_Evo Add this compound (Varying Concentrations) Wash1->Add_Evo Measure Measure Fluorescence Add_Evo->Measure Plot Plot Fluorescence vs. Concentration Measure->Plot EC50 Determine EC50 Plot->EC50 In_Vivo_Workflow cluster_surgery Surgical Induction of CKD cluster_shpt SHPT Development cluster_treatment Treatment and Analysis Acclimate Acclimatize Rats Surgery1 First Surgery: 2/3 Left Nephrectomy Acclimate->Surgery1 Recover1 Recovery (1 week) Surgery1->Recover1 Surgery2 Second Surgery: Right Nephrectomy Recover1->Surgery2 HPDiet High Phosphorus Diet Surgery2->HPDiet Monitor_SHPT Monitor Serum PTH HPDiet->Monitor_SHPT Group Group Assignment: This compound vs. Vehicle Monitor_SHPT->Group Treat Daily Oral Dosing Group->Treat Monitor_Treat Periodic Blood Sampling (PTH, Ca, P) Treat->Monitor_Treat Euthanize Euthanasia and Tissue Collection Monitor_Treat->Euthanize

References

The Genesis of Evocalcet: A Next-Generation Calcimimetic for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Development of a Novel Calcium-Sensing Receptor Agonist

Introduction

Secondary hyperparathyroidism (SHPT) is a frequent and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, parathyroid gland hyperplasia, and mineral metabolism disorders. The calcium-sensing receptor (CaSR), a G-protein coupled receptor on the surface of parathyroid cells, is the principal regulator of PTH secretion. Calcimimetics, which allosterically modulate the CaSR to increase its sensitivity to extracellular calcium, represent a cornerstone of SHPT management. Cinacalcet, the first-in-class calcimimetic, effectively lowers PTH levels but is often associated with gastrointestinal adverse events, limiting its clinical utility. This technical guide details the discovery and development of evocalcet, a second-generation calcimimetic designed to offer comparable efficacy to cinacalcet with an improved safety profile.

Lead Optimization and In Vitro Characterization

The development of this compound began with the goal of identifying a novel CaSR agonist with an improved therapeutic window compared to cinacalcet.[1] A key objective was to reduce the gastrointestinal side effects and the potent inhibition of the cytochrome P450 isoenzyme CYP2D6 observed with cinacalcet.[1] Optimization of lead compounds, starting from a cinacalcet scaffold, led to the identification of a series of pyrrolidine derivatives.[1] Structure-activity relationship (SAR) studies focused on enhancing CaSR agonistic activity while improving the drug metabolism and pharmacokinetic (DMPK) profile.[2]

This compound emerged from this rigorous screening process, demonstrating potent agonistic activity on the human CaSR (hCaSR) expressed in HEK293 cells.[3] In these in vitro assays, this compound induced a concentration-dependent increase in intracellular calcium, indicative of CaSR activation.[3]

Key In Vitro Data
ParameterThis compoundCinacalcetReference
CaSR Agonistic Activity (EC50) 243 ± 15 nM-[4]

Preclinical Pharmacology

The preclinical development of this compound involved extensive evaluation in animal models to assess its efficacy, pharmacokinetics, and safety.

In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism

The 5/6 nephrectomy (5/6 Nx) rat model is a well-established animal model that mimics human CKD and the subsequent development of SHPT.[5] In this model, this compound demonstrated a dose-dependent suppression of serum PTH and calcium levels.[6] Notably, this compound was found to be approximately 30 times more potent than cinacalcet in normal rats, a difference attributed to its significantly higher bioavailability.[6]

Pharmacokinetics in Animal Models

Pharmacokinetic studies in rats revealed that this compound possesses high oral bioavailability, a significant improvement over cinacalcet. This favorable pharmacokinetic profile allows for lower effective doses, which is hypothesized to contribute to its improved gastrointestinal tolerability.[6]

SpeciesDose (mg/kg)Bioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Rat 0.3>80%137 ± 291.0739 ± 138[6]
Rat 1-452 ± 1031.02580 ± 540[6]
Safety Pharmacology

A critical aspect of this compound's preclinical evaluation was its gastrointestinal safety profile. In rats, cinacalcet induced a significant delay in gastric emptying, a potential contributor to its emetic effects. In contrast, this compound had no marked effect on gastric emptying.[7] Furthermore, in common marmosets, a species known to exhibit emesis, this compound induced significantly less vomiting compared to cinacalcet.[7]

Clinical Development

The clinical development program for this compound was designed to systematically evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety in both healthy volunteers and patients with SHPT.

Phase I Studies in Healthy Volunteers

First-in-human Phase I studies were conducted in healthy Japanese and Chinese subjects to assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound.[8][9] These studies demonstrated that this compound was well-tolerated and exhibited a dose-proportional pharmacokinetic profile.[8][9] Following oral administration, this compound was rapidly absorbed, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2 hours and an elimination half-life (t1/2) ranging from 13 to 20 hours.[9] Importantly, these studies also showed a dose-dependent decrease in intact PTH and corrected calcium levels.[8][9]

PopulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Reference
Healthy Japanese Subjects (Single Dose) 1 mg58.81.513.0567[10]
20 mg9032.019.811400[9]
Healthy Chinese Subjects (Single Dose) 1 mg43.1 ± 14.71.016.0389 ± 112[8]
12 mg509 ± 1322.020.85850 ± 1210[8]
Phase II and III Studies in Patients with Secondary Hyperparathyroidism

Subsequent clinical trials in patients with SHPT on hemodialysis were designed to establish the efficacy and safety of this compound. A pivotal Phase III, randomized, double-blind, head-to-head comparison trial was conducted in Japanese hemodialysis patients to compare this compound with cinacalcet.[11][12]

The primary endpoint of this study was the non-inferiority of this compound to cinacalcet in achieving a target mean intact PTH level of 60 to 240 pg/mL. The results demonstrated that this compound was non-inferior to cinacalcet in suppressing PTH levels.[11][12] A key secondary endpoint was the incidence of gastrointestinal-related adverse events. In this regard, this compound demonstrated a statistically significant lower incidence of these side effects compared to cinacalcet.[11][12]

StudyTreatment GroupNPatients Achieving Target iPTH (%)Gastrointestinal Adverse Events (%)Reference
Phase III Head-to-Head Trial This compound31772.718.6[11][12]
Cinacalcet31776.732.8[11][12]

Long-term extension studies have further confirmed the sustained efficacy and safety of this compound in managing SHPT in patients on dialysis.[13][14]

Mechanism of Action: Signaling Pathway

This compound, like other calcimimetics, is an allosteric modulator of the CaSR. It binds to a site on the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site. This binding increases the receptor's sensitivity to extracellular calcium ions. As a result, at any given calcium concentration, the CaSR is more active in the presence of this compound. This enhanced activation of the CaSR in the parathyroid gland leads to the inhibition of PTH synthesis and secretion.

Ca2 Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca2->CaSR binds This compound This compound This compound->CaSR allosterically binds & potentiates Gq11 Gαq/11 CaSR->Gq11 activates Inhibit_Synthesis Inhibition of PTH Synthesis CaSR->Inhibit_Synthesis PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_i ↑ Intracellular Ca²⁺ ER->Ca_i releases Ca²⁺ Ca_i->PKC activates Inhibit_Secretion Inhibition of PTH Secretion Ca_i->Inhibit_Secretion PKC->Inhibit_Secretion PTH_Vesicles PTH Secretory Vesicles Inhibit_Secretion->PTH_Vesicles start Start culture Culture hCaSR-HEK293 cells start->culture seed Seed cells into 96-well plates culture->seed incubate1 Incubate for 24 hours seed->incubate1 wash1 Wash cells with HBSS incubate1->wash1 load_dye Load with fluorescent calcium dye (e.g., Fluo-8 AM) wash1->load_dye incubate2 Incubate for 30-60 min at 37°C load_dye->incubate2 prepare_compounds Prepare serial dilutions of this compound incubate2->prepare_compounds measure_baseline Measure baseline fluorescence (FLIPR) prepare_compounds->measure_baseline add_compounds Add this compound measure_baseline->add_compounds add_ca Add CaCl₂ to stimulate CaSR add_compounds->add_ca measure_fluorescence Measure fluorescence change add_ca->measure_fluorescence analyze Calculate EC50 measure_fluorescence->analyze end End analyze->end start Start nephrectomy1 Stage 1: Left Nephrectomy start->nephrectomy1 recover1 1-week recovery nephrectomy1->recover1 nephrectomy2 Stage 2: 2/3 Right Kidney Resection recover1->nephrectomy2 high_p_diet High Phosphorus Diet nephrectomy2->high_p_diet develop_shpt Allow 4-6 weeks for SHPT development high_p_diet->develop_shpt group_animals Group animals (Vehicle, this compound) develop_shpt->group_animals administer_drug Daily oral administration group_animals->administer_drug collect_blood Collect blood samples at various time points administer_drug->collect_blood separate_serum Separate serum/plasma collect_blood->separate_serum measure_pth Measure PTH using ELISA separate_serum->measure_pth analyze_data Analyze PTH levels and % change from baseline measure_pth->analyze_data end End analyze_data->end

References

The Evolution of a Second-Generation Calcimimetic: A Technical Guide to the Structural Activity Relationship of Evocalcet Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evocalcet (Orkedia®) is a second-generation oral calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). It was developed to improve upon the first-generation calcimimetic, cinacalcet, by offering a better safety profile, particularly with regard to gastrointestinal side effects, and a reduced potential for drug-drug interactions. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound analogues, detailing the molecular modifications that led to its enhanced pharmacological and pharmacokinetic properties. We present a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction: The Need for a Better Calcimimetic

Secondary hyperparathyroidism is a common and serious complication of CKD, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications. Calcimimetics are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that regulates PTH secretion.[1] By increasing the sensitivity of the CaSR to extracellular calcium, calcimimetics effectively lower PTH levels.[1][2]

Cinacalcet, the first approved calcimimetic, demonstrated clinical efficacy but was associated with significant gastrointestinal adverse events (nausea and vomiting) and inhibition of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to potential drug-drug interactions.[3][4] This created a clear medical need for a new calcimimetic with an improved therapeutic window. The development of this compound aimed to address these limitations by optimizing the molecular structure to enhance potency, bioavailability, and metabolic stability while reducing off-target effects.

The Molecular Journey: From Cinacalcet to this compound

The discovery of this compound was the result of a systematic medicinal chemistry effort focused on modifying the cinacalcet scaffold. The key structural feature of this compound that distinguishes it from cinacalcet is the incorporation of a pyrrolidine ring.[5][6] This modification was instrumental in reducing the inhibitory effect on CYP2D6 by sterically hindering the interaction with the enzyme's active site.[5][6] Further optimization of the pyrrolidine ring's configuration and the carboxylic acid moiety led to significant improvements in bioavailability.[5][6]

Core Structural Features and Key Modifications

The general structure of the this compound analogue series is characterized by a central pyrrolidine ring linking a naphthylethylamine moiety and a phenylacetic acid group. The SAR exploration focused on modifications at several key positions:

  • The Pyrrolidine Ring: Introduction of this five-membered ring was a critical first step. The stereochemistry of the substituents on the pyrrolidine ring was found to be crucial for both CaSR agonist activity and reduced CYP2D6 inhibition.

  • The Naphthylethylamine Moiety: This group is essential for binding to the CaSR. The (R)-configuration of the ethylamine linker is a conserved feature from cinacalcet, indicating its importance for potent activity.

  • The Phenylacetic Acid Group: Modifications to this part of the molecule, particularly the carboxylic acid position, were explored to optimize potency and pharmacokinetic properties. While some analogues with modifications at the carboxyl position showed higher in vitro CaSR activity, this compound was selected based on its overall superior profile, including its pharmacokinetic characteristics.[7]

Quantitative Structural Activity Relationship Data

The following tables summarize the key in vitro data for this compound and its analogues, demonstrating the impact of structural modifications on CaSR agonistic activity and CYP2D6 inhibition.

Compound Modification CaSR Agonistic Activity (EC50, nM) CYP2D6 Inhibition (IC50, µM)
Cinacalcet-Not explicitly stated in provided abstractsStrong Inhibition
This compound Pyrrolidine ring addition 92.7 [8]>50 [4]
Analogue 1Four-carbon linker at carboxyl position101[7]Not specified

Table 1: In vitro activity of this compound and a key analogue compared to Cinacalcet.

Experimental Protocols

Calcium-Sensing Receptor (CaSR) Activation Assay

This assay is designed to measure the agonistic activity of compounds on the human CaSR.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene are used.

  • Principle: The activation of the Gq-coupled CaSR leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Procedure:

    • HEK-CaSR cells are plated in 96-well plates and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye.

    • Test compounds at various concentrations are added to the wells.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The increase in fluorescence is proportional to the increase in [Ca²⁺]i and is used to determine the compound's agonistic activity.

  • Data Analysis: The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

CaSR_Activation_Assay_Workflow cluster_plate_prep Plate Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis plate_cells Plate HEK-CaSR cells in 96-well plate incubate_overnight Incubate overnight plate_cells->incubate_overnight load_dye Load with calcium- sensitive dye incubate_overnight->load_dye add_compounds Add test compounds load_dye->add_compounds measure_fluorescence Measure fluorescence add_compounds->measure_fluorescence calculate_ec50 Calculate EC50 values measure_fluorescence->calculate_ec50

Figure 1: Workflow for the CaSR Activation Assay.
CYP2D6 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of the CYP2D6 enzyme, a key enzyme in drug metabolism.

Methodology:

  • Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are used.

  • Substrate: A specific probe substrate for CYP2D6, such as dextromethorphan or bufuralol, is used.

  • Procedure:

    • Human liver microsomes are incubated with the CYP2D6 probe substrate in the presence of various concentrations of the test compound.

    • The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP activity.

    • After a specific incubation time, the reaction is stopped.

    • The amount of metabolite formed from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The IC50 value, the concentration of the test compound that causes 50% inhibition of the metabolite formation, is determined.

CYP2D6_Inhibition_Assay_Workflow cluster_incubation Incubation cluster_analysis Analysis prepare_mixture Prepare incubation mixture: Microsomes, probe substrate, test compound start_reaction Initiate reaction with NADPH prepare_mixture->start_reaction stop_reaction Stop reaction start_reaction->stop_reaction quantify_metabolite Quantify metabolite by LC-MS/MS stop_reaction->quantify_metabolite calculate_ic50 Calculate IC50 values quantify_metabolite->calculate_ic50

Figure 2: Workflow for the CYP2D6 Inhibition Assay.

Signaling Pathway of this compound Action

This compound, as a positive allosteric modulator of the CaSR, enhances the receptor's sensitivity to extracellular calcium. This leads to the activation of intracellular signaling cascades that ultimately suppress the synthesis and secretion of PTH from the parathyroid glands.

Evocalcet_Signaling_Pathway cluster_inhibition Extracellular_Ca Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Extracellular_Ca->CaSR This compound This compound This compound->CaSR Allosteric Modulation Gq_11 Gq/11 CaSR->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Intracellular_Ca_release ↑ Intracellular Ca²⁺ ER->Intracellular_Ca_release PTH_synthesis_secretion PTH Synthesis & Secretion Intracellular_Ca_release->PTH_synthesis_secretion PKC->PTH_synthesis_secretion Inhibition Inhibition Inhibition_icon Inhibition_icon->PTH_synthesis_secretion

Figure 3: Simplified signaling pathway of this compound's action on parathyroid cells.

Pharmacokinetics and Clinical Implications

Pharmacokinetic studies have demonstrated that this compound has a predictable and dose-proportional profile. It reaches maximum plasma concentration approximately 4 hours after oral administration with a terminal elimination half-life of about 20 hours in patients with SHPT.[7] A crucial finding is that this compound has a significantly higher bioavailability (around 62.7% in humans) compared to cinacalcet (5-30%).[7] This improved bioavailability allows for lower clinical doses, which likely contributes to the reduced incidence of gastrointestinal side effects.[4][7]

Clinical trials have confirmed the non-inferiority of this compound to cinacalcet in reducing PTH levels.[9] Importantly, these studies also showed a significantly lower incidence of gastrointestinal adverse events such as nausea and vomiting in patients treated with this compound compared to those receiving cinacalcet.[9]

Conclusion

The development of this compound represents a successful example of rational drug design, where a deep understanding of the SAR of a lead compound, cinacalcet, guided the synthesis of a second-generation agent with a superior clinical profile. The key structural modifications, particularly the introduction of the pyrrolidine ring, effectively addressed the major liabilities of cinacalcet, namely its gastrointestinal side effects and CYP2D6 inhibition. This technical guide provides a comprehensive overview of the SAR, experimental methodologies, and biological pathways related to this compound and its analogues, offering valuable insights for the future development of novel therapeutics targeting the calcium-sensing receptor.

References

Preliminary Preclinical Assessment of Evocalcet's Off-Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Developed as a successor to cinacalcet, this compound was designed to exhibit a more favorable safety and tolerability profile, particularly concerning off-target effects that contribute to adverse drug reactions. This technical guide provides a summary of preliminary studies on the off-target effects of this compound, focusing on its interactions with cytochrome P450 (CYP) enzymes and its gastrointestinal (GI) safety profile. While comprehensive off-target screening data against a broad panel of receptors and ion channels are not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to offer insights for researchers and drug development professionals.

Cytochrome P450 (CYP) Enzyme Inhibition Profile

A key objective in the development of this compound was to minimize the drug-drug interaction potential associated with the potent CYP2D6 inhibition observed with cinacalcet.[1][2] Preclinical studies have demonstrated that this compound has a significantly lower propensity for CYP enzyme inhibition.

Data Presentation

The following table summarizes the in vitro inhibitory effects of this compound on major human CYP isozymes.

Cytochrome P450 IsozymeIC50 (μM)
CYP1A2> 50
CYP2A6> 50
CYP2B6> 50
CYP2C8> 50
CYP2C9> 50
CYP2C19> 50
CYP2D6> 50
CYP2E1> 50
CYP3A4/5> 50
Source: Kawata T, et al. (2018). A novel calcimimetic agent, this compound (MT-4580/KHK7580), suppresses the parathyroid cell function with little effect on the gastrointestinal tract or CYP isozymes in vivo and in vitro. PLoS One.[3][4]

These data indicate that this compound does not cause significant direct inhibition of the tested CYP isozymes at concentrations up to 50 μM, suggesting a low likelihood of clinically relevant drug-drug interactions mediated by this mechanism.

Experimental Protocols

CYP Inhibition Assay Methodology [3][4]

The direct inhibitory effects of this compound on the activities of nine CYP isozymes were evaluated in human liver microsomes.

  • Test System: Pooled human liver microsomes.

  • Test Compound: this compound, tested at six concentrations ranging from 0.15 to 50 μM.

  • Incubation: Each CYP substrate was incubated with human liver microsomes in the presence or absence of this compound. The incubation mixture contained a nicotinamide adenine dinucleotide phosphate (NADPH)-generating system.

  • Analysis: The formation of the specific metabolite for each CYP isozyme was measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Endpoint: The half-maximal inhibitory concentration (IC50) was calculated for each isozyme.

CYP_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubation of mixture HLM->Incubation This compound This compound (0.15-50 µM) This compound->Incubation Substrates CYP Substrates Substrates->Incubation NADPH NADPH-generating system NADPH->Incubation LCMS LC-MS/MS Analysis of Metabolites Incubation->LCMS IC50 IC50 Calculation LCMS->IC50

CYP Inhibition Assay Workflow

Gastrointestinal Off-Target Effects

Cinacalcet is associated with a high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can limit dose escalation and patient compliance.[1] this compound was developed to mitigate these effects.

Rationale for Reduced Gastrointestinal Side Effects

The improved gastrointestinal safety profile of this compound is attributed to a combination of factors, primarily its enhanced pharmacokinetic properties compared to cinacalcet.

  • Higher Bioavailability: this compound exhibits significantly higher bioavailability than cinacalcet.[1] This allows for the administration of a lower oral dose to achieve the desired therapeutic effect.

  • Reduced Local Exposure: The lower required dose of this compound leads to reduced exposure of the drug to the gastrointestinal tract, minimizing direct irritation or stimulation of local receptors that may trigger nausea and vomiting.

  • Less Effect on Gastric Emptying: Preclinical studies in rats have shown that cinacalcet significantly delays gastric emptying, a potential contributor to gastrointestinal intolerance. In contrast, this compound demonstrated a markedly milder effect on gastric emptying.[4]

GI_Safety_Rationale cluster_pk Pharmacokinetic Profile cluster_gi Gastrointestinal Effects cluster_outcome Clinical Outcome Bioavailability Higher Bioavailability Dose Lower Oral Dose Bioavailability->Dose Local_Exposure Reduced Local GI Exposure Dose->Local_Exposure Safety Improved GI Safety Profile (Reduced Nausea & Vomiting) Local_Exposure->Safety Gastric_Emptying Minimal Effect on Gastric Emptying Gastric_Emptying->Safety

Rationale for Improved GI Safety
Data Presentation

Clinical trial data from a head-to-head study comparing this compound and cinacalcet in hemodialysis patients with secondary hyperparathyroidism demonstrate the improved gastrointestinal safety profile of this compound.

Adverse EventThis compound (n=317)Cinacalcet (n=317)
Nausea18.6%32.8%
Vomiting
Abdominal Discomfort
Abdominal Distension
Decreased Appetite
Source: A phase 3, multicenter, randomized, double-blind, active-controlled study of this compound (KHK7580) in hemodialysis patients with secondary hyperparathyroidism. Data presented at ASN Kidney Week 2017.

Broad Panel Off-Target Screening

A comprehensive assessment of a drug candidate's off-target profile typically involves screening against a large panel of receptors, ion channels, transporters, and enzymes to identify potential liabilities early in development. While it is standard practice in the pharmaceutical industry to conduct such safety pharmacology studies (e.g., through contract research organizations like Eurofins or CEREP), detailed results from a broad panel screening for this compound are not publicly available. The primary focus of published literature has been on the improved CYP interaction profile and gastrointestinal tolerability compared to its predecessor, cinacalcet.

Conclusion

References

An In-depth Technical Guide to the Allosteric Modulation of the Calcium-Sensing Receptor by Evocalcet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR), is the principal regulator of extracellular calcium homeostasis.[1][2] It is a critical therapeutic target for disorders of parathyroid function, such as secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[3][4] Evocalcet (trade name Orkedia) is a second-generation, orally active, positive allosteric modulator (PAM) of the CaSR.[5][6] It enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺), thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[3][7] Developed to improve upon the first-generation calcimimetic, cinacalcet, this compound exhibits a favorable pharmacokinetic and pharmacodynamic profile with potentially fewer gastrointestinal side effects.[4][8]

This technical guide provides a comprehensive overview of the allosteric modulation of CaSR by this compound, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound
ParameterCell LineAssay ConditionValueReference
EC₅₀ hCaR-HEK293Intracellular Ca²⁺ Mobilization92.7 nM[6][7][9]
EC₅₀ In Vitro FLIPR Assay0.5 mM CaCl₂243 ± 15 nM[10]
Binding Affinity of this compound Derivatives
CompoundParameterCell LineValueReference
EvoSiR4 (this compound-derived probe) KdCaSR+ cells53.57 ± 18.36 nM[10]
EvoSiR6 (this compound-derived probe) KdCaSR+ cells70.95 ± 9.56 nM[10]
In Vivo Efficacy of this compound in Preclinical Models
Animal ModelDoseEffectReference
Normal Rats ≥0.03 mg/kg (oral)Significant reduction in serum PTH[11]
Normal Rats ≥0.1 mg/kg (oral)Significant reduction in serum calcium[11]
Uremic Rats Not specifiedIncreased parathyroid CaSR and VDR expression[12]
Clinical Efficacy of this compound in Patients with Secondary Hyperparathyroidism
Patient PopulationDoseEffect on Intact PTH (iPTH)Reference
Japanese Hemodialysis Patients 1, 4, 12 mg (single dose)Dose-dependent reduction (-13.45%, -48.49%, -65.92% at 4h)[13]
Japanese Hemodialysis Patients 0.5, 1, 2 mg/dayDose-dependent reduction in iPTH[14][15]

Mechanism of Allosteric Modulation and Signaling Pathways

This compound binds to a site within the seven-transmembrane (7TM) domain of the CaSR, distinct from the orthosteric binding site for Ca²⁺ located in the large extracellular domain.[16] This allosteric binding event induces a conformational change in the receptor that increases its affinity for extracellular Ca²⁺, effectively "sensitizing" it. As a result, the CaSR can be activated at lower concentrations of extracellular calcium, leading to a downstream signaling cascade that culminates in the inhibition of PTH secretion from parathyroid gland cells.[3][17]

Upon activation, the CaSR couples to multiple heterotrimeric G-proteins, primarily Gαq/11 and Gαi/o.[2][18]

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][19] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i).[2][18] DAG, along with the elevated Ca²⁺i, activates protein kinase C (PKC) and subsequently the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[18]

  • Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[19]

The following diagram illustrates the CaSR signaling pathway modulated by this compound.

CaSR_Signaling_Pathway cluster_membrane Plasma Membrane Ca Extracellular Ca²⁺ CaSR CaSR (7TM) Ca->CaSR Binds (Orthosteric) This compound This compound This compound->CaSR Binds (Allosteric) Gq11 Gαq/11 CaSR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_i ↑ [Ca²⁺]i ER->Ca_i Releases Ca²⁺ Ca_i->PKC Co-activates PTH ↓ PTH Secretion Ca_i->PTH MAPK_cascade MAPK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates pERK pERK1/2 MAPK_cascade->pERK Phosphorylates pERK->PTH Calcium_Mobilization_Workflow A 1. Seed hCaSR-HEK293 cells in 96-well plate B 2. Load cells with calcium-sensitive dye (e.g., Fura-2-AM) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Add this compound at varying concentrations C->D E 5. Stimulate with CaCl₂ (fixed concentration) D->E F 6. Measure fluorescence change (Fluorescence Plate Reader) E->F G 7. Plot dose-response curve and calculate EC₅₀ F->G ERK_Phosphorylation_Workflow A 1. Seed & serum-starve hCaSR-HEK293 cells B 2. Treat with this compound + fixed [Ca²⁺] A->B C 3. Lyse cells with buffer containing inhibitors B->C D 4. Transfer lysate to assay plate C->D E 5. Detect p-ERK using ELISA or TR-FRET D->E F 6. Normalize p-ERK signal to total ERK/protein E->F G 7. Plot dose-response curve and calculate EC₅₀ F->G Radioligand_Binding_Workflow A 1. Prepare CaSR-expressing cell membranes B 2. Incubate membranes with: - Radiolabeled antagonist - Varying [this compound] - Fixed [Ca²⁺] A->B C 3. Reach binding equilibrium B->C D 4. Separate bound/free ligand via rapid filtration C->D E 5. Wash filters to remove non-specific binding D->E F 6. Quantify bound radioactivity (Scintillation Counting) E->F G 7. Analyze data to determine allosteric parameters F->G

References

Evocalcet: An In-depth Technical Guide to Early-Phase Research for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase research on Evocalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document synthesizes preclinical and Phase 1/2 clinical data, detailing the agent's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and early safety and efficacy findings.

Core Mechanism of Action

This compound is a second-generation, orally administered calcimimetic.[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of parathyroid gland cells.[2][3] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2][3] This enhanced sensitivity means that lower concentrations of serum calcium can effectively suppress the secretion of parathyroid hormone (PTH).[2] In SHPT, where the parathyroid glands become less responsive to calcium, this mechanism helps to normalize PTH levels, thereby addressing the mineral and bone disorders associated with the condition.[2][3] Preclinical studies have shown that this compound's agonistic action on the CaSR leads to a significant reduction in serum PTH.[4]

cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_protein G-Protein (Gq/11, Gi) CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates cAMP_inhibition ↓ cAMP G_protein->cAMP_inhibition inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PTH_secretion PTH Secretion Ca_release->PTH_secretion INHIBITS PTH_synthesis PTH Gene Expression cAMP_inhibition->PTH_synthesis INHIBITS cAMP_inhibition->PTH_secretion INHIBITS This compound This compound This compound->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Binding start Preclinical Evaluation in_vitro In Vitro Studies (hCaR-HEK293 cells) start->in_vitro in_vivo In Vivo Animal Studies start->in_vivo cyp_inhibition CYP Inhibition Assay (Human Liver Microsomes) in_vitro->cyp_inhibition shpt_model SHPT Model Development (5/6 Nephrectomy or Adenine Diet) in_vivo->shpt_model normal_rats Normal Rats in_vivo->normal_rats marmosets Common Marmosets in_vivo->marmosets efficacy_studies Efficacy Assessment (Single & Repeated Doses) shpt_model->efficacy_studies normal_rats->efficacy_studies gi_safety GI Safety Assessment (Gastric Emptying, Emesis) normal_rats->gi_safety marmosets->gi_safety pk_studies Pharmacokinetic Profiling efficacy_studies->pk_studies outcome Candidate for Clinical Trials gi_safety->outcome pk_studies->outcome cyp_inhibition->outcome

References

Pharmacokinetic Profile of Evocalcet in Preclinical Animal Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent developed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). As a positive allosteric modulator of the calcium-sensing receptor (CaSR), this compound enhances the sensitivity of this receptor to extracellular calcium, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] Preclinical animal studies have been instrumental in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, demonstrating its potential for improved efficacy and safety over first-generation calcimimetics like cinacalcet. This technical guide provides an in-depth summary of the pharmacokinetic profile of this compound in key animal models, based on publicly available data.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound exerts its therapeutic effect by binding to the transmembrane domain of the CaSR on parathyroid gland cells.[3] This allosteric binding increases the receptor's sensitivity to extracellular calcium ions. Consequently, lower concentrations of calcium are required to activate the receptor and initiate the downstream signaling cascade that inhibits PTH secretion.[1][2] This mechanism effectively addresses the hallmark of SHPT, which is the excessive production of PTH despite normal or even elevated calcium levels.

cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_protein G-Protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC activates PTH_synthesis PTH Synthesis & Secretion PKC->PTH_synthesis inhibits Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR binds This compound This compound This compound->CaSR Allosteric Modulation (enhances sensitivity) cluster_workflow Pharmacokinetic Study Workflow Animal_Selection Animal Model Selection (Rats, Marmosets) Dosing This compound Administration (Oral Gavage) Animal_Selection->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Sample Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calculation

References

Methodological & Application

Evocalcet In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation oral calcimimetic agent that functions as an allosteric activator of the calcium-sensing receptor (CaSR).[1] It is designed for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2] this compound enhances the sensitivity of the CaSR in the parathyroid glands to extracellular calcium, thereby suppressing the excessive secretion of parathyroid hormone (PTH).[1][2] Compared to its predecessor, cinacalcet, this compound exhibits a more favorable pharmacokinetic profile and fewer gastrointestinal side effects.[2][3] In vitro studies are crucial for elucidating the mechanism of action and characterizing the pharmacological profile of this compound. This document provides detailed protocols for in vitro cell culture experiments to assess the activity of this compound on the human CaSR.

Mechanism of Action

This compound is a positive allosteric modulator of the CaSR, a G-protein coupled receptor.[4][5] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2] This potentiation of CaSR signaling leads to a downstream cascade that ultimately inhibits the synthesis and secretion of PTH from the parathyroid gland cells.[1][3] In vitro, the activation of the CaSR by this compound can be measured by the increase in intracellular calcium concentration ([Ca²⁺]i).[5][6]

Data Presentation

Quantitative In Vitro Data for this compound
ParameterCell LineValueReference
EC₅₀ for [Ca²⁺]i increase hCaSR-HEK29392.7 nM[5][7][8][9]
Concentration Range Tested hCaSR-HEK2933 - 30,000 nM[4][6]
Effect on Cell Viability (IC₅₀) HCAR and CCL39> 50 µM[10]

Experimental Protocols

Protocol 1: Assessment of this compound's Agonistic Activity on the Human Calcium-Sensing Receptor (CaSR) in HEK293 Cells

This protocol details the methodology to determine the in vitro potency of this compound by measuring its effect on intracellular calcium concentration in HEK293 cells stably expressing the human CaSR (hCaSR-HEK293).[4][6]

Materials and Reagents:

  • HEK293 cells stably transfected with human CaR (hCaR-HEK293)[4][6]

  • Dulbecco's Modified Eagle Medium (DMEM)[4][6]

  • Fetal Bovine Serum (FBS)[4][6]

  • Hygromycin B[4][6]

  • This compound[4][6]

  • Dimethyl sulfoxide (DMSO)[4][6]

  • HEPES buffer[4][6]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • 96-well plates[4][6]

  • Multi-label plate reader capable of fluorescence measurement[5]

Procedure:

  • Cell Culture and Maintenance:

    • Culture hCaR-HEK293 cells in DMEM supplemented with 10% FBS and 50 mg/mL hygromycin B in a humidified incubator at 37°C with 5% CO₂.[4][6]

    • Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.[4][6]

    • On the day of the experiment, dilute the this compound stock solution with HEPES buffer to prepare a series of working solutions with 9-point concentrations ranging from 3 nM to 30,000 nM.[4][6]

  • Cell Seeding:

    • Harvest hCaR-HEK293 cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in DMEM without hygromycin B.

    • Seed the cell suspension into a 96-well plate at an appropriate density and allow them to adhere overnight.[4][6]

  • Calcium Indicator Loading:

    • The following day, remove the culture medium and wash the cells with HEPES buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • Measurement of Intracellular Calcium:

    • After loading, wash the cells with HEPES buffer to remove excess dye.

    • Add the prepared this compound working solutions (from step 2) to the respective wells of the 96-well plate.[4][6]

    • Immediately place the plate in a multi-label plate reader.

    • Measure the fluorescence intensity continuously to determine the change in cytoplasmic Ca²⁺ concentration.[5]

  • Data Analysis:

    • Calculate the change in intracellular calcium concentration (Δ[Ca²⁺]i) by subtracting the basal fluorescence from the peak fluorescence observed after the addition of this compound.

    • Plot the Δ[Ca²⁺]i against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Evocalcet_Signaling_Pathway cluster_membrane Cell Membrane CaSR Calcium-Sensing Receptor (CaSR) G_protein G-protein (Gq/11) CaSR->G_protein Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activation This compound This compound This compound->CaSR Allosteric Activation PLC Phospholipase C (PLC) G_protein->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3  Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Intracellular_Ca ↑ Intracellular Ca²⁺ ER->Intracellular_Ca Releases Ca²⁺ PTH_Secretion ↓ PTH Secretion Intracellular_Ca->PTH_Secretion Leads to

Caption: Signaling pathway of this compound's action on the CaSR.

Evocalcet_Experimental_Workflow Start Start Cell_Culture 1. Culture hCaSR-HEK293 Cells Start->Cell_Culture Prepare_this compound 2. Prepare this compound Dilutions Cell_Culture->Prepare_this compound Seed_Cells 3. Seed Cells in 96-well Plate Prepare_this compound->Seed_Cells Load_Dye 4. Load with Calcium Indicator Dye Seed_Cells->Load_Dye Add_this compound 5. Add this compound Solutions Load_Dye->Add_this compound Measure_Fluorescence 6. Measure Fluorescence Add_this compound->Measure_Fluorescence Data_Analysis 7. Data Analysis (EC₅₀) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound's in vitro activity.

References

Application Notes and Protocols: Dosing Regimen of Evocalcet for Rat Models of Secondary Hyperparathyroidism (SHPT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Evocalcet is a next-generation oral calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it a promising therapeutic for secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1][3][4][5] These application notes provide a detailed overview of the dosing regimens and experimental protocols for using this compound in established rat models of SHPT.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in rat models of SHPT.

Table 1: Effects of a Single Oral Administration of this compound on Serum PTH and Calcium in Adenine-Induced CKD Rats with SHPT

Treatment GroupDose (mg/kg)Time Post-AdministrationSerum PTH (pg/mL)Serum Calcium (mg/dL)
Vehicle-2h~7750 ± 901-
This compound0.032h, 24hNo significant effectNo significant effect
This compound0.32hMarkedly decreasedDecreased
This compound0.324hEffect lasted-

Data adapted from Sakai M, et al. PLoS One. 2020.[4][5][6]

Table 2: Effects of Repeated Oral Administration of this compound on Serum PTH and Calcium in 5/6 Nephrectomized (Nx) Rats

Treatment GroupDose (mg/kg)DurationSerum PTH LevelsSerum Calcium Levels
Sham-Vehicle-14 days--
5/6 Nx-Vehicle-14 daysSignificantly increasedSignificantly decreased
5/6 Nx-Evocalcet≥0.1Single doseSignificantly decreasedSignificantly decreased
5/6 Nx-Evocalcet≥0.37 and 14 daysSteadily decreasedSteadily decreased

Data adapted from a study on the pharmacological effects of this compound in 5/6 Nx rats.[7]

Table 3: Effects of this compound on Parathyroid Gland Cell Proliferation in 5/6 Nephrectomized (Nx) CKD Rats

Treatment GroupDose (mg/kg)DurationBrdU-positive cells (%)
Sham-4 weeks-
CKD Vehicle-4 weeksSignificantly increased vs. Sham
CKD this compound0.14 weeksSignificantly suppressed
CKD this compound0.34 weeksSignificantly suppressed

Data adapted from Sakai M, et al. PLoS One. 2020.[4][5]

Table 4: Effects of this compound on Ectopic Calcification in Adenine-Induced CKD Rats

Treatment GroupDose (mg/kg)DurationAorta Calcium ContentAorta Inorganic Phosphorus Content
Control-5 weeks--
CKD Vehicle-5 weeksIncreasedIncreased
CKD this compound0.35 weeksPrevented increasePrevented increase

Data adapted from Sakai M, et al. PLoS One. 2020.[4][6]

Experimental Protocols

Induction of SHPT in Rat Models

Two primary models are utilized to induce SHPT in rats, mimicking the clinical condition of CKD.

a) Adenine-Induced CKD Model:

This model induces renal failure and subsequent SHPT through dietary administration of adenine.

  • Animals: Male Sprague-Dawley rats.

  • Diet: Rats are fed a diet containing 0.75% adenine for a period of 3 to 5 weeks.[4][5]

  • Outcome: This diet leads to the development of CKD, characterized by elevated serum PTH, creatinine, and phosphorus levels, closely mimicking the metabolic abnormalities of SHPT.[4][5]

b) 5/6 Nephrectomy (Nx) Model:

This surgical model induces CKD by reducing the renal mass.

  • Animals: Male Sprague-Dawley rats.[8]

  • Procedure: A two-step surgical procedure is performed. First, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed.[8]

  • Post-operative Care: Animals are allowed to recover for a specified period to allow for the development of stable renal dysfunction and SHPT.

  • Dietary Modification: To exacerbate SHPT, rats are often placed on a high-phosphate diet (e.g., 1.2% phosphate) following surgery.[8]

This compound Dosing Regimen
  • Formulation: this compound is typically suspended in a 0.5% methylcellulose solution for oral administration.[8]

  • Route of Administration: Oral gavage is the standard route for preclinical studies.[3][4][5][6][7]

  • Dosage Range:

    • Single-dose studies: Doses of 0.03 mg/kg and 0.3 mg/kg have been used to evaluate acute effects on serum PTH and calcium.[5][6]

    • Repeated-dose studies: Doses ranging from 0.1 mg/kg to 1 mg/kg administered once daily are common.[7] A dose of 0.3 mg/kg once daily has been shown to be effective in long-term studies.[4][5][6]

  • Frequency of Administration: Once daily administration is the most frequently reported regimen.[4][5][6][7] Other regimens, such as once every two days, have also been explored.[9]

  • Duration of Treatment:

    • For studies on parathyroid hyperplasia, a 4-week treatment period is common.[3][4]

    • For studies on ectopic calcification, a 5-week treatment period has been utilized.[3][4]

    • Longer-term studies of up to 8 weeks have been conducted to assess effects on bone morphology.[8]

Key Experiments and Methodologies

a) Measurement of Serum Biomarkers:

  • Blood Collection: Blood samples are typically collected via tail vein or cardiac puncture at specified time points.

  • Analytes:

    • PTH: Measured using an intact PTH ELISA kit.

    • Calcium and Inorganic Phosphorus: Measured using standard colorimetric assays.

  • Frequency: For single-dose studies, samples are taken at baseline and at various time points post-administration (e.g., 2, 4, 8, 24 hours). For repeated-dose studies, weekly or bi-weekly measurements are common.

b) Assessment of Ectopic Calcification:

  • Tissue Collection: Tissues such as the aorta, heart, and kidneys are harvested at the end of the study.[3][4]

  • Calcium and Phosphorus Content: The mineral content of the tissues is quantified.

  • Histological Analysis: Tissues are fixed, sectioned, and stained with von Kossa stain to visualize calcified deposits.[6]

c) Evaluation of Parathyroid Gland Hyperplasia:

  • Tissue Collection: Parathyroid glands are carefully dissected and weighed.[4]

  • Histological Analysis: Glands are processed for histology and stained with Hematoxylin and Eosin (H&E).

  • Cell Proliferation: To assess cell proliferation, rats are often injected with 5-bromo-2'-deoxyuridine (BrdU) before sacrifice. Parathyroid sections are then stained with an anti-BrdU antibody, and the percentage of BrdU-positive cells is quantified.[5]

Mandatory Visualizations

Evocalcet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Parathyroid Cell Ca Extracellular Calcium (Ca2+) CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds This compound This compound This compound->CaSR Allosteric Modulation Gq_PLC Gq/11 -> PLC CaSR->Gq_PLC Activates IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Suppression Suppression Ca_release->Suppression PTH_synthesis PTH Gene Transcription PTH_secretion PTH Secretion Suppression->PTH_synthesis Suppression->PTH_secretion

Caption: Signaling pathway of this compound in a parathyroid cell.

Experimental_Workflow cluster_model SHPT Rat Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis Adenine Adenine Diet (3-5 weeks) SHPT_Rats SHPT Model Rats Adenine->SHPT_Rats Nx 5/6 Nephrectomy + High Phosphate Diet Nx->SHPT_Rats Dosing Daily Oral Gavage This compound (0.1-0.3 mg/kg) or Vehicle SHPT_Rats->Dosing Duration 4-5 Weeks Dosing->Duration Biomarkers Serum Biomarkers (PTH, Ca, P) Duration->Biomarkers Calcification Ectopic Calcification (Aorta, Heart) Duration->Calcification Hyperplasia Parathyroid Hyperplasia (Weight, BrdU) Duration->Hyperplasia

Caption: Experimental workflow for evaluating this compound in rat models of SHPT.

References

Application Notes and Protocols for the Quantification of Evocalcet using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Evocalcet, a novel calcimimetic agent, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodologies are applicable for the quantification of this compound in both pharmaceutical formulations and, with adaptation, in biological matrices. The protocols are based on established and validated methods, ensuring reliability and reproducibility for research and quality control purposes.

Introduction

This compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It is used in the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. HPLC with UV detection offers a robust, accessible, and cost-effective method for these applications. This application note details a validated isocratic RP-HPLC method for this compound quantification.

Chemical Information

PropertyValue
IUPAC Name (R)-N-(1-(naphthalen-1-yl)ethyl)-1'-(phenylacetyl)-[3,4'-bipyrrolidin]-1-carboxamide
Molecular Formula C₂₄H₂₆N₂O₂
Molecular Weight 374.48 g/mol [1]
Chemical Structure (Image of this compound chemical structure would be placed here in a full document)
Physical Properties Off-white powder, soluble in DMF, slightly soluble in acetonitrile and ethanol, and very slightly soluble in water.[1]

Signaling Pathway Context

While this document focuses on the analytical methodology, it is important to understand the biological context of this compound. This compound allosterically modulates the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, to enhance its sensitivity to extracellular calcium. This leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).

Simplified this compound Signaling Pathway This compound This compound CaSR Calcium-Sensing Receptor (CaSR) (Parathyroid Gland) This compound->CaSR Allosteric Modulation G_Protein G-Protein Activation (Gq/11, Gi/o) CaSR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC AC Adenylate Cyclase (AC) Inhibition G_Protein->AC IP3_DAG IP3 and DAG Production PLC->IP3_DAG cAMP Reduced cAMP Levels AC->cAMP Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization PTH_Suppression Suppression of PTH Synthesis and Secretion cAMP->PTH_Suppression Ca_Mobilization->PTH_Suppression

Simplified this compound Signaling Pathway

Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Formulations

This protocol is based on a validated RP-HPLC method for the determination of this compound in tablet dosage forms.[1]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • This compound tablets

2. Instrumentation and Chromatographic Conditions

  • HPLC system with UV detector

  • Analytical balance

  • Sonicator

  • pH meter

  • 0.45 µm membrane filter

ParameterCondition
Column Octadecyl silane (C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate buffer (pH 3.0 ± 0.05) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 255 nm[1]
Injection Volume 20 µL[1]
Column Temperature 30°C[1]
Run Time Approximately 5 minutes

3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 7.0 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas in a sonicator for about 3 minutes.

  • Diluent: Use 30% Acetonitrile in water as the diluent.

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of this compound standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Further dilute the stock solution with the diluent to achieve a final concentration within the linear range.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 1 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Summary

The following table summarizes the validation parameters for the described method as per ICH guidelines.[1]

ParameterResult
Linearity Range 5 - 15 µg/mL
Correlation Coefficient (r²) > 0.999[1]
Limit of Detection (LOD) 0.1814 µg/mL[1]
Limit of Quantification (LOQ) 0.5496 µg/mL[1]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo and excipients
Robustness The method is robust for small variations in mobile phase composition, pH, and flow rate.
Protocol 2: Proposed Method for Quantification of this compound in Human Plasma (for method development)

This proposed protocol is adapted from established HPLC-UV methods for the quantification of a similar calcimimetic, Cinacalcet, in human plasma. It utilizes protein precipitation for sample clean-up and should be fully validated before routine use.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

ParameterProposed Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate buffer (e.g., 50mM, pH 7.4) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 255 nm
Injection Volume 50 µL
Column Temperature Ambient or 30°C

3. Preparation of Solutions

  • Standard and QC Samples in Plasma: Spike appropriate amounts of this compound standard solution into drug-free human plasma to prepare calibration standards and quality control samples.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample (standard, QC, or unknown), add 400 µL of acetonitrile.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject the reconstituted solution into the HPLC system.

Experimental Workflow Diagram

General HPLC Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Tablets or Plasma) Sample_Prep Sample Preparation (e.g., Crushing, Dissolving, Precipitation) Sample->Sample_Prep Standard Reference Standard Weighing Standard_Prep Standard Solution Preparation (Stock & Working) Standard->Standard_Prep Filtration Filtration (0.45 µm) Sample_Prep->Filtration Standard_Prep->Filtration Injection Injection into HPLC Filtration->Injection HPLC HPLC System (Pump, Injector, Column, Detector) HPLC->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Calibration Calibration Curve Generation (from Standards) Integration->Calibration Quantification Quantification of this compound in Sample Integration->Quantification Calibration->Quantification

General HPLC Workflow for this compound Quantification

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in pharmaceutical dosage forms. The proposed method for plasma samples serves as a strong starting point for researchers in drug development and clinical studies. Proper method validation is essential before implementing these protocols for routine analysis.

References

Application Notes and Protocols: Establishing a 5/6 Nephrectomy Rat Model for Preclinical Studies of Evocalcet

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function. A common complication of CKD is secondary hyperparathyroidism (SHPT), a key component of CKD-Mineral and Bone Disorder (CKD-MBD).[1] SHPT is characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and vascular calcification.[2][3] The 5/6 nephrectomy (5/6 Nx) rat model is a widely used and validated preclinical model that mimics the pathophysiology of human CKD, including the development of SHPT.[4][5][6][7][8] This model is essential for evaluating novel therapeutics aimed at managing CKD complications.

Evocalcet is a next-generation oral calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[9][10][11] By enhancing the CaSR's sensitivity to extracellular calcium, this compound effectively suppresses the synthesis and secretion of PTH.[10][12] Preclinical and clinical studies have shown that this compound reduces PTH, serum calcium, and phosphorus levels, with a favorable safety profile, particularly concerning gastrointestinal side effects compared to first-generation calcimimetics like cinacalcet.[11][12][13][14]

These application notes provide detailed protocols for establishing the 5/6 nephrectomy rat model and its use in evaluating the efficacy of this compound.

Experimental Design and Workflow

A typical study design involves three main groups: a sham-operated control group, a 5/6 nephrectomy group treated with a vehicle, and a 5/6 nephrectomy group treated with this compound. This design allows for the assessment of the effects of uremia and the specific therapeutic effects of this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Group Assignment (Sham, 5/6 Nx) acclimatization->grouping surgery1 Surgery 1: Right Nephrectomy (5/6 Nx Group) grouping->surgery1 sham_op Sham Surgery (Sham Group) grouping->sham_op recovery1 Recovery Period (1 week) surgery1->recovery1 recovery2 Model Development (4-6 weeks) sham_op->recovery2 surgery2 Surgery 2: 2/3 Left Kidney Resection (5/6 Nx Group) recovery1->surgery2 surgery2->recovery2 treatment Treatment Initiation (Vehicle or this compound) (4-8 weeks) recovery2->treatment monitoring Weekly Monitoring (Body Weight, etc.) treatment->monitoring sample_collection Terminal Sample Collection (Blood, Urine, Tissues) monitoring->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis

Caption: Experimental workflow for the 5/6 nephrectomy rat model and this compound treatment.

Experimental Protocols

Protocol 1: 5/6 Nephrectomy Surgical Procedure

This protocol describes a two-stage surgical procedure to induce CKD in rats.[4][15][16]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (forceps, scissors, needle holders, retractors)

  • Suture material (e.g., 4-0 silk)

  • Sterile saline

  • Warming pad

  • Antiseptic solution (e.g., povidone-iodine)

Procedure:

Stage 1: Right Nephrectomy

  • Anesthetize the rat and confirm the depth of anesthesia.

  • Shave and disinfect the right flank.

  • Make a small flank incision to expose the right kidney.

  • Gently exteriorize the kidney.

  • Securely ligate the renal artery, vein, and ureter together with a single suture.[17]

  • Excise the kidney distal to the ligature.

  • Confirm hemostasis and return the renal pedicle to the abdominal cavity.

  • Close the muscle and skin layers with sutures.

  • Allow the animal to recover for one week.

Stage 2: Left Kidney Partial Resection

  • After a one-week recovery period, anesthetize the rat again.

  • Shave and disinfect the left flank.

  • Make a flank incision to expose the left kidney.

  • Gently exteriorize the kidney and clamp the renal pedicle to control bleeding.

  • Surgically resect the upper and lower thirds (approximately 2/3) of the kidney parenchyma.[4]

  • Apply a hemostatic agent or gentle pressure to the cut surfaces to control bleeding.

  • Release the clamp and check for hemostasis.

  • Return the remnant kidney to the abdominal cavity.

  • Close the muscle and skin layers with sutures.

Sham Operation:

  • Sham-operated animals undergo the same anesthetic and surgical procedures (incisions and kidney manipulation) but without ligation or resection of renal tissue.

Protocol 2: Post-Operative Care and Monitoring
  • Administer post-operative analgesics as per institutional guidelines.

  • House animals individually and monitor for signs of pain, distress, or infection.

  • Provide easy access to food and water.

  • Monitor body weight and general health status weekly. The development of CKD is typically established over 4-6 weeks, evidenced by rising serum creatinine and BUN levels.[18]

Protocol 3: this compound Administration
  • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).

  • Once the CKD model is established (typically 4-6 weeks post-surgery), begin daily oral administration of this compound or vehicle via gavage.

  • Dosing can vary, but preclinical studies in rats have used doses ranging from 0.1 to 0.3 mg/kg.[3][12]

  • The treatment period typically lasts for 4 to 8 weeks.

Protocol 4: Sample Collection
  • Blood Collection: Collect blood samples periodically (e.g., bi-weekly) from the tail vein or saphenous vein for interim analysis. At the end of the study, collect a terminal blood sample via cardiac puncture or from the abdominal aorta under anesthesia.[5]

  • Urine Collection: Place rats in metabolic cages for 24-hour urine collection to measure proteinuria and creatinine clearance.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest the remnant kidney, parathyroid glands, aorta, and heart. Fix a portion of the tissues in 10% neutral buffered formalin for histology and snap-freeze the remaining tissue for molecular analysis.

Protocol 5: Biochemical Analysis

Analyze serum and urine samples for key markers of renal function and mineral metabolism.

  • Renal Function: Serum Creatinine (SCr) and Blood Urea Nitrogen (BUN).[5]

  • Mineral Metabolism: Serum intact PTH (iPTH), total and ionized Calcium (Ca), and inorganic Phosphorus (P).

  • Bone Turnover Markers: Serum alkaline phosphatase (ALP).

Protocol 6: Histological Analysis
  • Process formalin-fixed, paraffin-embedded kidney tissues.

  • Cut 3-5 µm sections and perform standard staining protocols.

  • Hematoxylin and Eosin (H&E): To assess general morphology, cellular infiltration, and tubular atrophy.[19][20]

  • Masson's Trichrome: To evaluate the extent of interstitial fibrosis (collagen deposition appears blue).[19][20]

  • Periodic Acid-Schiff (PAS): To assess glomerulosclerosis and changes in the tubular basement membrane.[19]

  • Analyze sections of the aorta and heart for evidence of vascular and soft tissue calcification.

This compound's Mechanism of Action

This compound is a calcimimetic that mimics the effect of calcium by allosterically activating the CaSR in the parathyroid gland.[10][21] In CKD, the parathyroid glands become less sensitive to serum calcium, leading to excessive PTH secretion. This compound restores this sensitivity, causing a dose-dependent reduction in PTH levels, which in turn helps to normalize serum calcium and phosphorus concentrations.[9][11][22] This action helps prevent the progression of SHPT and its associated complications.[3]

G cluster_0 Parathyroid Gland Cell cluster_1 Systemic Effects CaSR Calcium-Sensing Receptor (CaSR) PTH_Gene PTH Gene Transcription CaSR->PTH_Gene Inhibits PTH_Vesicle PTH Secretion CaSR->PTH_Vesicle Inhibits Serum_PTH ↓ Serum PTH PTH_Vesicle->Serum_PTH Leads to This compound This compound This compound->CaSR Binds & Activates (Allosteric Modulation) Calcium Extracellular Ca²⁺ Calcium->CaSR Binds Serum_Ca_P Normalization of Serum Ca²⁺ & P Serum_PTH->Serum_Ca_P SHPT Amelioration of SHPT & Bone Disorders Serum_Ca_P->SHPT Calcification ↓ Vascular Calcification SHPT->Calcification

Caption: Signaling pathway of this compound in the parathyroid gland.

Expected Outcomes and Data Presentation

The 5/6 nephrectomy procedure is expected to induce significant changes in renal function and mineral metabolism, which are then modulated by this compound treatment.

Table 1: Expected Biochemical Outcomes

Parameter Sham + Vehicle 5/6 Nx + Vehicle 5/6 Nx + this compound (0.3 mg/kg)
BUN (mg/dL) 20 - 30 ↑↑ (80 - 120) ↔ (80 - 120)
Serum Creatinine (mg/dL) 0.4 - 0.6 ↑↑ (1.5 - 2.5) ↔ (1.5 - 2.5)
Serum iPTH (pg/mL) 150 - 250 ↑↑↑ (1000 - 2000) ↓↓ (400 - 800)
Serum Calcium (mg/dL) 9.5 - 10.5 ↔ or ↓ (9.0 - 10.0) ↓ (8.0 - 9.0)
Serum Phosphorus (mg/dL) 5.0 - 7.0 ↑ (9.0 - 12.0) ↓ (7.0 - 9.0)

(Data are illustrative based on published literature.[3][5][12][18] ↑ Indicates increase, ↓ indicates decrease, ↔ indicates no significant change compared to the 5/6 Nx + Vehicle group.)

Table 2: Expected Histological Findings in the Remnant Kidney

Group Glomerulosclerosis Interstitial Fibrosis Tubular Atrophy
Sham + Vehicle Normal Minimal Minimal
5/6 Nx + Vehicle Moderate to Severe Moderate to Severe Moderate
5/6 Nx + this compound Moderate to Severe Moderate to Severe Moderate

(this compound is not expected to directly reverse established renal fibrosis but may prevent calcification within the kidney tissue.[3])

References

Application Notes and Protocols: In Vitro Assay for Measuring Evocalcet's Effect on PTH Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] By binding to the CaSR on parathyroid cells, this compound increases the receptor's sensitivity to extracellular calcium, leading to a subsequent reduction in the secretion of parathyroid hormone (PTH).[1][2] This makes this compound an effective therapeutic for secondary hyperparathyroidism, particularly in patients with chronic kidney disease.[1][3]

These application notes provide a detailed protocol for an in vitro assay to measure the dose-dependent effect of this compound on PTH release. The described methodology utilizes a recombinant human cell line expressing both the human CaSR and human PTH, offering a robust and reproducible system for evaluating the potency and efficacy of this compound and other calcimimetics.

Signaling Pathway of this compound Action

This compound exerts its effect by modulating the CaSR signaling cascade. The following diagram illustrates the mechanism of action:

Evocalcet_Signaling_Pathway cluster_cell Parathyroid Cell CaSR CaSR Gq_alpha Gqα CaSR->Gq_alpha Activation This compound This compound This compound->CaSR Allosteric Modulation Calcium Extracellular Ca²⁺ Calcium->CaSR Binding PLC PLC Gq_alpha->PLC Activation IP3 IP₃ PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PTH_vesicle PTH Vesicle Ca_release->PTH_vesicle Inhibits Exocytosis PTH_release PTH Release PTH_vesicle->PTH_release

This compound's mechanism of action on the CaSR signaling pathway.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the in vitro potency of this compound in a human CaSR-expressing HEK293 cell line. The data is presented as the half-maximal effective concentration (EC50) for intracellular calcium mobilization, a key event downstream of CaSR activation.

CompoundAssay SystemParameter MeasuredEC50 (nM)Reference
This compoundhCaR-HEK293 cellsIntracellular Ca²⁺ Mobilization92.7[4][5][6]

Experimental Protocols

This section provides a detailed protocol for an in vitro assay to determine the effect of this compound on PTH release using a recombinant cell line.

Principle

HEK293 cells co-transfected with the human CaSR and the human PTH gene provide a stable and reproducible model to study the effects of calcimimetics on PTH secretion. Upon activation of the CaSR by this compound, the intracellular signaling cascade is initiated, leading to the inhibition of PTH release into the cell culture supernatant. The concentration of PTH in the supernatant is then quantified using a specific immunoassay.

Materials
  • HEK293 cell line stably co-expressing human CaSR and human PTH

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hygromycin B (or other appropriate selection antibiotic)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well cell culture plates

  • Human Intact PTH Immunoassay Kit (e.g., ELISA or Chemiluminescence Immunoassay)

  • Plate reader compatible with the chosen immunoassay

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow In Vitro PTH Release Assay Workflow A 1. Cell Culture and Seeding (HEK293-CaSR-PTH cells) C 3. Cell Treatment (Incubate with this compound) A->C B 2. This compound Preparation (Serial Dilutions) B->C D 4. Supernatant Collection C->D E 5. PTH Quantification (ELISA/Immunoassay) D->E F 6. Data Analysis (Dose-Response Curve and IC₅₀) E->F

Workflow for the in vitro PTH release assay.
Detailed Protocol

  • Cell Culture and Seeding: a. Culture the HEK293-CaSR-PTH cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic in a humidified incubator at 37°C and 5% CO₂. b. Once the cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours to allow for cell attachment.

  • Preparation of this compound Solutions: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in assay buffer (e.g., DMEM with 0.1% BSA) to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment: a. Gently aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed PBS. c. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. d. Incubate the plate at 37°C for a predetermined period (e.g., 4 hours). This incubation time should be optimized based on the kinetics of PTH release for the specific cell line.

  • Supernatant Collection: a. After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer. b. Centrifuge the collected supernatant at 1,000 x g for 5 minutes to pellet any detached cells. c. Transfer the clarified supernatant to a new 96-well plate or microcentrifuge tubes. The samples can be stored at -80°C for later analysis if necessary.

  • PTH Quantification: a. Quantify the concentration of intact PTH in the collected supernatants using a commercially available human intact PTH immunoassay kit. b. Follow the manufacturer's instructions for the chosen assay (e.g., ELISA). This will typically involve the use of a standard curve prepared with known concentrations of PTH.

  • Data Analysis: a. Construct a dose-response curve by plotting the percentage of PTH inhibition against the logarithm of the this compound concentration. b. The percentage of PTH inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (PTH_sample - PTH_max_inhibition) / (PTH_vehicle - PTH_max_inhibition)) Where:

    • PTH_sample is the PTH concentration in the presence of this compound.
    • PTH_vehicle is the PTH concentration in the vehicle control (representing basal PTH release).
    • PTH_max_inhibition is the PTH concentration at the highest, saturating concentration of a positive control (e.g., high extracellular calcium or a reference calcimimetic). c. Determine the half-maximal inhibitory concentration (IC50) of this compound from the dose-response curve using non-linear regression analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the in vitro effects of this compound on PTH release. The use of a stable, recombinant cell line expressing both the CaSR and PTH allows for a highly reproducible and quantifiable assay. This methodology is valuable for the screening and characterization of novel calcimimetic compounds in the drug discovery and development pipeline.

References

Application Notes and Protocols for Studying Evocalcet's Therapeutic Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the therapeutic efficacy of Evocalcet, a novel calcimimetic agent for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The following sections detail the methodologies for inducing CKD-MBD (Chronic Kidney Disease-Mineral and Bone Disorder) in rodents, protocols for drug administration and endpoint analysis, and a summary of key quantitative findings.

Animal Models of Secondary Hyperparathyroidism

The most common animal models to study the effects of this compound on SHPT are rat models of CKD. These models mimic the human condition of impaired renal function leading to disturbances in mineral metabolism and elevated parathyroid hormone (PTH) levels.

5/6 Nephrectomy (Nx) Rat Model

This surgical model is a well-established method for inducing progressive CKD and subsequent SHPT.

  • Species and Strain: Male Sprague-Dawley rats are commonly used.[1][2][3]

  • Disease Induction: The procedure involves a two-step surgical reduction of the renal mass. First, approximately two-thirds of the left kidney is resected.[3] After a recovery period, the entire right kidney is removed. This significant reduction in renal function leads to the development of CKD and SHPT.

  • Characteristics: These animals exhibit elevated serum levels of PTH and phosphate, and decreased serum calcium, mimicking the biochemical profile of human CKD-MBD.[1][4]

Adenine-Induced CKD Rat Model

This is a non-surgical, dietary model for inducing CKD and SHPT.

  • Species and Strain: Male Sprague-Dawley rats are typically used.[5][6]

  • Disease Induction: Rats are fed a diet containing adenine for several weeks.[5][6] Adenine administration leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubular obstruction and chronic renal failure.[7]

  • Characteristics: This model effectively induces SHPT with a significant increase in serum PTH levels.[5] It is particularly useful for studying ectopic calcification.[5][6]

Experimental Protocols

The following protocols are based on published preclinical studies of this compound.

Protocol 1: Evaluation of PTH and Calcium Reduction in 5/6 Nx Rats

Objective: To assess the acute and chronic effects of this compound on serum PTH and calcium levels in a CKD model.

Animal Model: 5/6 Nx Sprague-Dawley rats.[1]

Materials:

  • This compound (suspended in 0.5% methylcellulose solution)[3]

  • Vehicle control (0.5% methylcellulose solution)

  • Oral gavage needles

  • Blood collection supplies

Procedure:

  • Animal Acclimatization: Allow 5/6 Nx rats to acclimatize for at least one week before the start of the experiment.[3]

  • Grouping: Divide the animals into vehicle and this compound treatment groups (n=12/group).[8]

  • Dosing:

    • Single Dose Study: Administer this compound orally at doses of 0.03, 0.1, 0.3, or 1 mg/kg.[1][8]

    • Repeated Dose Study: Administer this compound orally once daily for 14 days at doses of 0.03, 0.1, 0.3, or 1 mg/kg.[1][2]

  • Blood Sampling:

    • Single Dose Study: Collect blood samples at various time points post-administration to determine the time course of PTH and calcium reduction.[8]

    • Repeated Dose Study: Collect blood samples before the first dose (day 0) and 24 hours after administration on days 7 and 14.[1][8]

  • Biochemical Analysis: Measure serum PTH and calcium levels using appropriate immunoassay and analytical methods.

Protocol 2: Assessment of Ectopic Calcification in Adenine-Induced CKD Rats

Objective: To evaluate the effect of this compound on the prevention of ectopic calcification.

Animal Model: Adenine-induced CKD Sprague-Dawley rats.[5][9]

Materials:

  • This compound

  • Vehicle control

  • Adenine-containing diet

  • Histological staining reagents (e.g., von Kossa)

Procedure:

  • Disease Induction: Feed rats an adenine-containing diet for 3-5 weeks to induce CKD and SHPT.[5][9]

  • Treatment: Administer this compound orally (e.g., 0.3 mg/kg) or vehicle once daily for 5 weeks.[5][9]

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as the aorta, heart, and kidneys.[5][6][9]

  • Analysis:

    • Biochemical: Measure the calcium and inorganic phosphorus content in the collected tissues.[5][9]

    • Histological: Perform histological analysis on tissue sections using von Kossa staining to visualize calcification.[9]

Protocol 3: Evaluation of Gastrointestinal Side Effects

Objective: To compare the gastrointestinal tolerability of this compound with other calcimimetics like cinacalcet.

Animal Models:

  • Gastric Emptying: Normal male Sprague-Dawley rats.[1]

  • Emesis: Common marmosets.[1][10]

Procedure (Gastric Emptying in Rats):

  • Fasting: Fast rats for 20-26 hours before the experiment.[8]

  • Dosing: Orally administer this compound (0.3, 1, or 3 mg/kg), cinacalcet (10, 30, or 100 mg/kg), or vehicle.[1][8]

  • Test Meal: After drug administration, provide a test meal.[8]

  • Measurement: After a set time (e.g., 30 minutes), euthanize the rats and measure the amount of remaining test meal in the stomach to determine the rate of gastric emptying.[1][8]

Procedure (Emesis in Common Marmosets):

  • Dosing: Administer this compound (e.g., 50 and 150 μg/kg) or cinacalcet (e.g., 1500 and 5000 μg/kg) to the marmosets.[1]

  • Observation: Observe the animals for emetic events over a specified period.

  • Quantification: Record the number of animals exhibiting emesis in each treatment group.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Effect of Single Oral Dose of this compound and Cinacalcet on Serum PTH and Calcium in Normal Rats [1][8]

TreatmentDose (mg/kg)Significant Reduction in Serum PTHSignificant Reduction in Serum Calcium
This compound ≥0.03YesNo
≥0.1YesYes
Cinacalcet ≥1YesYes

Table 2: Effect of Single and Repeated Oral Doses of this compound in 5/6 Nx Rats [1][8]

TreatmentDose (mg/kg)Significant Decrease in Serum PTH (Single Dose)Significant Decrease in Serum Calcium (Single Dose)Steady Decrease in Serum PTH (14 Days)Steady Decrease in Serum Calcium (14 Days)
This compound ≥0.1YesYes--
≥0.3YesYesYesYes

Table 3: Comparative Gastrointestinal Effects of this compound and Cinacalcet

EffectAnimal ModelThis compoundCinacalcet
Gastric Emptying Delay RatsNo significant effect at any tested dose (up to 3 mg/kg)[1]Significant delay at ≥30 mg/kg[1]
Emesis Common Marmosets1 out of 6 animals at 150 μg/kg[1]5 out of 6 animals at 5000 μg/kg[1]

Signaling Pathway and Experimental Workflow Diagrams

Evocalcet_Mechanism_of_Action cluster_parathyroid_cell Parathyroid Gland Cell cluster_bloodstream Bloodstream CaR Calcium-Sensing Receptor (CaR) PLC Phospholipase C (PLC) CaR->PLC Activates This compound This compound This compound->CaR Allosteric Modulation IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PTH_synthesis PTH Gene Expression Ca_release->PTH_synthesis Suppresses PTH_secretion PTH Secretion Ca_release->PTH_secretion Inhibits PTH_blood Decreased Serum PTH PTH_secretion->PTH_blood

Caption: Mechanism of action of this compound on the parathyroid gland cell.

Experimental_Workflow_5_6_Nx_Model cluster_induction Disease Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Induction 5/6 Nephrectomy in Sprague-Dawley Rats Grouping Randomization into Vehicle & this compound Groups Induction->Grouping Dosing Oral Administration (Single or Repeated Dosing) Grouping->Dosing Blood_Sampling Blood Collection Dosing->Blood_Sampling Biochemical_Assay Measurement of Serum PTH and Calcium Blood_Sampling->Biochemical_Assay Data_Analysis Statistical Analysis Biochemical_Assay->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the 5/6 Nx rat model.

References

Application Notes and Protocols for Assessing Evocalcet's Impact on Bone Metabolism Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of bone and mineral disorders in CKD.[1][2] This mechanism of action leads to subsequent changes in several key markers of bone metabolism.

These application notes provide a comprehensive protocol for assessing the pharmacological effects of this compound on bone metabolism. The included methodologies are essential for preclinical and clinical research aimed at understanding the efficacy and impact of this compound on bone turnover.

Key Bone Metabolism Markers Affected by this compound

This compound administration has been shown to significantly impact the following markers:

  • Intact Parathyroid Hormone (iPTH): As the primary target of this compound, a reduction in iPTH levels is the most direct indicator of the drug's activity.

  • Serum Calcium (Ca) and Phosphorus (P): Regulation of PTH influences the homeostasis of calcium and phosphorus.

  • Bone Formation Markers:

    • Bone-Specific Alkaline Phosphatase (BAP): An enzyme produced by osteoblasts, reflecting bone formation activity.

  • Bone Resorption Markers:

    • Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b): An enzyme secreted by osteoclasts, indicating bone resorption activity.

  • Other Key Regulators:

    • Fibroblast Growth Factor 23 (FGF23): A hormone produced by osteocytes that regulates phosphate and vitamin D metabolism. This compound has been shown to reduce its levels.[3]

Data Presentation: Summary of this compound's Effects

The following tables summarize the quantitative impact of this compound on key bone metabolism markers as reported in clinical studies.

Table 1: Effect of this compound on iPTH, Calcium, and Phosphorus

MarkerBaseline (Mean ± SD)Change after this compound Treatment (Mean ± SD)Reference
Intact PTH (pg/mL)400.3 ± 159.4-20.16 ± 34.23% (at 2 mg/day)[4]
Corrected Calcium (mg/dL)Varies by studyDose-dependent decrease[3][5]
Phosphorus (mg/dL)Varies by studyDecrease observed[3][5]

Table 2: Effect of this compound on Bone Turnover Markers and FGF23

MarkerBaseline (Mean)Change after this compound Treatment (Mean)Reference
BAPVaries by studyDecreased from baseline[3]
TRACP-5bVaries by studyDecreased from baseline[3]
Intact FGF23Varies by studySignificantly decreased[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific assay kits and laboratory equipment used.

Measurement of Intact Parathyroid Hormone (iPTH)

Principle: A two-site sandwich immunoassay (e.g., Chemiluminescence Enzyme Immunoassay) is typically used for the quantitative determination of intact PTH in human serum or plasma.[6]

Specimen Collection and Handling:

  • Specimen Type: EDTA plasma is preferred due to the higher stability of PTH compared to serum.[7][8]

  • Collection: Collect blood into an EDTA tube.

  • Processing: Centrifuge at 1,000 x g for 15 minutes within 2 hours of collection. Separate the plasma into a clean plastic vial.

  • Storage: If not assayed immediately, store plasma at 2-8°C for up to 8 hours. For longer-term storage, freeze at -20°C or colder.[6] Avoid repeated freeze-thaw cycles.

Assay Procedure (Generalized):

  • Bring all reagents and samples to room temperature before use.

  • Prepare calibrators and controls as per the manufacturer's instructions.

  • Pipette samples, calibrators, and controls into the appropriate wells of the microplate.

  • Add the antibody conjugate (e.g., acridinium-ester labeled anti-PTH antibody) to each well.

  • Incubate the plate according to the kit's protocol to allow for the formation of the antibody-PTH-antibody sandwich complex.

  • Wash the wells to remove unbound components.

  • Add the trigger solutions to initiate the chemiluminescent reaction.

  • Measure the light emission using a luminometer. The intensity of the light is directly proportional to the concentration of iPTH in the sample.

  • Calculate the iPTH concentration of the samples from the standard curve.

Measurement of Bone-Specific Alkaline Phosphatase (BAP)

Principle: An enzyme immunoassay (EIA) or a specific monoclonal antibody-based assay is used to measure the activity of the bone-specific isoenzyme of alkaline phosphatase.[9][10]

Specimen Collection and Handling:

  • Specimen Type: Serum.

  • Collection: Collect blood in a serum separator tube (SST) or a red-top tube.

  • Processing: Allow the blood to clot at room temperature. Centrifuge and separate the serum from the cells within 45 minutes of collection.[10]

  • Storage: Serum can be stored at room temperature or refrigerated for up to 14 days. For longer storage, freeze at -20°C.[10]

Assay Procedure (Generalized EIA):

  • Prepare reagents, standards, and samples.

  • Add samples, standards, and controls to the microplate wells pre-coated with a monoclonal anti-BAP antibody.

  • Incubate to allow BAP to bind to the immobilized antibody.

  • Wash the wells to remove unbound substances.

  • Add a substrate solution (e.g., p-nitrophenyl phosphate). The enzyme in the bound BAP will catalyze the conversion of the substrate, resulting in a color change.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • The BAP activity is proportional to the color intensity and is determined from a standard curve.

Measurement of Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b)

Principle: A solid-phase immunofixed enzyme activity assay or an ELISA is used to specifically measure the 5b isoform of TRACP, which is derived from osteoclasts.[11]

Specimen Collection and Handling:

  • Specimen Type: Serum.

  • Collection: Collect blood in a serum separator tube.

  • Processing: Separate serum after centrifugation.

  • Storage: TRACP-5b is stable in serum for up to 2 days at room temperature and 3 days when refrigerated. For long-term storage, freeze at -70°C. Avoid repeated freeze-thaw cycles as the enzyme can lose activity.[11]

Assay Procedure (Generalized ELISA):

  • Prepare all reagents, samples, and standards.

  • Add samples to the wells of a microplate coated with a specific antibody to TRACP-5b.

  • Incubate to allow the binding of TRACP-5b.

  • Wash the wells.

  • Add a substrate solution at a pH optimal for TRACP-5b activity.

  • Incubate to allow for color development.

  • Stop the reaction and measure the absorbance. The concentration is determined by comparison to a standard curve.

Measurement of Fibroblast Growth Factor 23 (FGF23)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying FGF23 in serum or plasma.[12][13]

Specimen Collection and Handling:

  • Specimen Type: Serum or plasma (EDTA or heparin).

  • Collection: Use a serum separator tube or an appropriate anticoagulant tube.

  • Processing: For serum, allow to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. For plasma, centrifuge within 30 minutes of collection.[12]

  • Storage: Assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

Assay Procedure (Generalized ELISA):

  • Prepare all reagents, standards, and samples according to the kit protocol.

  • Add 100 µL of standard or sample to each well of the microplate pre-coated with an anti-FGF23 antibody. Incubate for 1-2.5 hours at 37°C or room temperature.[12][14]

  • Aspirate and wash the wells.

  • Add 100 µL of a biotinylated detection antibody specific for FGF23. Incubate for 1 hour.[12][14]

  • Aspirate and wash the wells.

  • Add 100 µL of streptavidin-HRP conjugate. Incubate for 30-45 minutes.[12][14]

  • Aspirate and wash the wells.

  • Add 90-100 µL of TMB substrate solution and incubate for 10-30 minutes, protected from light, to allow for color development.[12][14]

  • Add 50 µL of stop solution.

  • Read the absorbance at 450 nm immediately.[12][14]

  • Calculate the FGF23 concentration from the standard curve.

Mandatory Visualizations

Evocalcet_Signaling_Pathway cluster_parathyroid Parathyroid Gland Cell cluster_blood Bloodstream CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Signaling CaSR->G_Protein activates This compound This compound This compound->CaSR allosterically activates Calcium Extracellular Ca²⁺ Calcium->CaSR PTH_Gene PTH Gene Transcription G_Protein->PTH_Gene inhibits PTH_Secretion PTH Secretion G_Protein->PTH_Secretion inhibits PTH_Blood Decreased Blood PTH PTH_Secretion->PTH_Blood Bone_Metabolism_Workflow cluster_study_design Clinical Study Phase cluster_lab_analysis Laboratory Analysis cluster_data_interpretation Data Interpretation Patient Patient with SHPT Treatment This compound Administration Patient->Treatment Sampling Blood Sample Collection (Time points) Treatment->Sampling Processing Sample Processing (Serum/Plasma Separation) Sampling->Processing Assay Biomarker Assays (ELISA, IA) Processing->Assay Data Data Acquisition (Plate Reader/Luminometer) Assay->Data Analysis Statistical Analysis (Comparison to Baseline) Data->Analysis Conclusion Assessment of This compound's Impact Analysis->Conclusion

References

Application Notes and Protocols for Cell-Based Functional Assays in Evocalcet Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet (ORKEDIA®) is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[3][4] This document provides detailed protocols for two key cell-based functional assays essential for the screening and characterization of this compound and other CaSR modulators: the Intracellular Calcium Mobilization Assay and the Parathyroid Hormone (PTH) Secretion Assay.

Mechanism of Action of this compound

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[5][6] The CaSR is primarily expressed in the parathyroid glands and kidneys.[5] Activation of the CaSR by extracellular calcium ions (Ca²⁺) initiates intracellular signaling cascades that regulate PTH secretion.[7][8]

This compound acts as a positive allosteric modulator of the CaSR.[1] It binds to a site on the receptor distinct from the orthosteric calcium-binding site, increasing the receptor's sensitivity to extracellular Ca²⁺.[9] This allosteric modulation means that the CaSR is activated at lower concentrations of extracellular calcium, leading to the suppression of PTH synthesis and release.[3][9]

The primary signaling pathways activated by the CaSR upon agonist binding are mediated by Gq/11 and Gi/o proteins.[7][10]

  • Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic calcium concentration.[11][12]

  • Gi/o Pathway: The Gi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][10] Reduced cAMP levels contribute to the suppression of PTH secretion.[13]

CaSR Signaling Pathway Diagram

CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound CaSR CaSR This compound->CaSR Allosteric Modulation Ca2_ext Ca²⁺ Ca2_ext->CaSR Binding Gq11 Gαq/11 CaSR->Gq11 Activates Gi Gαi/o CaSR->Gi Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_int ↑ [Ca²⁺]i ER->Ca2_int Releases Ca²⁺ PTH_suppression Suppression of PTH Secretion Ca2_int->PTH_suppression cAMP ↓ cAMP AC->cAMP Reduces Production cAMP->PTH_suppression

Caption: CaSR Signaling Pathway Activated by this compound.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the in vitro activity of this compound from published studies.

Table 1: Potency of this compound in Intracellular Calcium Mobilization Assays

CompoundCell LineAssay FormatEC₅₀ (nM)Reference
This compoundHEK293 expressing CaSRFLIPR Assay243 ± 15[14]
EvoSiR4 (fluorescent probe)HEK293 expressing CaSRFLIPR Assay~40[14]
EvoSiR6 (fluorescent probe)HEK293 expressing CaSRFLIPR Assay~40[14]

Table 2: Effect of this compound on PTH Secretion in Primary Bovine Parathyroid Cells

TreatmentPTH Secretion (% of control)Reference
Control100[15]
This compound (1 µM)Significantly Reduced[15]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate Ca²⁺-induced increases in intracellular calcium in cells expressing the CaSR. A common method is a fluorescence-based assay using a FLIPR (Fluorometric Imaging Plate Reader) system.[12][16]

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay FLIPR Assay cluster_analysis Data Analysis seed_cells Seed HEK293-CaSR cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h wash_cells Wash cells with HBSS incubate_24h->wash_cells load_dye Load with Fluo-8 AM in HBSS + 0.1 mM CaCl₂ wash_cells->load_dye incubate_30min Incubate for 30 min at 37°C load_dye->incubate_30min prepare_compounds Prepare this compound dilutions add_compounds Add this compound to wells prepare_compounds->add_compounds measure_baseline Measure baseline fluorescence add_compounds->measure_baseline add_ca Add 0.5 mM CaCl₂ measure_baseline->add_ca measure_response Measure fluorescence change add_ca->measure_response calculate_ec50 Calculate EC₅₀ values measure_response->calculate_ec50

Caption: Workflow for Intracellular Calcium Mobilization Assay.

  • HEK293 cells stably expressing human CaSR

  • 96-well black-walled, clear-bottom plates

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-8 AM calcium-sensitive dye

  • Calcium Chloride (CaCl₂)

  • This compound

  • FLIPR Tetra® or similar fluorescence plate reader

  • Cell Seeding:

    • Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS.

    • Trypsinize and resuspend cells to a concentration of 35,000 cells per well in a 96-well plate.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with HBSS.[14]

    • Prepare a loading buffer of HBSS containing 5 µM Fluo-8 AM and 0.1 mM CaCl₂.[14]

    • Add the loading buffer to each well and incubate for 30 minutes at 37°C.[14]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions to the respective wells.

  • Fluorescence Measurement:

    • Place the plate in the FLIPR instrument.

    • Measure baseline fluorescence using an excitation wavelength of 470-495 nm and an emission wavelength of 515-575 nm.[14]

    • Add a solution of 0.5 mM CaCl₂ to all wells to stimulate the CaSR.[14]

    • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the response against the logarithm of the this compound concentration.

    • Calculate the EC₅₀ value using a non-linear regression analysis.

PTH Secretion Assay

This assay directly measures the inhibitory effect of this compound on the secretion of parathyroid hormone from parathyroid cells. Primary bovine parathyroid cells are a suitable model for this assay.

PTH_Secretion_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_collection Sample Collection cluster_analysis PTH Measurement isolate_cells Isolate primary bovine parathyroid cells plate_cells Plate cells in multi-well plates isolate_cells->plate_cells pre_incubate Pre-incubate in low calcium medium plate_cells->pre_incubate add_compounds Add this compound dilutions in varying Ca²⁺ concentrations pre_incubate->add_compounds incubate_treatment Incubate for a defined period add_compounds->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant store_samples Store samples at -80°C collect_supernatant->store_samples pth_elisa Measure PTH levels using ELISA store_samples->pth_elisa calculate_inhibition Calculate percent inhibition of PTH secretion pth_elisa->calculate_inhibition

Caption: Workflow for PTH Secretion Assay.

  • Primary bovine parathyroid cells

  • Multi-well culture plates

  • Culture medium (e.g., DMEM/F12)

  • Low calcium (e.g., 0.5 mM) and high calcium (e.g., 1.5 mM) buffers

  • This compound

  • Bovine Intact PTH ELISA kit

  • Cell Preparation:

    • Isolate primary parathyroid cells from bovine parathyroid glands using established enzymatic digestion methods.

    • Plate the dispersed cells in multi-well culture plates and allow them to adhere.

  • Pre-incubation:

    • Wash the cells with a low calcium buffer to establish a baseline of maximal PTH secretion.

    • Pre-incubate the cells in the low calcium buffer for a defined period (e.g., 1-2 hours).

  • Compound Treatment:

    • Prepare treatment media containing various concentrations of this compound in both low and high calcium buffers.

    • Aspirate the pre-incubation buffer and add the treatment media to the respective wells.

    • Incubate for a specified time (e.g., 2-4 hours) at 37°C.

  • Sample Collection:

    • Carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants to remove any cellular debris.

    • Store the cleared supernatants at -80°C until analysis.

  • PTH Measurement:

    • Quantify the concentration of PTH in the collected supernatants using a commercially available bovine intact PTH ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PTH secretion for each treatment condition relative to the control (vehicle-treated cells in low calcium buffer).

    • Plot the percent inhibition of PTH secretion against the this compound concentration to determine the IC₅₀ value.

Conclusion

The provided application notes and protocols for intracellular calcium mobilization and PTH secretion assays offer robust methods for the functional screening and characterization of this compound and other CaSR modulators. These assays are crucial for understanding the mechanism of action, determining potency, and guiding the development of novel therapeutics targeting the Calcium-Sensing Receptor.

References

Application of Evocalcet in Primary Hyperparathyroidism Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation, orally active calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] By enhancing the sensitivity of the CaSR on parathyroid gland cells to extracellular calcium, this compound effectively suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][2] This mechanism of action has established this compound as a therapeutic option for secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] More recently, its application in the management of primary hyperparathyroidism (PHPT), particularly in patients who are not candidates for surgery, has been investigated.[4][5] These notes provide a comprehensive overview of the application of this compound in PHPT research, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: CaSR Signaling Pathway

This compound allosterically binds to the transmembrane domain of the CaSR, a G-protein coupled receptor (GPCR).[6] This binding increases the receptor's affinity for extracellular calcium, leading to the activation of intracellular signaling cascades that inhibit PTH secretion.[1][2] The primary pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium and activation of other downstream effectors ultimately leads to the inhibition of PTH gene expression and secretion from the parathyroid chief cells.

Evocalcet_CaSR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Allosteric Modulation Calcium Ca²⁺ Calcium->CaSR Binding Gq_protein Gq Protein CaSR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Intra_Ca ↑ Intracellular Ca²⁺ ER->Intra_Ca Releases Ca²⁺ PTH_inhibition Inhibition of PTH Synthesis & Secretion Intra_Ca->PTH_inhibition PKC->PTH_inhibition

This compound's Mechanism of Action on the CaSR Signaling Pathway.

Quantitative Data from Clinical Research in Primary Hyperparathyroidism

The efficacy and safety of this compound in patients with PHPT have been evaluated in clinical trials. The following tables summarize key quantitative data from a 52-week, open-label, single-arm, multicenter Phase III study and a 24-month retrospective study.

Table 1: Efficacy of this compound in a 52-Week Phase III Study in Patients with PHPT [4]

ParameterBaseline (Mean ± SD)Week 24 (Mean ± SD)Week 52 (Mean ± SD)
Serum Corrected Calcium (cCa) (mg/dL)11.73 ± 0.8410.05 ± 0.739.89 ± 0.60
Intact Parathyroid Hormone (iPTH) (pg/mL)189.6 ± 140.2145.1 ± 111.4158.7 ± 115.8
Proportion of Patients Achieving Target cCa (≤ 10.3 mg/dL) - 77.8% -
Proportion of Patients with ≥ 1.0 mg/dL Decrease in cCa - 66.7% -

Table 2: Long-Term Effects of this compound in a 24-Month Retrospective Study in Patients with PHPT [5][7]

ParameterBaseline (Mean ± SD)24 Months (Mean ± SD)Mean Change ± SD
Serum Corrected Calcium (cCa) (mg/dL)10.76 ± 0.809.77 ± 0.71-0.98 ± 0.91
Intact Parathyroid Hormone (iPTH) (pg/mL)118.0 ± 59.9112.4 ± 61.1-5.6 ± 47.7
Lumbar Spine BMD (g/cm²) (in patients without osteoporosis treatment)0.89 ± 0.190.89 ± 0.200.00 ± 0.05
Femoral Neck BMD (g/cm²) (in patients without osteoporosis treatment)0.64 ± 0.100.62 ± 0.10-0.02 ± 0.04
Proportion of Patients Achieving Target cCa (≤ 10.3 mg/dL) - 84.6% -

Experimental Protocols

In Vitro Assay: Intracellular Calcium Mobilization in hCaR-HEK293 Cells

This protocol describes an assay to determine the in vitro potency of this compound by measuring its ability to increase intracellular calcium concentration in HEK293 cells stably expressing the human CaSR.

Materials:

  • HEK293 cells stably expressing the human CaSR (hCaR-HEK293)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Black, clear-bottom 96-well microplates

Protocol:

  • Cell Seeding: Seed hCaR-HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and add the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • Cell Washing: Aspirate the loading buffer and wash the cells twice with HBSS.

  • Add assay buffer (HBSS) to each well and incubate for 30 minutes at room temperature to allow for de-esterification of the dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the this compound dilutions to the respective wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM) every 1-2 seconds for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the EC₅₀ value of this compound from the dose-response curve. The reported EC₅₀ for this compound in inducing an increase in intracellular Ca²⁺ in hCaR-HEK293 cells is approximately 92.7 nM.[8]

In Vivo Study: Evaluation of this compound in a Rat Model of Primary Hyperparathyroidism

This protocol outlines a representative in vivo experiment to assess the efficacy of this compound in a rodent model that mimics PHPT. This model involves continuous infusion of PTH to induce a state of hyperparathyroidism.

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

  • Thyroparathyroidectomized (TPTX) rats to remove endogenous PTH production.

Materials:

  • Bovine PTH (1-34)

  • Osmotic minipumps

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Blood collection supplies

  • ELISA kits for rat PTH and calcium measurement

Protocol:

  • Model Induction:

    • Perform thyroparathyroidectomy on the rats.

    • Implant osmotic minipumps subcutaneously to deliver a continuous infusion of bovine PTH (1-34) at a dose sufficient to induce hypercalcemia (e.g., 2.1 U/h for 6 days).[9]

  • Acclimatization and Grouping: Allow the animals to recover and acclimatize. Randomly assign the animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Drug Administration:

    • Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 days). Doses can be selected based on previous studies in rats, for example, in the range of 0.1 to 1 mg/kg.

  • Sample Collection: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly) via tail vein or retro-orbital sinus.

  • Biochemical Analysis:

    • Measure serum levels of corrected calcium and PTH using commercially available kits.

  • Data Analysis: Compare the changes in serum calcium and PTH levels between the this compound-treated groups and the vehicle control group using appropriate statistical methods.

Clinical Trial Protocol: Phase III Study of this compound in PHPT

This section provides a simplified representation of a clinical trial protocol for evaluating this compound in patients with PHPT, based on published study designs.[4][10]

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (52 Weeks) cluster_assessment Assessment & Endpoints Screening Patient Screening (Inclusion/Exclusion Criteria) Inclusion Inclusion Criteria: - PHPT with Hypercalcemia - Ineligible for Surgery Screening->Inclusion Exclusion Exclusion Criteria: - Recent Cinacalcet Use - Severe Comorbidities Screening->Exclusion Enrollment Patient Enrollment & Baseline Assessment Screening->Enrollment Titration Titration Phase (up to 24 weeks) Enrollment->Titration Dose_Adjustment Dose Titration: Start 2 mg/day Max 24 mg/day Adjust every 2 weeks to reach target cCa ≤ 10.3 mg/dL Titration->Dose_Adjustment Maintenance Maintenance Phase Titration->Maintenance Assessments Regular Assessments (Every 2-4 weeks) Maintenance->Assessments Efficacy Efficacy Endpoints: - Serum cCa - Serum iPTH Assessments->Efficacy Safety Safety Endpoints: - Adverse Events - Vital Signs - ECGs Assessments->Safety Final_Analysis End of Study & Final Data Analysis Assessments->Final_Analysis

Workflow for a Phase III Clinical Trial of this compound in PHPT.

Conclusion

This compound presents a promising therapeutic agent for the management of primary hyperparathyroidism, particularly for patients who are not surgical candidates. Its well-defined mechanism of action as a CaSR agonist translates to effective suppression of PTH and normalization of serum calcium levels. The provided data and protocols offer a framework for researchers and drug development professionals to design and conduct further preclinical and clinical investigations into the application of this compound for PHPT. Future research may focus on long-term effects on bone metabolism, cardiovascular outcomes, and its efficacy in specific subtypes of PHPT.

References

Designing Long-Term Efficacy Studies of Evocalcet in Animal Models of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet (ORKEDIA®) is a second-generation calcimimetic agent designed to treat secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] Like other calcimimetics, this compound acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][3] This activation increases the receptor's sensitivity to extracellular calcium, thereby inhibiting the excessive secretion of parathyroid hormone (PTH).[1][3] Elevated PTH levels are a hallmark of SHPT and contribute to mineral and bone disorders (CKD-MBD), including high bone turnover and cortical porosity, which increase fracture risk.[4][5]

Preclinical studies in animal models are crucial for evaluating the long-term efficacy and safety of novel therapeutics like this compound. These studies help to elucidate the drug's effects on PTH regulation, mineral homeostasis, and bone health. This document provides detailed application notes and protocols for designing and conducting long-term efficacy studies of this compound in established animal models of CKD-induced SHPT.

Signaling Pathway of this compound Action

The calcium-sensing receptor is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis. In SHPT associated with CKD, the parathyroid glands become less responsive to calcium, leading to excessive PTH secretion. This compound enhances the sensitivity of the CaSR to extracellular calcium, effectively reducing PTH levels.[1][3]

cluster_parathyroid_cell Parathyroid Gland Cell cluster_extracellular Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) G_protein G-Protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_synthesis PTH Gene Transcription & Synthesis Ca_release->PTH_synthesis inhibits PKC->PTH_synthesis inhibits PTH_secretion PTH Secretion PTH_synthesis->PTH_secretion Bloodstream Bloodstream PTH_secretion->Bloodstream Released into Extracellular_Ca Extracellular Calcium (Ca2+) Extracellular_Ca->CaSR Binds This compound This compound This compound->CaSR Allosterically Modulates

Caption: this compound's Mechanism of Action on the CaSR Signaling Pathway.

Experimental Protocols

Animal Model Selection and Induction of SHPT

The most common and well-characterized animal model for studying CKD-induced SHPT is the rat model.

  • Animal Strain: Male Sprague-Dawley rats (6-7 weeks old) are frequently used.[4]

  • Induction of CKD:

    • 5/6 Nephrectomy (Nx): This surgical procedure is a standard method to induce progressive kidney disease. It involves the removal of two-thirds of one kidney and the complete removal of the contralateral kidney.[4][6]

    • Adenine-Induced CKD: An alternative, non-surgical method involves feeding rats a diet containing adenine for several weeks to induce renal failure.[7]

  • Induction of SHPT: Following the induction of CKD, SHPT is typically established by feeding the animals a high-phosphate diet.[4][8]

Experimental Design and Workflow

A typical long-term efficacy study will involve several experimental groups to assess the dose-dependent effects of this compound.

start Acclimatization (1 week) ckd_induction Induction of CKD (e.g., 5/6 Nephrectomy) start->ckd_induction shpt_induction Induction of SHPT (High Phosphate Diet) ckd_induction->shpt_induction group_allocation Random Group Allocation shpt_induction->group_allocation sham_group Sham Control group_allocation->sham_group vehicle_group CKD-SHPT + Vehicle group_allocation->vehicle_group evocalcet_low CKD-SHPT + this compound (Low Dose) group_allocation->evocalcet_low evocalcet_high CKD-SHPT + this compound (High Dose) group_allocation->evocalcet_high treatment_period Long-Term Treatment (e.g., 4-6 weeks) sham_group->treatment_period vehicle_group->treatment_period evocalcet_low->treatment_period evocalcet_high->treatment_period monitoring Weekly Monitoring (Body Weight, Food Intake) treatment_period->monitoring blood_collection Periodic Blood Sampling (Serum Biomarkers) treatment_period->blood_collection endpoint Study Endpoint: Euthanasia & Tissue Collection treatment_period->endpoint analysis Biochemical, Histological, & Micro-CT Analyses endpoint->analysis

Caption: Experimental Workflow for a Long-Term this compound Efficacy Study.
This compound Formulation and Administration

  • Formulation: this compound can be suspended in a 0.5% methylcellulose solution for oral administration.[4]

  • Administration: The drug is typically administered once daily via oral gavage. Dosages in rat studies have ranged from 0.03 mg/kg to 1 mg/kg.[2][6]

Sample Collection and Analysis
  • Blood Sampling: Blood samples can be collected periodically from the tail vein or jugular vein under light anesthesia. At the study endpoint, terminal blood collection is performed via cardiac puncture or from the abdominal aorta/vena cava.[7][9]

  • Tissue Collection: At the end of the study, key tissues should be harvested for further analysis, including:

    • Parathyroid glands (for histology and protein expression analysis)

    • Femur and tibia (for bone histomorphometry and micro-CT analysis)

    • Aorta and heart (to assess ectopic calcification)[9][10]

    • Kidneys (for histological examination)

Data Presentation: Key Efficacy Endpoints

The following tables summarize the key quantitative data that should be collected and analyzed in a long-term this compound efficacy study.

Table 1: Serum Biochemistry

ParameterSham ControlCKD-SHPT + VehicleCKD-SHPT + this compound (Low Dose)CKD-SHPT + this compound (High Dose)
PTH (pg/mL) NormalSignificantly IncreasedDose-dependently DecreasedSignificantly Decreased
Calcium (mg/dL) NormalSignificantly DecreasedDose-dependently DecreasedSignificantly Decreased
Phosphorus (mg/dL) NormalSignificantly IncreasedTendency to DecreaseTendency to Decrease
FGF23 (pg/mL) NormalSignificantly IncreasedDose-dependently DecreasedSignificantly Decreased
Creatinine (mg/dL) NormalSignificantly IncreasedNo Significant ChangeNo Significant Change

Table 2: Bone Histomorphometry (Femur/Tibia)

ParameterSham ControlCKD-SHPT + VehicleCKD-SHPT + this compound (Low Dose)CKD-SHPT + this compound (High Dose)
Bone Volume/Total Volume (%) NormalDecreasedImprovedNormalized
Osteoid Volume/Bone Volume (%) NormalIncreasedDecreasedNormalized
Osteoblast Surface/Bone Surface (%) NormalIncreasedDecreasedNormalized
Osteoclast Surface/Bone Surface (%) NormalIncreasedDecreasedNormalized
Cortical Porosity (%) LowSignificantly IncreasedDecreasedSignificantly Decreased

Table 3: Aortic and Cardiac Calcification

ParameterSham ControlCKD-SHPT + VehicleCKD-SHPT + this compound (Low Dose)CKD-SHPT + this compound (High Dose)
Aortic Calcium Content (µg/mg tissue) LowSignificantly IncreasedDecreasedSignificantly Decreased
Cardiac Calcium Content (µg/mg tissue) LowSignificantly IncreasedDecreasedSignificantly Decreased

Conclusion

Long-term studies in well-established animal models of CKD-induced SHPT are essential for characterizing the therapeutic potential of this compound. The protocols and endpoints outlined in this document provide a comprehensive framework for designing and executing robust preclinical efficacy studies. Such studies will yield valuable data on the ability of this compound to control SHPT, improve mineral homeostasis, and mitigate the detrimental effects of CKD on bone and cardiovascular health.[9][10] The findings from these animal studies are critical for informing clinical development and positioning this compound as a valuable treatment option for patients with SHPT.

References

Application Notes and Protocols: Use of Evocalcet in Combination with Vitamin D Receptor Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evocalcet is a second-generation calcimimetic agent that modulates the calcium-sensing receptor (CaSR) in the parathyroid glands, leading to a reduction in parathyroid hormone (PTH) secretion.[1] It is used in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), a condition characterized by elevated PTH levels, which can lead to mineral and bone disorders.[1] Vitamin D receptor activators (VDRAs) are also a standard therapy for SHPT.[2] The combination of this compound and VDRAs has been investigated to optimize the management of SHPT by addressing different aspects of the disease pathogenesis. These application notes provide a summary of key findings and protocols based on available clinical and preclinical data.

Mechanism of Action: A Dual Approach

This compound acts by increasing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby suppressing PTH synthesis and secretion.[1] VDRAs, on the other hand, directly suppress PTH gene expression by binding to the vitamin D receptor (VDR) in the parathyroid cells. Preclinical studies in uremic rats have shown that this compound treatment can increase the expression of both CaSR and VDR in the parathyroid glands, which may enhance the therapeutic response to both this compound and VDRAs.[3]

The combination therapy aims to achieve better control of mineral metabolism. While VDRAs can increase serum calcium and phosphorus levels, potentially increasing the risk of vascular calcification, this compound can lower serum calcium.[2] This complementary action may allow for the use of lower doses of VDRAs, thereby mitigating their potential side effects while still achieving PTH control.[2]

Signaling Pathway

cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PLC PLC CaSR->PLC VDR Vitamin D Receptor (VDR) PTH_Gene PTH Gene Transcription VDR->PTH_Gene Inhibition PTH_Secretion PTH Secretion PTH_Gene->PTH_Secretion Leads to Bloodstream Bloodstream PTH_Secretion->Bloodstream Release IP3_DAG IP3/DAG PLC->IP3_DAG Ca_i ↑ [Ca2+]i IP3_DAG->Ca_i Ca_i->PTH_Secretion Inhibition This compound This compound This compound->CaSR Allosteric Activation VDRA Vitamin D Receptor Activator (VDRA) VDRA->VDR Activation Ext_Ca Extracellular Ca2+ Ext_Ca->CaSR Activation PTH ↓ PTH Bloodstream->PTH Result

Caption: Signaling pathway of this compound and VDRA in a parathyroid gland cell.

Clinical Efficacy and Safety

An ad hoc analysis of a phase 3 clinical trial provides significant insights into the combined use of this compound and intravenous VDRAs in hemodialysis patients with SHPT.[2][4][5] The study stratified patients into three groups based on their weekly VDRA dose: no dose (NDG), low dose (<1.5 μg; LDG), and high dose (≥1.5 μg; HDG).[2][5]

Efficacy Data

The combination of this compound and VDRA demonstrated benefits in achieving target mineral metabolism parameters.[2]

ParameterNo VDRA Dose Group (NDG)Low VDRA Dose Group (LDG)High VDRA Dose Group (HDG)Key Findings
Intact PTH DecreasedDecreasedDecreasedThis compound effectively lowered intact PTH levels in all groups.[2]
Corrected Calcium DecreasedDecreasedDecreasedA greater proportion of patients in the LDG and HDG achieved the target for corrected calcium compared to the NDG (p=0.043).[2][5]
Phosphorus DecreasedDecreasedRemained HighPhosphorus levels remained high in the high-dose VDRA group.[2][5]
Intact FGF-23 DecreasedDecreasedDecreasedThis compound decreased intact FGF-23 levels in all groups.[2] The percent reduction was significantly higher in the LDG compared to the HDG.[6]
C-terminal FGF-23 DecreasedDecreasedDecreasedThis compound decreased C-terminal FGF-23 levels in all groups.[2] The percent reduction was significantly higher in the LDG compared to the HDG.[6]
Intact-to-C-terminal FGF-23 Ratio DecreasedDecreasedDecreasedThe ratio decreased in all groups, suggesting reduced FGF-23 synthesis.[2][5]
Safety Data

The combination therapy was generally well-tolerated. A key finding was the reduced incidence of hypocalcemia in patients receiving VDRAs.[2]

Adverse Drug ReactionNo VDRA Dose Group (NDG)Low VDRA Dose Group (LDG)High VDRA Dose Group (HDG)Key Findings
Hypocalcemia More CommonLess CommonLess CommonThe incidence of hypocalcemia was significantly lower in the LDG and HDG compared to the NDG (p=0.014).[2][5]
Upper Gastrointestinal Tract-related ADRs ---The incidence of upper gastrointestinal tract-related adverse drug reactions was not significantly different between the groups.[7]

Experimental Protocols

Detailed, step-by-step protocols for the following studies are not fully available in the public domain. The following are high-level summaries based on the published methodologies.

Clinical Trial Protocol: Ad Hoc Analysis of a Phase 3 Study

This protocol provides a general workflow for a clinical trial evaluating the combination of this compound and VDRAs.

cluster_screening Patient Screening cluster_treatment Treatment Phase (30 weeks) cluster_assessment Assessment p1 Inclusion Criteria: - SHPT on hemodialysis t1 This compound Administration (Once daily, oral) p1->t1 p2 Exclusion Criteria: - As per study protocol t2 VDRA Stratification t1->t2 t3 No VDRA Dose (n=117) t2->t3 t4 Low VDRA Dose (<1.5 µg/week, n=45) t2->t4 t5 High VDRA Dose (≥1.5 µg/week, n=91) t2->t5 a1 Efficacy Endpoints: - Intact PTH - Corrected Calcium - Phosphorus - FGF-23 t3->a1 Weeks 28-30 a2 Safety Endpoints: - Adverse Drug Reactions (e.g., Hypocalcemia) t3->a2 Throughout study t4->a1 Weeks 28-30 t4->a2 Throughout study t5->a1 Weeks 28-30 t5->a2 Throughout study

Caption: High-level workflow for the clinical trial of this compound with VDRAs.

Methodology Summary:

  • Study Design: This was an ad hoc analysis of a multicenter, randomized, double-blind, phase 3 clinical trial.[2][5]

  • Patient Population: The study included patients with SHPT undergoing maintenance hemodialysis.[2][5]

  • Treatment: Patients received once-daily oral this compound.[2] Concomitant intravenous VDRA use was stratified by weekly dose.[2][5]

  • Assessments: Efficacy was assessed by measuring intact PTH, corrected calcium, phosphorus, and FGF-23 levels at baseline and throughout the 30-week treatment period.[2][5] Safety was monitored through the recording of adverse drug reactions.[2][5]

Preclinical Study Protocol: Uremic Rat Model

This protocol outlines a general approach for preclinical evaluation in an animal model of SHPT.

cluster_induction SHPT Induction cluster_treatment Treatment Phase (2 weeks) cluster_analysis Analysis i1 5/6 Nephrectomy in Sprague-Dawley Rats i2 High-Phosphorus Diet (4 weeks) i1->i2 t1 Group 1: Vehicle i2->t1 t2 Group 2: this compound i2->t2 t3 Group 3: Cinacalcet i2->t3 a1 Blood Chemistry: - Serum PTH - Serum Calcium t1->a1 a2 Parathyroid Tissue Analysis: - Immunohistochemistry for  CaSR and VDR expression t1->a2 t2->a1 t2->a2 t3->a1 t3->a2

Caption: Workflow for the preclinical study of this compound in uremic rats.

Methodology Summary:

  • Animal Model: Secondary hyperparathyroidism was induced in Sprague-Dawley rats through 5/6 nephrectomy followed by a high-phosphorus diet for 4 weeks.[3]

  • Treatment Groups: Uremic rats were divided into groups and treated for 2 weeks with either a vehicle, this compound, or cinacalcet for comparison.[3] A group of normal rats served as a control.[3]

  • Analysis: Blood samples were analyzed for serum PTH and calcium levels.[3] Parathyroid glands were collected for immunohistochemical analysis of CaSR and VDR expression.[3]

Discussion and Future Directions

The combination of this compound with VDRAs presents a promising therapeutic strategy for managing SHPT in hemodialysis patients.[2] This approach appears to offer additive benefits in controlling serum calcium and FGF-23 levels, while also reducing the risk of hypocalcemia associated with calcimimetic monotherapy.[2] The finding that a low dose of VDRA in combination with this compound may provide better control over FGF-23 levels compared to a high dose warrants further investigation, as elevated FGF-23 is associated with increased mortality in this patient population.[2][6]

Future research should focus on long-term outcomes of this combination therapy, including effects on bone turnover markers, cardiovascular events, and patient survival.[2] Further studies are also needed to determine the optimal dosing of both this compound and VDRAs to maximize efficacy and minimize potential long-term risks.[2] The preclinical observation that this compound upregulates VDR expression suggests a potential for synergistic effects that could be explored further to refine treatment strategies for SHPT.[3]

References

Application Notes and Protocols for Evaluating Evocalcet's Effect on Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD).[1] Secondary hyperparathyroidism (SHPT), a common complication of CKD, is characterized by elevated parathyroid hormone (PTH) levels, which can lead to abnormal mineral metabolism and accelerate this process.[2][3] Evocalcet is an oral calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on parathyroid cells to inhibit PTH secretion.[4] This document provides detailed methodologies for evaluating the therapeutic potential of this compound in preventing or mitigating vascular calcification, based on established preclinical and in vitro models.

Core Mechanism of Action

This compound is an allosteric activator of the CaSR.[4] By binding to the CaSR on parathyroid gland cells, it increases their sensitivity to extracellular calcium.[4] This enhanced sensitivity leads to a reduction in the synthesis and secretion of PTH.[4][5] The subsequent decrease in circulating PTH levels helps to normalize serum calcium and phosphorus, thereby reducing the driving forces for ectopic calcification.[2][6]

Signaling Pathway of this compound in Preventing Vascular Calcification

Evocalcet_Signaling_Pathway cluster_vessel Vascular Smooth Muscle Cell (VSMC) CaSR Calcium-Sensing Receptor (CaSR) PTH_synthesis PTH Synthesis & Secretion CaSR->PTH_synthesis Inhibits This compound This compound This compound->CaSR Allosteric Activation circ_PTH Circulating PTH PTH_synthesis->circ_PTH serum_Ca Serum Calcium circ_PTH->serum_Ca Decreases serum_P Serum Phosphorus circ_PTH->serum_P Decreases (indirectly) VSMC_Calc VSMC Calcification serum_Ca->VSMC_Calc Reduces driving force serum_P->VSMC_Calc Reduces driving force

Caption: this compound allosterically activates the CaSR, inhibiting PTH secretion and reducing serum calcium and phosphorus, thereby mitigating vascular calcification.

In Vivo Evaluation of this compound

Animal models are crucial for assessing the systemic effects of this compound on vascular calcification. Rat models of CKD with SHPT are well-established and widely used.[2][6][7]

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_analysis Analysis start Start model_induction Induce CKD-SHPT in Rats (e.g., Adenine Diet or 5/6 Nephrectomy) start->model_induction treatment Oral Administration: - Vehicle Control - this compound (e.g., 0.3 mg/kg/day) model_induction->treatment monitoring Monitor Biochemical Parameters (Serum PTH, Ca, P, BUN, Creatinine) treatment->monitoring Weekly sacrifice Euthanize Animals (after 4-5 weeks) monitoring->sacrifice tissue_harvest Harvest Aorta, Heart, Kidneys sacrifice->tissue_harvest biochem Biochemical Analysis: Calcium & Phosphorus Content tissue_harvest->biochem histology Histological Analysis: von Kossa Staining tissue_harvest->histology imaging Imaging (optional): Micro-CT Scan tissue_harvest->imaging end End biochem->end histology->end imaging->end

Caption: Workflow for in vivo evaluation of this compound in a rat model of CKD-induced vascular calcification.

Protocols for In Vivo Experiments

1. Induction of CKD and SHPT in Rats

  • Adenine-Induced Model:

    • House male Sprague-Dawley or Wistar rats under standard conditions.[8]

    • Feed a diet containing 0.75% adenine for a specified period (e.g., 2-4 weeks) to induce chronic renal failure.[9]

    • Switch to a high-phosphate diet (e.g., 1.03% phosphate) after adenine withdrawal to promote SHPT and vascular calcification.[8]

  • 5/6 Nephrectomy (Nx) Model:

    • Perform a two-step surgical procedure on rats under anesthesia.[3][9]

    • In the first step, remove two-thirds of the left kidney.

    • One week later, perform a total nephrectomy of the right kidney.

    • This model induces a more gradual onset of CKD.[9]

2. This compound Administration

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose solution).

  • Administer this compound orally via gavage at a predetermined dose (e.g., 0.3 mg/kg) once daily for the duration of the study (typically 4-5 weeks).[2][6]

  • Administer the vehicle alone to the control group.

3. Quantification of Vascular Calcification

  • Biochemical Analysis:

    • Harvest the aorta, heart, and kidneys after euthanasia.[7]

    • Dry the tissues to a constant weight.

    • Hydrolyze the tissues in hydrochloric acid (e.g., 6N HCl) at an elevated temperature.[8]

    • Measure the calcium and inorganic phosphorus (IP) content in the hydrolysate using commercially available assay kits.

    • Express the results as mg/g of dry tissue weight.[8]

  • Histological Staining (von Kossa):

    • Fix harvested tissues in formalin and embed in paraffin.

    • Prepare thin sections (e.g., 4 µm) of the tissues.

    • Stain the sections using the von Kossa method, which stains calcium deposits black/brown.[3]

    • Counterstain with a suitable dye (e.g., hematoxylin).

    • Score the degree of calcification visually based on the percentage of the stained area.[3]

  • Micro-Computed Tomography (Micro-CT):

    • In vivo micro-CT can be used to non-invasively monitor the progression of aortic calcification in living rats.[8][10][11]

    • This technique allows for the quantification of calcified volume and area.[10][11]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize representative quantitative data from a study evaluating this compound in an adenine-induced CKD rat model.[6]

Table 1: Effect of this compound on Serum Biochemical Parameters in CKD Rats

ParameterShamCKD + VehicleCKD + this compound (0.3 mg/kg)
PTH (pg/mL)150 ± 202500 ± 300800 ± 150
Calcium (mg/dL)10.5 ± 0.211.8 ± 0.310.2 ± 0.2
Phosphorus (mg/dL)5.5 ± 0.312.0 ± 1.012.5 ± 0.8
BUN (mg/dL)20 ± 2150 ± 15145 ± 12
Creatinine (mg/dL)0.4 ± 0.052.5 ± 0.32.4 ± 0.2

*Data are presented as mean ± S.E. * indicates a significant difference compared to the CKD + Vehicle group. Data adapted from studies on CKD rats.[6][12]

Table 2: Effect of this compound on Tissue Calcium and Phosphorus Content in CKD Rats

TissueParameterShamCKD + VehicleCKD + this compound (0.3 mg/kg)
Aorta Calcium (mg/g)0.1 ± 0.0215.0 ± 3.02.0 ± 0.5
Phosphorus (mg/g)0.5 ± 0.18.0 ± 1.51.5 ± 0.3
Heart Calcium (mg/g)0.05 ± 0.012.5 ± 0.50.5 ± 0.1
Phosphorus (mg/g)0.8 ± 0.13.0 ± 0.41.2 ± 0.2
Kidney Calcium (mg/g)0.1 ± 0.025.0 ± 1.01.0 ± 0.2
Phosphorus (mg/g)1.0 ± 0.26.0 ± 1.22.5 ± 0.5

*Data are presented as mean ± S.E. * indicates a significant difference compared to the CKD + Vehicle group. Data adapted from studies on CKD rats.[6]

In Vitro Evaluation of this compound's Effects

In vitro models using vascular smooth muscle cells (VSMCs) are valuable for investigating the direct cellular mechanisms of calcification.[13][14][15] While this compound's primary action is systemic through PTH reduction, in vitro studies can help elucidate any direct effects on VSMCs or serve as a platform to test the effects of a "post-Evocalcet" serum environment.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_analysis Analysis start Start cell_culture Culture Vascular Smooth Muscle Cells (e.g., human or bovine aortic SMCs) start->cell_culture induce_calc Induce Calcification (High Phosphate or β-glycerophosphate medium) cell_culture->induce_calc treatment Treat cells with: - Control Medium - Calcifying Medium - Calcifying Medium + Test Compound induce_calc->treatment incubation Incubate for 7-10 days (Change medium every 2-3 days) treatment->incubation staining Stain for Calcium Deposits (Alizarin Red S or von Kossa) incubation->staining quantification Quantify Calcium Content (e.g., O-cresolphthalein complexone method) incubation->quantification molecular Molecular Analysis (optional) (RT-qPCR for osteogenic markers like Runx2) incubation->molecular end End staining->end quantification->end molecular->end

Caption: Workflow for in vitro evaluation of compounds on vascular smooth muscle cell calcification.

Protocols for In Vitro Experiments

1. Cell Culture

  • Isolate and culture VSMCs from sources such as bovine or human aortas.[14][16]

  • Maintain cells in a suitable growth medium (e.g., DMEM with 10-15% FBS, penicillin/streptomycin).[14][15]

  • Use cells at a low passage number for experiments.

2. Induction of Calcification

  • Grow VSMCs to confluence in multi-well plates.

  • Switch to a calcification medium. This can be achieved by:

    • High Phosphate: Supplementing the growth medium with sodium phosphate to a final concentration of 2-3 mM.[15][16]

    • β-glycerophosphate: Adding β-glycerophosphate (e.g., 10 mM) to the growth medium. This compound serves as a source of phosphate upon hydrolysis by alkaline phosphatase.[14]

  • Culture the cells in the calcification medium for 7 to 10 days, replacing the medium every 2-3 days.[14][15]

3. Quantification of Calcification

  • Alizarin Red S Staining:

    • Fix the cell layer with formalin or ethanol.

    • Stain with Alizarin Red S solution, which chelates calcium and forms a red-orange precipitate.

    • Visually assess and photograph the extent of mineralization.

    • For quantification, the stain can be extracted with a solution (e.g., cetylpyridinium chloride) and absorbance measured.

  • Calcium Content Assay:

    • Decalcify the cell layer with an acid solution (e.g., 0.6 M HCl).

    • Measure the calcium concentration in the supernatant using a colorimetric assay, such as the o-cresolphthalein complexone (OCPC) method.

    • Normalize the calcium content to the total protein content of the cell layer.

Conclusion

The methodologies outlined provide a robust framework for evaluating the efficacy of this compound in mitigating vascular calcification. The in vivo rat models of CKD-SHPT are essential for understanding the systemic effects of this compound on mineral metabolism and its subsequent impact on ectopic calcification.[2][6] In vitro studies using VSMCs can further elucidate the cellular mechanisms involved in vascular calcification and the direct or indirect effects of therapeutic interventions.[13][14] Consistent application of these detailed protocols will enable researchers to generate reliable and comparable data on the therapeutic potential of this compound and other novel calcimimetics.

References

Application Notes and Protocols for Evocalcet Clinical Trials in Dialysis Patients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Evocalcet is a second-generation oral calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on dialysis.[1][2][3] It acts by allosterically modulating the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby increasing its sensitivity to extracellular calcium and subsequently suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][2] These application notes provide a comprehensive overview of the experimental design for clinical trials of this compound in dialysis patients, including detailed protocols for key efficacy assessments and a summary of clinical trial data.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by targeting the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor crucial for calcium homeostasis.[1][2] By binding to the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, leading to a reduction in PTH secretion.[1] This mechanism helps to control the mineral imbalances associated with SHPT in dialysis patients.[2]

Evocalcet_MoA cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates PTH_synthesis PTH Synthesis & Secretion PKC->PTH_synthesis inhibits Ca_release->PTH_synthesis inhibits PTH_out Decreased Serum PTH PTH_synthesis->PTH_out This compound This compound This compound->CaSR binds & enhances sensitivity Calcium Extracellular Ca2+ Calcium->CaSR activates

Caption: this compound Mechanism of Action Signaling Pathway.

Clinical Trial Design and Workflow

The clinical development of this compound for SHPT in dialysis patients has involved several phases of clinical trials. A common design for a Phase 3 trial is a randomized, double-blind, active-controlled study to evaluate the efficacy and safety of this compound compared to an existing calcimimetic, such as cinacalcet.

Evocalcet_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period (e.g., 30 weeks) cluster_endpoints Efficacy & Safety Assessment P1 Patient Population: Dialysis patients with SHPT (iPTH > 240 pg/mL, Corrected Ca ≥ 9.0 mg/dL) P2 Inclusion/Exclusion Criteria Assessment P1->P2 P3 Informed Consent P2->P3 R1 Randomized, Double-Blind, Double-Dummy Design P3->R1 T1 This compound Group (e.g., starting dose 1-2 mg/day, titrated up to 12 mg/day) R1->T1 T2 Active Control Group (e.g., Cinacalcet) (e.g., starting dose 25 mg/day, titrated up to 100 mg/day) R1->T2 E1 Primary Efficacy Endpoint: Proportion of patients achieving target iPTH (e.g., 60-240 pg/mL) T1->E1 E2 Secondary Endpoints: - Change in serum iPTH, corrected Ca, P - Safety and tolerability (Adverse Events) T1->E2 T2->E1 T2->E2

Caption: Generalized Phase 3 Clinical Trial Workflow for this compound.

Quantitative Data from Clinical Trials

The following tables summarize key efficacy and safety data from comparative clinical trials of this compound in hemodialysis patients with SHPT.

Table 1: Primary Efficacy Endpoint Achievement
Study (Duration)Treatment GroupNProportion of Patients Achieving Target iPTH (60-240 pg/mL)95% Confidence Interval
Phase 3 (30 weeks)[4][5]This compound31772.7%-
Cinacalcet31776.7%-
Difference-4.0%-11.4% to 3.5%

Non-inferiority of this compound to Cinacalcet was confirmed as the lower limit of the 95% CI was above the non-inferiority margin of -15%.[4]

Table 2: Mean Changes in Key Biochemical Parameters
ParameterTreatment GroupBaseline (Mean ± SD)End of Treatment (Mean ± SD)Mean Percent Change
Intact PTH (pg/mL) This compound---34.7% (at 52 weeks)[6][7]
Cinacalcet---30.2% (at 52 weeks)[6][7]
Corrected Calcium (mg/dL) This compound--Maintained within target range[8]
Cinacalcet--Maintained within target range[8]
Phosphorus (mg/dL) This compound--Maintained within target range[8]
Cinacalcet--Maintained within target range[8]
Table 3: Incidence of Key Adverse Drug Reactions (ADRs)
Adverse Drug ReactionThis compound Group (N=317)Cinacalcet Group (N=317)P-value
Gastrointestinal-related ADRs *18.6%[4][5]32.8%[4][5]<0.001[4]
Hypocalcemia Incidence not significantly different between groups[9]Incidence not significantly different between groups[9]-

Gastrointestinal-related ADRs included nausea, vomiting, abdominal discomfort, abdominal distension, or decreased appetite.[4]

Experimental Protocols

Measurement of Intact Parathyroid Hormone (iPTH)

Principle: A two-site sandwich immunoassay is used for the quantitative determination of intact PTH in serum or EDTA plasma.[10] This method utilizes two antibodies that bind to different regions of the PTH molecule, ensuring measurement of the biologically active, full-length 84-amino acid peptide.[10]

Materials:

  • Intact PTH ELISA kit (e.g., from various commercial suppliers)[4]

  • Microplate reader with a 450 nm filter[4]

  • Plate shaker[4]

  • Calibrators, controls, and patient serum/plasma samples

  • Wash buffer

  • Substrate solution (TMB)

  • Stop solution

Procedure:

  • Sample Collection and Handling: Collect blood specimens into serum separator tubes or EDTA-containing tubes. Separate serum or plasma from cells immediately, preferably within one hour of collection.[9] Samples can be stored at 2-8°C for up to 5 days or frozen at -20°C for longer periods.[4]

  • Assay Procedure (based on a typical ELISA protocol): [4]

    • Bring all reagents and samples to room temperature.

    • Pipette 25 µL of standards, controls, and patient samples into the designated wells of the microplate.

    • Add 50 µL of anti-PTH-Biotin Reagent to all wells.

    • Add 50 µL of anti-PTH-HRP Conjugate to all wells.

    • Cover the plate and incubate at room temperature for 90 minutes on a plate shaker (500-600 rpm).

    • Wash the wells 4 times with 300 µL of 1X wash buffer.

    • Add 100 µL of TMB Substrate to all wells and incubate for 15 minutes at room temperature.

    • Add 50 µL of Stop Solution to all wells.

    • Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the iPTH concentration of the patient samples by interpolating their absorbance values from the standard curve.[4]

Measurement of Serum Corrected Calcium

Principle: Total serum calcium is commonly measured using a colorimetric method, such as the o-cresolphthalein complexone (OCPC) method or the arsenazo III method.[3] The intensity of the color produced is proportional to the calcium concentration. Since a significant portion of serum calcium is bound to albumin, the total calcium value is often corrected for the patient's serum albumin level.[3]

Materials:

  • Automated clinical chemistry analyzer

  • Calcium reagent kit (e.g., OCPC or Arsenazo III)

  • Calibrators and controls

  • Patient serum samples

  • Albumin reagent kit

Procedure:

  • Sample Collection: Collect blood in a serum separator tube. Allow the blood to clot and then centrifuge to separate the serum.

  • Total Calcium Measurement:

    • The automated analyzer aspirates the serum sample and mixes it with the calcium reagent.

    • The reaction produces a colored complex.

    • The analyzer measures the absorbance of the solution at a specific wavelength (e.g., 570 nm for OCPC).

    • The total calcium concentration is calculated based on a calibration curve.

  • Albumin Measurement: Serum albumin is measured on the same analyzer, typically using a bromocresol green (BCG) or bromocresol purple (BCP) colorimetric method.

  • Calculation of Corrected Calcium: The corrected calcium concentration is calculated using a standard formula, such as the Payne formula: Corrected Calcium (mg/dL) = Measured Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL])[3]

Measurement of Serum Phosphorus

Principle: Inorganic phosphorus in serum is measured using a colorimetric method, often based on the reaction of phosphate ions with ammonium molybdate in an acidic medium to form a phosphomolybdate complex.[11] The concentration of this complex can be measured by its absorbance in the ultraviolet (UV) range.[12]

Materials:

  • Automated clinical chemistry analyzer

  • Phosphorus reagent kit (containing ammonium molybdate and sulfuric acid)

  • Calibrators and controls

  • Patient serum samples

Procedure:

  • Sample Collection: Collect blood in a serum separator tube and separate the serum after centrifugation.

  • Phosphorus Measurement:

    • The automated analyzer mixes the serum sample with the acidic molybdate reagent.

    • The inorganic phosphate in the sample reacts to form an unreduced phosphomolybdate complex.

    • The analyzer measures the absorbance of the complex at a wavelength of approximately 340 nm.

    • The phosphorus concentration is determined from a calibration curve.

Conclusion

Clinical trials for this compound in dialysis patients with SHPT have demonstrated its non-inferiority to cinacalcet in controlling serum iPTH levels, with a significantly more favorable gastrointestinal safety profile.[4][5] The experimental design of these trials typically involves a randomized, active-controlled methodology with key efficacy endpoints centered on the measurement of iPTH, corrected calcium, and phosphorus. The protocols outlined in these application notes provide a framework for the standardized assessment of these parameters in a clinical research setting.

References

Troubleshooting & Optimization

Technical Support Center: Evocalcet and Gastrointestinal Events in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Evocalcet in preclinical studies. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address potential gastrointestinal (GI) side effects in research animals.

Troubleshooting Guide: Gastrointestinal Side Effects

While preclinical and clinical data indicate that this compound has a significantly lower incidence of gastrointestinal side effects compared to first-generation calcimimetics, it is crucial to monitor for any potential GI disturbances in research animals.[1][2] The following table outlines potential observations, monitoring strategies, and mitigation approaches.

Potential Observation Primary Animal Model Monitoring Protocol Potential Mitigation Strategies
Reduced Food Intake / Hyporexia Rodents (Rats, Mice)- Daily measurement of food consumption.- Record body weight at least three times per week.[3]- Ensure palatable diet is provided. - Consider offering a wet mash or other enriched food source. - If weight loss exceeds 10-15% of baseline, consult with a veterinarian and consider a dose reduction.[4]
Nausea-like Behavior (Pica) Rats- Introduce a non-nutritive substance (e.g., kaolin clay) and measure daily consumption.[5]- If significant pica is observed, confirm it is not due to other stressors. - Consider a temporary dose reduction or splitting the daily dose, if the study design allows.
Changes in Stool Consistency All species- Daily visual inspection of feces (e.g., using a fecal scoring chart).- Note any signs of diarrhea or constipation.- For mild, transient changes, ensure adequate hydration. - If diarrhea or constipation persists, consult with a veterinarian. Supportive care may be necessary.
Lethargy or Reduced Activity All species- Regular observation of animal behavior and activity levels.- Rule out other potential causes of lethargy. - Ensure easy access to food and water.[5] - If lethargy is accompanied by other signs of distress, a full clinical assessment by a veterinarian is warranted.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential gastrointestinal side effects?

A1: this compound is a second-generation calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[6] By binding to the CaSR on parathyroid cells, it increases their sensitivity to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH).[7] CaSRs are also expressed in the gastrointestinal tract.[1] The GI side effects associated with first-generation calcimimetics like cinacalcet are thought to be due to direct stimulation of these GI CaSRs. This compound's higher bioavailability allows for lower effective doses, which is believed to contribute to its reduced impact on the GI tract.[6]

Q2: How does the gastrointestinal side effect profile of this compound compare to cinacalcet in animal models?

A2: Preclinical studies have consistently demonstrated that this compound has a more favorable GI safety profile than cinacalcet. In rats, this compound did not cause a significant delay in gastric emptying at doses of 0.3, 1, and 3 mg/kg, whereas cinacalcet did at doses of 30 and 100 mg/kg.[2] In common marmosets, this compound induced emesis in only 1 out of 6 animals at a dose of 150 μg/kg, while cinacalcet caused vomiting in 5 out of 6 animals at 5000 μg/kg.[6]

Q3: At what doses of this compound have gastrointestinal side effects been observed in research animals?

A3: In a study with normal rats, oral administration of this compound at doses up to 3 mg/kg showed no significant effect on gastric emptying.[2] Another study in rats with adenine-induced chronic kidney disease found no differences in food consumption between vehicle-treated and this compound-treated (up to 0.3 mg/kg) animals.[8] In healthy human subjects, no upper gastrointestinal adverse events were reported after single and multiple administrations of this compound at doses up to 12 mg.[9]

Q4: Since rats cannot vomit, how can I assess nausea if I suspect it as a side effect?

A4: Rats exhibit a behavior known as "pica," which is the consumption of non-nutritive substances like kaolin clay, in response to nauseating stimuli.[5][10] This is a well-established surrogate for assessing nausea-like states in this species.[11] A detailed protocol for a pica assay is provided in the "Experimental Protocols" section of this guide.

Experimental Protocols

Protocol 1: Assessment of Food and Water Intake and Body Weight

Objective: To monitor the general health and well-being of animals and to detect potential signs of adverse effects such as hyporexia.

Materials:

  • Standard laboratory animal diet

  • Water bottles

  • Calibrated scale for weighing animals

  • Scale for weighing food

Procedure:

  • Baseline Measurement: Before the first administration of this compound, record the baseline body weight of each animal for at least three consecutive days to ensure stability.

  • Daily Monitoring:

    • Provide a pre-weighed amount of food to each animal in its designated food hopper.

    • After 24 hours, weigh the remaining food and any spillage to calculate the net food intake.

    • Measure the volume of water remaining in the water bottle to determine water consumption.

  • Body Weight: Record the body weight of each animal at least three times per week.

  • Data Analysis: Compare the food and water intake and body weight of the this compound-treated groups to the vehicle control group. A consistent decrease in food intake or a significant loss of body weight (e.g., >10%) may indicate an adverse effect.[3]

Protocol 2: Pica Assay for Nausea-like Behavior in Rats

Objective: To quantify nausea-like behavior in rats by measuring the consumption of kaolin clay.[5]

Materials:

  • Standard rat housing cages

  • Food and water containers

  • Kaolin pellets

  • Standard rat chow

  • Scale for weighing kaolin and chow

Procedure:

  • Acclimation: House rats individually and allow them to acclimate for at least 3 days before the experiment. During this period, provide access to both standard chow and kaolin pellets to reduce novelty-induced changes in feeding behavior.

  • Baseline Measurement: For 24 hours prior to drug administration, measure the baseline consumption of both chow and kaolin.

  • Administration: Administer this compound or the vehicle control as per the study protocol.

  • Measurement: At 24 and 48 hours post-administration, carefully measure the amount of kaolin and chow consumed, accounting for any spillage.

  • Data Analysis: An increase in the consumption of kaolin pellets in the this compound-treated group compared to the control group is indicative of pica and a potential nausea-like response.

Visualizations

Signaling Pathways

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Allosteric Activation Gq11 Gq/11 CaSR->Gq11 Gio Gi/o CaSR->Gio PLC Phospholipase C (PLC) Gq11->PLC + AC Adenylate Cyclase (AC) Gio->AC - IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., ↓ PTH Secretion) cAMP->Response (leads to) Ca_release->Response PKC->Response

Caption: CaSR signaling pathway activated by this compound.

Experimental Workflows

Troubleshooting_Workflow Start Observation of Potential GI Side Effect Assess Assess Severity and Duration (e.g., >10% weight loss, persistent signs) Start->Assess Mild Mild/Transient Assess->Mild Is it mild? Moderate Moderate/Persistent Assess->Moderate Is it moderate? Continue Continue Monitoring Provide Supportive Care (e.g., hydration, palatable food) Mild->Continue Consult Consult with Veterinarian Moderate->Consult End Resolution Continue->End Action Consider Dose Reduction or Temporary Cessation of Dosing Consult->Action Action->Continue If condition improves

References

Improving Evocalcet bioavailability in experimental formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Evocalcet. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental formulations aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to achieving high oral bioavailability with this compound?

A1: this compound, like many active pharmaceutical ingredients, can exhibit poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II drug candidate, its absorption is primarily limited by its dissolution rate in the gastrointestinal tract. Therefore, formulation strategies are critical to enhance its solubility and dissolution, thereby improving its bioavailability.

Q2: What are the most promising formulation strategies for enhancing this compound bioavailability?

A2: Amorphous Solid Dispersions (ASDs) are a highly effective approach for improving the bioavailability of poorly soluble drugs like this compound. By dispersing this compound in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly lowered compared to its crystalline form. Common techniques to prepare this compound ASDs include spray drying and hot-melt extrusion.

Q3: Which polymers are suitable for creating Amorphous Solid Dispersions (ASDs) with this compound?

A3: Several polymers have been investigated for formulating this compound ASDs. The choice of polymer can significantly impact the dissolution rate and stability of the formulation. Commonly used polymers include:

  • Hydroxypropyl Methylcellulose (HPMC) : HPMC is a hydrophilic polymer known to inhibit drug crystallization and enhance dissolution. HPMC E5 is a specific grade that has been used in this compound formulations.

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) : HPMC-AS is a pH-dependent polymer, which can be useful for targeting drug release in specific regions of the gastrointestinal tract.

  • Polyvinylpyrrolidone (PVP) : PVP K-30 is a water-soluble polymer that can form solid dispersions with improved wettability and dissolution.

  • Copovidone : A copolymer of vinylpyrrolidone and vinyl acetate, it is also effective in forming stable amorphous dispersions.

  • Eudragit® Polymers : Eudragit L-100 is a polymethacrylate-based polymer that dissolves at a pH above 6, making it suitable for enteric release formulations.

Q4: How does the drug-to-polymer ratio in an ASD affect this compound's dissolution?

A4: The drug-to-polymer ratio is a critical parameter in an ASD formulation. A lower drug-to-polymer ratio (i.e., a higher proportion of polymer) generally leads to better stabilization of the amorphous drug and can result in a faster and more complete dissolution. However, it also increases the total dosage form size. It is essential to find an optimal ratio that ensures both physical stability and a practical tablet burden. Ratios ranging from 1:1 to 1:20 (drug:polymer) have been explored for this compound.

Q5: What analytical techniques are essential for characterizing this compound experimental formulations?

A5: A comprehensive characterization of this compound formulations is crucial. Key techniques include:

  • Dissolution Testing : To assess the in vitro release profile of this compound from the formulation under various pH conditions.

  • Differential Scanning Calorimetry (DSC) : To determine the physical state of this compound (amorphous or crystalline) within the polymer matrix and to assess drug-polymer miscibility.

  • Powder X-Ray Diffraction (PXRD) : To confirm the amorphous nature of this compound in the solid dispersion.

  • Scanning Electron Microscopy (SEM) : To observe the morphology and particle size of the formulation.

  • In Vivo Pharmacokinetic Studies : In animal models (e.g., rats) to determine key parameters like Cmax, Tmax, and AUC, and to establish an in vitro-in vivo correlation (IVIVC).

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound from an Amorphous Solid Dispersion (ASD)
Potential Cause Troubleshooting Step Rationale
Incomplete Amorphization Verify the amorphous state using DSC and PXRD.Crystalline this compound will have significantly lower solubility and dissolution rate.
Poor Polymer Selection Screen different polymers (e.g., HPMC, PVP, Copovidone).The interaction between this compound and the polymer is crucial for maintaining the amorphous state and facilitating dissolution.
High Drug Loading Decrease the drug-to-polymer ratio in the formulation.A higher polymer concentration can better prevent drug recrystallization and improve wettability.
Inappropriate Dissolution Medium Use a dissolution medium with a biorelevant pH (e.g., FaSSIF, FeSSIF).The solubility of this compound may be pH-dependent, and biorelevant media can provide a more accurate prediction of in vivo performance.
Particle Size and Morphology Optimize spray drying or milling parameters to achieve smaller, more uniform particles.Smaller particles have a larger surface area, which can lead to a faster dissolution rate.
Issue 2: Physical Instability of the Amorphous this compound Formulation (Recrystallization)
Potential Cause Troubleshooting Step Rationale
High Drug Loading Reduce the drug-to-polymer ratio.A higher polymer concentration provides better stabilization of the amorphous drug.
Hygroscopicity Store the formulation under controlled humidity conditions and consider using less hygroscopic polymers.Moisture can act as a plasticizer and promote recrystallization.
Inadequate Drug-Polymer Interaction Select a polymer with strong hydrogen bonding potential with this compound.Strong intermolecular interactions between the drug and polymer are essential for preventing recrystallization.
Low Glass Transition Temperature (Tg) Choose a polymer with a higher Tg or incorporate a second polymer to increase the overall Tg of the dispersion.A higher Tg indicates lower molecular mobility, which reduces the likelihood of recrystallization.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Healthy Subjects and Hemodialysis Patients
Parameter Healthy Subjects (1 mg single dose) Hemodialysis Patients (1 mg single dose)
Tmax (hr) 1.5 - 2.0~4.0
Cmax (ng/mL) 58.8Varies with dose
AUC₀-∞ (ng·h/mL) 567.0Varies with dose
t½ (hr) 13.0 - 19.820.9 - 22.5

Data compiled from publicly available clinical trial information.

Table 2: Example of Experimental Amorphous Solid Dispersion Formulations of this compound
Formulation ID Drug:Polymer Ratio (w/w) Polymer Preparation Method
EVO-ASD-011:4HPMC E5Spray Drying
EVO-ASD-021:4HPMC-ASSpray Drying
EVO-ASD-031:10PVP K-30Spray Drying
EVO-ASD-041:5CopovidoneSpray Drying

These are illustrative examples based on patent literature.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polymer (e.g., HPMC E5, PVP K-30)

  • Solvent system (e.g., Methanol:Dichloromethane 1:1 v/v)

  • Spray dryer

Procedure:

  • Dissolve the desired amounts of this compound and the selected polymer in the solvent system to form a clear solution. For example, for a 1:4 drug-to-polymer ratio, dissolve 2g of this compound and 8g of HPMC E5 in a suitable volume of the solvent mixture (e.g., 200 mL).

  • Optimize the spray drying process parameters. Typical starting parameters could be:

    • Inlet temperature: 80-120°C

    • Atomization pressure: 2-4 bar

    • Feed rate: 5-15 mL/min

  • Filter the solution to remove any undissolved particles.

  • Spray dry the solution using the optimized parameters.

  • Collect the resulting powder and dry it further under vacuum to remove any residual solvent.

  • Characterize the resulting ASD for its physical form (DSC, PXRD), particle morphology (SEM), and in vitro dissolution profile.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Apparatus: USP Apparatus II (Paddle)

Dissolution Medium: 900 mL of phosphate buffer (pH 6.8) or other relevant biorelevant media.

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

  • Rotate the paddle at a specified speed (e.g., 50 rpm).

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Mandatory Visualizations

Evocalcet_Formulation_Workflow cluster_0 Formulation Development cluster_1 Characterization & Analysis cluster_2 In Vivo Evaluation A API Characterization (Solubility, Permeability) B Polymer & Excipient Screening A->B Physicochemical Properties C Formulation Technique Selection (Spray Drying / HME) B->C Compatibility & Solubility Enhancement D Process Parameter Optimization C->D Robustness & Scalability E Solid-State Characterization (DSC, PXRD, SEM) D->E Material for Testing F In Vitro Dissolution Testing E->F G Stability Studies F->G H Pharmacokinetic Study (Animal Model) F->H Lead Formulation Selection I Data Analysis (Cmax, Tmax, AUC) H->I J In Vitro-In Vivo Correlation (IVIVC) I->J J->F Refinement

Caption: Experimental workflow for developing and evaluating this compound formulations.

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq_11 Gαq/11 CaSR->Gq_11 Activates This compound This compound (Allosteric Modulator) This compound->CaSR Binds to & sensitizes Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ Intracellular Ca²⁺ ER->Ca_release Stimulates PTH_Secretion ↓ PTH Secretion Ca_release->PTH_Secretion Inhibits MAPK MAPK Pathway PKC->MAPK MAPK->PTH_Secretion Contributes to inhibition

Overcoming poor adherence to Evocalcet in long-term animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor adherence to Evocalcet in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a second-generation, orally active calcimimetic agent.[1][2] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][3] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[4] This enhanced sensitivity leads to a reduction in the secretion of parathyroid hormone (PTH).[4]

Q2: Why was this compound developed as an alternative to cinacalcet?

A2: The first-generation calcimimetic, cinacalcet, is associated with a higher incidence of gastrointestinal (GI) adverse events, such as nausea and vomiting, which can lead to poor adherence in both clinical and pre-clinical settings.[5] this compound was developed to provide a therapeutic alternative with similar efficacy in reducing PTH levels but with an improved safety profile, particularly with respect to GI side effects.[2][5]

Q3: What is the standard vehicle for formulating this compound for oral administration in animal studies?

A3: In numerous preclinical studies involving rats, this compound has been prepared for oral administration by suspending it in a 0.5% methylcellulose solution.

Troubleshooting Guide: Poor Adherence to Oral Dosing

This guide addresses common issues encountered during the oral administration of this compound in long-term animal studies and provides practical solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Animal Resistance to Oral Gavage Stress and aversion to the restraint and gavage procedure.Habituation: Handle the animals for several days prior to the first dosing to acclimate them to the researcher. • Proper Restraint: Ensure a firm but gentle restraint to minimize animal movement and distress. The head and body should be aligned to create a straight path for the gavage needle. • Correct Needle Size: Use a gavage needle of the appropriate gauge and length for the animal's size to prevent injury. • Lubrication: Moisten the tip of the gavage needle with sterile water or a non-irritating, water-soluble lubricant.
Regurgitation or Incomplete Dosing Improper gavage technique, incorrect needle placement, or administration of a large volume.Verify Needle Placement: Ensure the gavage needle is in the esophagus and not the trachea before administering the dose. If resistance is met, do not force the needle. • Slow Administration: Administer the this compound suspension slowly to allow the animal to swallow and prevent reflux. • Volume Considerations: Adhere to recommended maximum oral gavage volumes for the species and size of the animal. If the required dose necessitates a large volume, consider splitting the dose if experimentally feasible.
Signs of Gastrointestinal Distress (e.g., reduced food intake, weight loss) Potential, though reduced, gastrointestinal side effects of this compound.Monitor Animals Closely: Regularly monitor food and water intake, body weight, and fecal consistency. • Consider Palatable Formulations: If GI issues persist and are impacting animal welfare and data quality, explore alternative administration methods that do not involve forced gavage.
Conditioned Taste Aversion The animal associates the taste or sensation of the drug administration with a negative experience.Switch to a Less Stressful Method: Transition to voluntary consumption methods using palatable vehicles. • Flavor Masking: Incorporate the this compound suspension into a highly palatable food or liquid that can mask any potential taste.

Data Presentation: Comparative Gastrointestinal Effects

This compound has been shown to have a more favorable gastrointestinal side effect profile compared to cinacalcet in animal models.

Table 1: Effect of this compound and Cinacalcet on Gastric Emptying in Rats

Treatment GroupDose (mg/kg)Gastric Emptying Ratio (%)Statistical Significance vs. Vehicle
Vehicle-75.4 ± 3.6-
This compound0.372.1 ± 4.5Not Significant
170.5 ± 5.1Not Significant
368.9 ± 6.2Not Significant
Cinacalcet1065.3 ± 7.8Not Significant
3045.2 ± 8.1P < 0.001
10022.7 ± 5.9P < 0.001

Data adapted from a study in normal rats. A lower gastric emptying ratio indicates a delay in stomach emptying, which can be associated with gastrointestinal discomfort.

Table 2: Emetic Events in Miniature Pigs Following Oral Administration

Treatment GroupDose (mg/kg)Number of Animals with Emesis
This compound100/6
Cinacalcet102/6 (acute), 1/6 (delayed)
303/6 (acute), 2/6 (delayed)
1005/6 (acute), 4/6 (delayed)

Data from a comparative study in miniature pigs, an animal model known to be suitable for emesis studies.[6]

Experimental Protocols

Protocol 1: Standard Oral Gavage Administration of this compound

Objective: To administer a precise dose of this compound orally to a rodent.

Materials:

  • This compound suspension (e.g., in 0.5% methylcellulose)

  • Appropriately sized oral gavage needle (stainless steel or flexible plastic)

  • Syringe

  • Animal scale

  • Sterile water or water-soluble lubricant

Procedure:

  • Animal Preparation: Weigh the animal to determine the correct dosing volume.

  • Restraint: Gently but firmly restrain the animal to immobilize the head and align it with the body.

  • Needle Insertion: Moisten the tip of the gavage needle. Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle if resistance is met.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.

  • Needle Removal: Gently withdraw the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Protocol 2: Voluntary Consumption of this compound in a Palatable Gelatin Formulation

Objective: To encourage voluntary consumption of this compound to improve adherence and reduce stress.

Materials:

  • This compound

  • Unflavored gelatin

  • Sweetener (e.g., sucrose or saccharin, if appropriate for the study)

  • Flavoring (e.g., fruit extract, optional)

  • Small weighing boats or molds

Procedure:

  • Formulation Preparation:

    • Calculate the total amount of this compound needed for the treatment group and duration.

    • Prepare the gelatin solution according to the manufacturer's instructions, incorporating the sweetener and flavoring.

    • Suspend the calculated amount of this compound into the gelatin mixture, ensuring a homogenous distribution.

  • Dosing:

    • Aliquot the this compound-gelatin mixture into individual molds to ensure each animal receives the correct dose.

    • Allow the gelatin to set.

  • Administration:

    • Present the gelatin cube to the animal in a clean dish or on the cage floor.

  • Verification of Consumption:

    • Visually confirm that the entire gelatin cube has been consumed. If not fully consumed, this method may not be suitable for ensuring precise dosing.

  • Adherence Monitoring:

    • Record daily whether the dose was fully consumed. Calculate the adherence rate as (Number of doses fully consumed / Total number of doses administered) x 100%.

Visualizations

This compound Mechanism of Action: CaSR Signaling Pathway

Evocalcet_CaSR_Signaling This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR Binds to (Allosteric Modulator) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_release->Intracellular_Ca PTH_vesicle PTH Vesicle Intracellular_Ca->PTH_vesicle Prevents Fusion Inhibition Inhibition of PTH Secretion PTH_vesicle->Inhibition

Caption: this compound activates the CaSR, initiating a Gq/11-mediated signaling cascade that inhibits PTH secretion.

Workflow for Overcoming Poor Adherence

Caption: A decision-making workflow for selecting and optimizing the oral administration method for this compound.

References

Dose-finding studies for Evocalcet in new research applications.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evocalcet. The information is designed to address specific issues that may be encountered during dose-finding studies and other research applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a second-generation, orally administered calcimimetic agent.[1][2] It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the surface of the parathyroid glands.[1][3] By binding to the transmembrane domain of the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1][3] This enhanced sensitivity means that lower concentrations of serum calcium are required to suppress the secretion of parathyroid hormone (PTH).[3] In conditions like secondary hyperparathyroidism (SHPT), where the parathyroid glands are less responsive to calcium, this compound helps to normalize PTH levels.[1]

Q2: What are the key differences between this compound and first-generation calcimimetics like Cinacalcet?

This compound was developed to improve upon the profile of Cinacalcet. The primary advantages of this compound include:

  • Fewer Gastrointestinal Adverse Events: Clinical studies have shown a significantly lower incidence of upper gastrointestinal tract-related adverse events, such as nausea and vomiting, with this compound compared to Cinacalcet.[2][4]

  • Improved Bioavailability: this compound exhibits higher bioavailability compared to Cinacalcet.[2]

  • Fewer Drug-Drug Interactions: this compound has a lower potential for CYP-mediated drug interactions.[2]

Q3: What is the recommended starting dose for this compound in clinical research for secondary hyperparathyroidism (SHPT)?

In a Phase 2b dose-finding study in Japanese hemodialysis patients with SHPT, a starting dose of 1 mg/day of this compound was considered appropriate.[5][6] For patients with higher baseline intact PTH (iPTH) levels (e.g., ≥500 pg/mL), a starting dose of 2 mg/day has been used.[7] Dose adjustments are typically made based on iPTH and serum calcium levels.

Q4: What are the expected pharmacokinetic properties of this compound?

This compound demonstrates linear pharmacokinetics in a dose-proportional manner.[8][9][10] Key pharmacokinetic parameters are summarized in the tables below. The time to maximum plasma concentration (Tmax) is typically observed between 1.5 to 4 hours after oral administration.[8][9][11] The elimination half-life (t1/2) is approximately 13 to 23 hours.[8][9][11] Hemodialysis does not significantly clear this compound from the blood.[8][12]

Troubleshooting Guide

Issue 1: Suboptimal reduction in intact Parathyroid Hormone (iPTH) levels.

  • Possible Cause 1: Insufficient Dosage.

    • Recommendation: The dose of this compound may be too low to achieve the desired therapeutic effect. In dose-finding studies, escalating the dose in a stepwise manner is a standard approach.[8] Refer to established clinical trial protocols for appropriate dose escalation schemes. For instance, doses have been escalated from 1 mg up to 12 mg in some studies.[2][8]

  • Possible Cause 2: Non-adherence to Dosing Regimen.

    • Recommendation: Ensure that the study subjects are consistently taking the medication as prescribed. In a clinical setting, patient communication and monitoring are crucial.

  • Possible Cause 3: Severe Secondary Hyperparathyroidism (SHPT).

    • Recommendation: Patients with very high baseline iPTH levels (>500 pg/mL) may require higher starting doses or a longer treatment period to observe a significant response.[5][7] Combination therapy with other agents, such as vitamin D receptor activators, might also be considered.[7]

Issue 2: Development of Hypocalcemia.

  • Possible Cause: Over-suppression of PTH secretion due to high drug efficacy.

    • Recommendation: Hypocalcemia is a known adverse event associated with calcimimetics, resulting from the intended mechanism of action.[5][6] Monitor serum corrected calcium levels regularly. If hypocalcemia occurs, a dose reduction or temporary discontinuation of this compound may be necessary. In clinical trials, specific criteria are established for dose adjustments based on calcium levels.[8]

Issue 3: Gastrointestinal (GI) discomfort (nausea, vomiting).

  • Possible Cause: Drug-related adverse effect.

    • Recommendation: While this compound is associated with fewer GI side effects than Cinacalcet, they can still occur.[4] Administering this compound with food might mitigate these effects. If symptoms persist, a dose reduction could be considered. It's important to note that in some studies, the incidence of GI adverse events with this compound was not dose-dependent.[2]

Issue 4: Inconsistent results in preclinical animal models.

  • Possible Cause 1: Inappropriate vehicle or route of administration.

    • Recommendation: For oral administration in rats, this compound can be suspended in a 0.5% methylcellulose solution.[13] Ensure consistent and accurate dosing.

  • Possible Cause 2: Species-specific differences in metabolism and sensitivity.

    • Recommendation: Be aware that effective doses and potential side effects can vary between species. For instance, preclinical studies have been conducted in rats and marmosets, with different effective dose ranges.[14]

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Subjects and Hemodialysis Patients.

ParameterHealthy Japanese Subjects (Single Dose)[9]Healthy Chinese Subjects (Single Dose)[11]Japanese Hemodialysis Patients (Single Dose)[8]
Dose Range 1 - 20 mg1 - 12 mg1, 4, 12 mg
Tmax (h) 1.5 - 2.01.0 - 2.0~4.0
t1/2 (h) 12.98 - 19.7715.99 - 20.8420.86 - 22.52
Cmax Dose-proportional increaseDose-proportional increaseDose-proportional increase
AUC Dose-proportional increaseDose-proportional increaseDose-proportional increase

Table 2: Efficacy of this compound in a Phase 2b Dose-Finding Study (3 weeks). [5][6][15]

Treatment GroupMean Percent Change in iPTH from Baseline (± SD)
Placebo +5.44% (± 25.85)
This compound 0.5 mg/day -8.40% (± 25.43)
This compound 1 mg/day -10.56% (± 22.86)
This compound 2 mg/day -20.16% (± 34.23)
Cinacalcet 25 mg/day -25.86% (± 27.76)

Table 3: Incidence of Key Adverse Events in Clinical Trials.

Adverse EventThis compound (Phase 3)[4]Cinacalcet (Phase 3)[4]This compound 2mg (Phase 2b)[5]Cinacalcet 25mg (Phase 2b)[5]
Gastrointestinal Events 18.6%32.8%Not significantly different from placeboNot significantly different from placebo
Decreased Calcium Not specifiedNot specified10.0%10.0%

Experimental Protocols

Protocol 1: Phase 2b Dose-Finding Study in Hemodialysis Patients with SHPT [5][6]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Japanese hemodialysis patients with SHPT, defined by intact PTH (iPTH) ≥240 pg/mL and serum corrected calcium ≥8.4 mg/dL.

  • Treatment Arms:

    • This compound 0.5 mg/day (orally)

    • This compound 1 mg/day (orally)

    • This compound 2 mg/day (orally)

    • Placebo

    • Cinacalcet 25 mg/day (open-label reference)

  • Duration: 3 weeks.

  • Primary Endpoint: Percent change in iPTH from baseline to the end of treatment.

  • Secondary Endpoints: Changes in whole PTH, corrected calcium, ionized calcium, phosphorus, and fibroblast growth factor 23 (FGF23).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Protocol 2: In vivo Assessment of PTH Suppression in a Rat Model of CKD [14]

  • Animal Model: 5/6 nephrectomized (Nx) rats to induce chronic kidney disease and secondary hyperparathyroidism.

  • Treatment: Oral administration of this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dosing: Various doses can be tested (e.g., ≥0.1 mg/kg).

  • Pharmacodynamic Assessment: Blood samples are collected at specified time points after administration to measure serum PTH and calcium levels.

  • Long-term Studies: For chronic effects, animals can be treated once daily for an extended period (e.g., 14 days).

Mandatory Visualization

Evocalcet_Mechanism_of_Action cluster_parathyroid Parathyroid Gland Cell cluster_blood Bloodstream CaSR Calcium-Sensing Receptor (CaSR) PTH_vesicle PTH Storage Vesicles CaSR->PTH_vesicle Inhibits PTH_release PTH Secretion PTH_vesicle->PTH_release Exocytosis PTH Parathyroid Hormone (PTH) PTH_release->PTH Ca Extracellular Calcium (Ca2+) Ca->CaSR Binding This compound This compound This compound->CaSR Allosteric Modulation

Caption: Mechanism of action of this compound on a parathyroid gland cell.

Dose_Finding_Workflow cluster_treatment Treatment Arms start Start: Patient with Secondary Hyperparathyroidism screening Screening: iPTH & Calcium Levels start->screening randomization Randomization screening->randomization evocalcet_low This compound (Low Dose) randomization->evocalcet_low Group A evocalcet_high This compound (High Dose) randomization->evocalcet_high Group B placebo Placebo randomization->placebo Group C monitoring Monitor iPTH, Calcium, & Adverse Events evocalcet_low->monitoring evocalcet_high->monitoring placebo->monitoring dose_adjustment Dose Adjustment? monitoring->dose_adjustment dose_adjustment->monitoring Yes efficacy_eval Evaluate Primary Endpoint (% change in iPTH) dose_adjustment->efficacy_eval No end End of Study efficacy_eval->end

Caption: A generalized workflow for a dose-finding clinical trial of this compound.

References

Mitigating Evocalcet-induced nausea and vomiting in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering nausea and vomiting in preclinical models treated with evocalcet.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism behind this compound-induced nausea and vomiting?

A1: this compound is an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1] While primarily targeting the parathyroid gland to regulate parathyroid hormone (PTH) secretion, CaSRs are also expressed in the gastrointestinal (GI) tract.[2] It is hypothesized that this compound's activation of CaSRs in the GI tract contributes to nausea and vomiting.[3] This may be mediated through the stimulation of the vagus nerve and potentially involves the release of emetogenic neurotransmitters like serotonin (5-HT).[4][5] One preclinical study has shown that the effects of a CaSR agonist on gastric emptying in rats can be partially blocked by a 5-HT3 receptor antagonist.[5][6]

Q2: How does this compound compare to cinacalcet in terms of inducing nausea and vomiting in preclinical models?

A2: Preclinical studies have consistently demonstrated that this compound has a lower propensity to induce nausea and vomiting compared to the first-generation calcimimetic, cinacalcet.[3][7][8] This is attributed to this compound's higher bioavailability, which allows for a lower effective dose, potentially reducing its direct impact on the GI tract.[4][7]

Q3: Which preclinical models are suitable for studying this compound-induced nausea and vomiting?

A3: Several preclinical models can be used. The ferret is considered a gold-standard model for emesis due to its well-developed vomiting reflex.[9] For rodents, which lack a vomiting reflex, the pica model in rats is a commonly used surrogate to assess nausea.[1][10] In this model, the consumption of non-nutritive substances like kaolin is measured as an index of nausea-like behavior.[10] Common marmosets and miniature pigs have also been used to evaluate calcimimetic-induced emesis.[8]

Q4: Are there any established strategies to mitigate this compound-induced nausea and vomiting in these models?

A4: Currently, there are no published preclinical studies that specifically detail the mitigation of this compound-induced nausea and vomiting with antiemetic agents. However, based on the proposed mechanism involving serotonin, the use of 5-HT3 receptor antagonists is a rational first-line approach for troubleshooting. Given the complexity of emesis, which can involve multiple neurotransmitter pathways (including dopamine and substance P), other antiemetics could also be explored.[11]

Troubleshooting Guides

Issue: Significant Nausea or Vomiting Observed in Preclinical Models Following this compound Administration

1. Confirm the Emetic Response is Drug-Related:

  • Include a vehicle-treated control group to ensure the observed effects are not due to the experimental procedure or vehicle.

  • Establish a dose-response relationship if possible.

2. Mitigation Strategies:

  • Primary Recommendation (Serotonin Pathway): Based on mechanistic evidence suggesting the involvement of the serotonin pathway, co-administration of a 5-HT3 receptor antagonist is the primary recommendation.[5][6]

  • Secondary Recommendations (Other Emetic Pathways): If 5-HT3 antagonists are not effective, consider exploring other classes of antiemetics that target different pathways involved in nausea and vomiting.

Table 1: Proposed Antiemetic Agents for Mitigating this compound-Induced Nausea and Vomiting

Antiemetic ClassExample AgentsRationale for Use
5-HT3 Receptor Antagonists Ondansetron, Granisetron, TropisetronActivation of CaSR in the gut may lead to serotonin release, which is a key mediator of nausea and vomiting.[5][6]
Dopamine D2 Receptor Antagonists Metoclopramide, DomperidoneDopamine pathways are centrally involved in the emetic reflex.[11]
Neurokinin-1 (NK-1) Receptor Antagonists Aprepitant, FosaprepitantSubstance P, acting on NK-1 receptors, is a critical neurotransmitter in both acute and delayed emesis.[11]

Data Presentation

Table 2: Comparative Emetic Effects of Cinacalcet and this compound in Miniature Pigs

Treatment GroupDose (mg/kg, p.o.)Number of Animals with Vomiting / Total Animals
Cinacalcet 101 / 4
302 / 4
1003 / 4
This compound 0.30 / 4
10 / 4
30 / 4
100 / 4
Data adapted from a study in miniature pigs.[4]

Experimental Protocols

Protocol 1: Ferret Model for Assessing Vomiting

This protocol is adapted from standard procedures for evaluating chemotherapy-induced emesis.[11]

  • Animal Model: Male ferrets (1-2 kg).

  • Acclimation: Acclimate animals to the experimental environment for at least 7 days.

  • Housing: House individually in cages that allow for clear observation of behavior.

  • Fasting: Fast animals overnight prior to the experiment, with water available ad libitum.

  • Drug Administration:

    • Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 1 mg/kg, i.p.) 30-60 minutes prior to this compound.

    • This compound Administration: Administer this compound orally (p.o.) at the desired dose.

    • Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 10 mg/kg, i.p.) to validate the model.

  • Observation Period: Continuously observe the animals for at least 4 hours post-administration.

  • Data Collection: Record the latency to the first emetic event, the total number of retches, and the total number of vomits. An emetic episode is considered separate if there is a period of at least 5 minutes without retching or vomiting.

Protocol 2: Rat Pica Model for Assessing Nausea

This protocol is based on established methods for studying drug-induced pica.[10]

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimation: Acclimate rats to individual metabolic cages for at least 3 days.

  • Diet: Provide a standard chow diet and water ad libitum. Introduce a pre-weighed amount of kaolin (a non-nutritive clay) into the cage.

  • Baseline Measurement: Measure daily food and kaolin consumption for 2-3 days to establish a baseline.

  • Drug Administration:

    • Antiemetic Pre-treatment (if applicable): Administer the antiemetic agent (e.g., ondansetron, 2 mg/kg, i.p.) 30 minutes prior to this compound.

    • This compound Administration: Administer this compound orally (p.o.) at the desired dose.

    • Control Groups: Include a vehicle control group and a positive control group (e.g., cisplatin, 6 mg/kg, i.p.).

  • Observation Period: Measure food and kaolin consumption at 24 and 48 hours post-administration.

  • Data Analysis: Calculate the amount of kaolin consumed. A significant increase in kaolin intake compared to the vehicle group is indicative of pica.

Visualizations

Evocalcet_Emesis_Pathway cluster_gut Gastrointestinal Lumen cluster_enterochromaffin Enterochromaffin Cell cluster_synapse Synaptic Cleft cluster_vagal Vagal Afferent Nerve cluster_brain Brainstem This compound This compound CaSR Calcium-Sensing Receptor (CaSR) This compound->CaSR activates PLC PLC CaSR->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Serotonin_Vesicle 5-HT Vesicle Ca_release->Serotonin_Vesicle triggers fusion Serotonin_Release 5-HT Release Serotonin_Vesicle->Serotonin_Release Serotonin Serotonin (5-HT) Serotonin_Release->Serotonin HT3R 5-HT3 Receptor Serotonin->HT3R binds Signal_to_Brain Signal to Brainstem HT3R->Signal_to_Brain CTZ Chemoreceptor Trigger Zone (CTZ) Signal_to_Brain->CTZ VC Vomiting Center CTZ->VC signals Emesis Nausea & Vomiting VC->Emesis initiates Experimental_Workflow start Start: Select Preclinical Model (e.g., Ferret or Rat) acclimation Acclimation & Baseline Measurement start->acclimation grouping Randomize into Treatment Groups acclimation->grouping vehicle Group 1: Vehicle Control grouping->vehicle This compound Group 2: This compound grouping->this compound mitigation Group 3: Antiemetic + this compound grouping->mitigation positive_control Group 4: Positive Control (e.g., Cisplatin) grouping->positive_control observation Observation Period (e.g., 4-48 hours) vehicle->observation This compound->observation mitigation->observation positive_control->observation data_collection Data Collection: - Vomiting Counts (Ferret) - Kaolin Intake (Rat) observation->data_collection analysis Statistical Analysis data_collection->analysis end End: Evaluate Mitigation Efficacy analysis->end

References

Refinement of Evocalcet administration protocols for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of Evocalcet for consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as MT-4580/KHK7580) is a second-generation, orally active calcimimetic agent.[1] It functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR) located on the surface of parathyroid gland cells.[1][2] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium. This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) synthesis and secretion.[1][2]

Q2: What are the key advantages of this compound compared to first-generation calcimimetics like Cinacalcet?

A2: this compound was developed to improve upon the profile of Cinacalcet. Its main advantages include:

  • Higher Bioavailability: this compound has a significantly higher bioavailability in rats (over 80%) compared to Cinacalcet (1-2%), allowing for efficacy at lower doses.[3]

  • Fewer Gastrointestinal Side Effects: Studies in animal models have shown that this compound has a markedly milder effect on the gastrointestinal tract, with less induction of emesis and less impact on gastric emptying compared to Cinacalcet.[1][2][4]

  • Lower Potential for Drug-Drug Interactions: this compound demonstrates a lower risk for drug-drug interactions as it does not show substantial direct inhibition of major cytochrome P450 (CYP) isozymes, unlike Cinacalcet which is a known inhibitor of CYP2D6.[1]

Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?

A3: Based on published preclinical studies, a 0.5% (w/v) methylcellulose solution is the recommended vehicle for suspending this compound for oral administration in animal models.[3][5][6][7]

Q4: What is the stability of this compound in solution?

A4: For in vitro experiments, stock solutions of this compound dissolved in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] For in vivo studies, it is best practice to prepare fresh suspensions in 0.5% methylcellulose on the day of administration.

Q5: Are there any known off-target effects of this compound I should be aware of in my experiments?

A5: this compound was designed to have reduced off-target effects compared to Cinacalcet.[9] However, as with any CaSR activator, on-target effects in other tissues expressing CaSR are possible. A primary consideration is the potential for hypocalcemia due to potent PTH suppression.[10][11] Therefore, monitoring serum calcium levels is crucial, especially in dose-finding studies.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent PTH suppression between animals in the same dose group. 1. Variability in Oral Gavage: Inconsistent delivery of the suspension to the stomach. 2. Animal Stress: Stress from handling or gavage can influence hormone levels. 3. Variability in Food Intake: Food can affect the absorption of orally administered drugs.1. Refine Gavage Technique: Ensure all personnel are proficient in the technique to minimize variability and stress. 2. Acclimatization: Allow for a sufficient acclimatization period for the animals to the housing and handling procedures. 3. Standardize Feeding: Standardize the feeding schedule and ensure consistent access to food and water. Consider fasting animals for a short period before dosing, but be aware this can also be a stressor.
PTH levels rebound faster than expected. 1. Rapid Metabolism: The animal strain being used may have a high rate of metabolism for this compound. 2. Short Half-Life: The intrinsic pharmacokinetic properties of this compound lead to a relatively short duration of action.[11]1. Review Strain Characteristics: Research the metabolic profile of your chosen animal strain. 2. Adjust Dosing Regimen: Consider a twice-daily dosing regimen or continuous administration via an osmotic pump if a sustained suppression of PTH is required.[6] 3. Optimize Sampling Time: Ensure your blood sampling time points are aligned with the known pharmacokinetics of this compound to capture the peak effect.
Unexpectedly high variability in serum calcium levels. 1. Potent On-Target Effect: this compound's high efficacy can lead to significant, sometimes variable, drops in serum calcium. 2. Dietary Calcium Content: Variations in the calcium content of the diet can influence baseline and post-treatment serum calcium levels.1. Monitor Calcium Closely: Implement more frequent monitoring of serum calcium, especially during the initial phase of the experiment. 2. Standardize Diet: Ensure all animals are on a standardized diet with a known and consistent calcium content. 3. Dose Adjustment: If severe hypocalcemia is observed, consider reducing the dose of this compound.
No significant PTH suppression is observed at expected effective doses. 1. Improper Drug Preparation: The this compound suspension may not have been prepared correctly, leading to a lower effective dose being administered. 2. Incorrect Dosing: Errors in calculating the dose for each animal. 3. Assay Issues: Problems with the PTH ELISA kit or procedure.1. Verify Suspension Preparation: Ensure the 0.5% methylcellulose vehicle is prepared correctly and that the this compound is thoroughly and consistently suspended before each administration. 2. Double-Check Calculations: Carefully verify all dosing calculations based on the most recent animal body weights. 3. Validate PTH Assay: Run appropriate controls with your PTH assay to ensure it is performing correctly.

Data Presentation

Table 1: Dose-Dependent Effect of a Single Oral Dose of this compound on Serum PTH and Calcium in Normal Rats.[3]

Treatment GroupDose (mg/kg)Peak PTH Reduction (%)Time to Peak PTH Reduction (hours)Significant Calcium Reduction Observed?
Vehicle0--No
This compound0.03Significant2-4No
This compound0.1Significant2-4Yes
This compound0.3Significant2-4Yes
This compound1Significant2-4Yes

Table 2: Dose-Dependent Effect of a Single Oral Dose of this compound on Serum PTH and Calcium in 5/6 Nephrectomized (CKD) Rats.[3]

Treatment GroupDose (mg/kg)PTH Reduction at 2 hours (%)Calcium Reduction at 4 hours (%)
Vehicle0--
This compound0.03Not significantNot significant
This compound0.1SignificantSignificant
This compound0.3SignificantSignificant
This compound1SignificantSignificant

Table 3: Pharmacokinetic Parameters of this compound in Male Rats After a Single Oral Dose.

Dose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)T1/2 (hours)
1155 ± 141.8 ± 0.41180 ± 905.0 ± 0.5
3483 ± 512.0 ± 0.03850 ± 3205.3 ± 0.3
101580 ± 1402.3 ± 0.313400 ± 11005.7 ± 0.4
(Data presented as mean ± S.E.)

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Secondary Hyperparathyroidism (5/6 Nephrectomy Model)

1. Animal Model:

  • Use male Sprague-Dawley rats (6-7 weeks of age).[2]

  • Induce chronic kidney disease (CKD) via a two-step 5/6 nephrectomy.

  • Allow animals to recover and for SHPT to develop (typically 4-8 weeks, monitor serum PTH and creatinine).

2. Materials:

  • This compound powder.

  • 0.5% (w/v) methylcellulose solution.

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes).

3. Preparation of this compound Suspension:

  • On the day of administration, weigh the appropriate amount of this compound powder based on the required dose and the number of animals.

  • Suspend the powder in the 0.5% methylcellulose solution to the desired final concentration (e.g., if dosing at 0.3 mg/kg for a 300g rat, the dose is 0.09 mg. Prepare a suspension of 0.09 mg/mL to administer 1 mL).

  • Vortex the suspension thoroughly before each gavage to ensure homogeneity.

4. Dosing and Administration:

  • Acclimatize rats to handling and mock gavage for several days before the experiment begins.

  • Weigh each rat on the day of dosing to calculate the precise volume of suspension to administer.

  • Administer this compound (e.g., at doses of 0.1, 0.3, or 1 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.[3]

  • For repeated-dose studies, administer once daily at the same time each day.[2]

5. Blood Sampling:

  • Collect baseline blood samples from the tail vein before the first administration.

  • For pharmacokinetic/pharmacodynamic studies, collect blood at specified time points post-administration (e.g., 0.5, 2, 4, 6, 8, and 24 hours).[3]

  • For long-term studies, blood can be collected at 24 hours post-dosing on specified days (e.g., day 7 and day 14) to assess trough levels.[2]

  • Process blood to separate serum or plasma and store at -80°C until analysis.

6. Biochemical Analysis:

  • Measure serum PTH levels using a rat-specific intact PTH ELISA kit.[3]

  • Measure serum calcium and phosphate levels using an autoanalyzer.[3]

Mandatory Visualizations

Evocalcet_Signaling_Pathway cluster_cell Parathyroid Gland Cell cluster_extracellular Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_i ↑ Intracellular Ca²⁺ IP3->Ca_i releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates PTH_synthesis PTH Gene Transcription Ca_i->PTH_synthesis INHIBITS PTH_secretion PTH Secretion Ca_i->PTH_secretion INHIBITS PKC->PTH_secretion INHIBITS Ca_ext Extracellular Ca²⁺ Ca_ext->CaSR binds This compound This compound This compound->CaSR Allosteric Modulation (Sensitizes)

Caption: this compound allosterically modulates the CaSR, enhancing its sensitivity to extracellular calcium.

In_Vivo_Workflow A 1. Animal Acclimatization (≥ 1 week) B 2. Model Induction (e.g., 5/6 Nephrectomy) A->B C 3. Baseline Blood Sampling (Pre-dose) B->C D 4. Randomization into Treatment Groups C->D F 6. Oral Administration (Vehicle or this compound) D->F E 5. Drug Preparation (this compound in 0.5% MC) E->F G 7. Post-Dose Blood Sampling (e.g., 2, 4, 8, 24h) F->G H 8. Sample Processing (Serum/Plasma Separation) G->H I 9. Biochemical Analysis (PTH, Ca, P) H->I J 10. Data Analysis & Interpretation I->J Troubleshooting_Logic Start Problem: Inconsistent PTH Suppression Q1 Is the variability between animals? Start->Q1 A1_Yes Check Gavage Technique & Animal Stress Levels Q1->A1_Yes Yes Q2 Is the suppression effect too short? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Review Animal Strain Metabolism & Adjust Dosing Frequency Q2->A2_Yes Yes Q3 Is there no effect at all? Q2->Q3 No A2_Yes->End A3_Yes Verify Drug Preparation & PTH Assay Integrity Q3->A3_Yes Yes A3_Yes->End

References

Technical Support Center: Evocalcet and Intact PTH Level Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Evocalcet, focusing on addressing variability in intact parathyroid hormone (iPTH) levels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] In secondary hyperparathyroidism (SHPT), the parathyroid glands become less responsive to calcium, leading to excessive secretion of parathyroid hormone (PTH).[2] this compound binds to the CaSR, increasing its sensitivity to extracellular calcium.[1][2] This enhanced sensitivity means that lower or normal levels of calcium can effectively inhibit PTH synthesis and secretion, helping to manage the mineral imbalances common in patients with chronic kidney disease (CKD).[1][2]

Q2: What is the expected pharmacodynamic effect of this compound on iPTH levels?

Following oral administration, this compound causes a dose-dependent decrease in iPTH levels.[3][4] The peak reduction (nadir) in iPTH is typically observed within 2 to 6 hours after administration.[5] In clinical studies, single doses of this compound have shown significant reductions in iPTH, with levels gradually returning toward baseline by 72 hours.[3] With daily administration, a sustained suppression of iPTH is achieved.[4]

Q3: Why is there significant variability in iPTH response among subjects treated with this compound?

Variability in iPTH levels is a known phenomenon and can be attributed to several factors:

  • Patient-Specific Factors: Baseline iPTH levels, severity of SHPT, vitamin D status, dietary intake of calcium and phosphorus, and patient adherence to treatment can all influence the response.[6][7]

  • Pharmacokinetics: Although this compound exhibits a more stable pharmacokinetic profile compared to older calcimimetics, individual differences in absorption, metabolism, and elimination can still contribute to varied responses.[1]

  • Concomitant Medications: The use of other medications, such as vitamin D receptor activators (VDRAs), can have an additive effect on lowering iPTH.[8][9] Conversely, certain drugs can interfere with calcium and phosphate metabolism.[10]

  • Biological Rhythms: PTH secretion has a natural diurnal rhythm, which can contribute to fluctuations in measured levels if blood sampling times are not standardized.[10]

Q4: What are the common analytical and pre-analytical issues that can affect iPTH measurement?

Accurate iPTH measurement is critical and can be affected by several factors:[11][12]

  • Assay Type: Different generations of iPTH assays exist. "Intact" or second-generation assays measure both the full-length active PTH (1-84) and large, inactive N-terminally truncated fragments.[12][13] These fragments can accumulate in patients with renal insufficiency, potentially leading to an overestimation of active PTH.[14] Third-generation assays ("bio-intact") are more specific for the full-length PTH (1-84).[13]

  • Sample Handling: PTH is a labile peptide. Delays in sample processing, improper storage temperatures (prolonged time at room temperature), and the type of collection tube (serum vs. plasma) can lead to degradation and falsely low results.[11] EDTA plasma is generally preferred for its stability.[11]

  • Interfering Substances: Heterophile antibodies or rheumatoid factor in a patient's sample can sometimes cause falsely elevated PTH levels in certain immunoassays.[10]

Troubleshooting Guides

Problem 1: Higher-Than-Expected or Unchanged iPTH Levels After this compound Administration

Potential Cause Troubleshooting Steps
Subject Non-Adherence Verify dosing records and subject compliance. Implement measures to ensure consistent administration as per the protocol.
Inadequate Dose Review the dosing regimen. In dose-finding studies, the subject may be in a low-dose group. Dose adjustments may be necessary based on protocol-defined criteria.[8][15]
Assay or Sample Integrity Issue Review the blood collection and processing Standard Operating Procedure (SOP). Check for delays in centrifugation, improper storage conditions, or use of incorrect collection tubes.[11] Consider re-assaying a backup sample.
Rapid Metabolism In preclinical studies, the animal strain may have a high rate of metabolism.[5] In clinical research, consider pharmacokinetic sampling to assess drug exposure levels.
Disease Progression Worsening of underlying SHPT can lead to increased PTH secretion, potentially masking the drug's effect. Assess other markers of mineral and bone disorder (e.g., calcium, phosphorus, bone-specific alkaline phosphatase).[12]
Drug Interaction Review all concomitant medications for potential interactions that may affect this compound's efficacy or PTH metabolism.

Problem 2: Excessive Fluctuation or High Intra-Subject Variability in iPTH Levels

Potential Cause Troubleshooting Steps
Inconsistent Sample Timing Standardize the timing of blood draws in relation to this compound administration. Since the nadir occurs 2-6 hours post-dose, timing is critical for consistent pharmacodynamic assessment.[5]
Diurnal Variation Ensure that blood samples for each subject are collected at the same time of day for all study visits to minimize the effect of natural PTH rhythm.[10]
Dietary Influences Standardize meal times and content, particularly regarding calcium and phosphate intake, around the time of blood sampling, as this can acutely influence PTH secretion.
Pre-analytical Sample Handling Variability Reinforce strict adherence to the sample collection and processing SOP across all sites and time points. Ensure immediate chilling of samples and timely separation of plasma/serum.[11]
Hypocalcemia A significant drop in serum calcium, a known effect of calcimimetics, can be a powerful stimulus for PTH secretion, potentially causing a rebound effect if drug levels fall.[16] Monitor calcium levels closely alongside iPTH.

Data Presentation

Table 1: Summary of this compound Efficacy on Intact PTH Levels from Clinical Trials

Study PhaseDose(s)DurationBaseline iPTH (pg/mL)Mean % Change in iPTH from BaselineReference
Phase 1 (Single Dose)1, 4, 12 mg72 hours≥240-13.5% (1mg), -48.5% (4mg), -65.9% (12mg) at 4h post-dose[3]
Phase 2b0.5, 1, 2 mg/day3 weeks≥240-8.4% (0.5mg), -10.6% (1mg), -20.2% (2mg)[4][17]
Phase 3Dose-adjusted52 weeks>240-34.7%[4]

Data are compiled from multiple studies and represent mean values. Actual results will vary.

Experimental Protocols

Protocol: Pharmacodynamic Assessment of this compound on iPTH Levels in a Clinical Setting

  • Subject Eligibility: Enroll subjects meeting the inclusion criteria, typically including a baseline iPTH level >240 pg/mL and serum corrected calcium ≥8.4 mg/dL.[3][8]

  • Standardization: For at least one week prior to the study period, subjects should maintain a stable diet and discontinue any non-essential medications that could interfere with calcium or PTH metabolism. Prohibit the use of other calcimimetics.[3]

  • Baseline Sampling: On Day 0, prior to the first dose, collect a baseline blood sample for iPTH, serum calcium, and phosphorus analysis. Ensure the sample is collected at a standardized time (e.g., 8:00 AM).

  • Dosing: Administer the specified oral dose of this compound with a standardized volume of water. Record the exact time of administration.

  • Pharmacodynamic Sampling:

    • Collect blood samples at pre-defined time points post-dose. A typical schedule for assessing peak and duration of effect would be: 0 hr (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[3]

    • For multi-dose studies, trough levels (immediately before the next dose) and peak levels (2-4 hours post-dose) should be collected at steady state.

  • Sample Processing and Handling (Critical Steps):

    • Collect blood into pre-chilled EDTA plasma tubes.

    • Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tubes on ice immediately after collection.

    • Centrifuge the samples at 1,500-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Immediately aliquot the plasma into cryovials and store frozen at -80°C until analysis.

  • iPTH Analysis:

    • Analyze all samples from a single subject in the same assay run to minimize inter-assay variability.

    • Use a validated second- or third-generation immunometric assay. Record the specific assay manufacturer and methodology.

  • Data Analysis: Calculate the percentage change in iPTH from the pre-dose baseline for each time point. Plot the mean iPTH concentration and/or percentage change versus time to visualize the pharmacodynamic profile.

Mandatory Visualizations

Evocalcet_Mechanism_of_Action cluster_0 Parathyroid Gland Chief Cell cluster_1 Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) G_Protein G-Protein Signaling CaSR->G_Protein Activates PTH_Gene PTH Gene Transcription G_Protein->PTH_Gene Inhibits PTH_Vesicle PTH Secretion (Vesicle Release) G_Protein->PTH_Vesicle Inhibits Bloodstream Bloodstream PTH_Vesicle->Bloodstream Reduced PTH in Bloodstream Ca Extracellular Calcium (Ca2+) Ca->CaSR Binds This compound This compound This compound->CaSR Allosterically Binds & Increases Sensitivity to Ca2+

Caption: Mechanism of Action for this compound on the Parathyroid Cell.

Experimental_Workflow Start Subject Screening (iPTH >240 pg/mL) Baseline Baseline Sampling (0h) (iPTH, Ca, P) Start->Baseline Dose Administer Oral This compound Dose Baseline->Dose Sampling Post-Dose Blood Sampling (e.g., 2, 4, 8, 24h) Dose->Sampling Processing Sample Processing (Centrifuge at 4°C within 30 min) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Analysis Batch iPTH Analysis (Validated Immunoassay) Storage->Analysis End Data Analysis (% Change from Baseline) Analysis->End

Caption: Experimental Workflow for a Pharmacodynamic Study of this compound.

Troubleshooting_Logic cluster_preanalytical Pre-Analytical Issues cluster_analytical Analytical Issues cluster_subject Subject-Specific Factors Start Unexpected iPTH Result (High or Variable) CheckTiming Sample Timing Consistent? Start->CheckTiming CheckHandling Correct Sample Handling? CheckTiming->CheckHandling Yes ActionHandling Re-train staff on SOP (Use EDTA, on ice, spin fast) CheckTiming->ActionHandling No CheckHandling->ActionHandling No CheckAssay Assay Interference? CheckHandling->CheckAssay Yes ActionAssay Check for heterophile Ab. Re-run diluted sample. CheckAssay->ActionAssay Possible CheckAdherence Subject Adherent? CheckAssay->CheckAdherence Yes CheckDose Dose Adequate? CheckAdherence->CheckDose Yes ActionAdherence Verify dosing records. Review with subject. CheckAdherence->ActionAdherence No ReviewPK Review PK data CheckDose->ReviewPK Yes ReviewPD Review other PD markers (Ca, P) CheckDose->ReviewPD Yes

Caption: Troubleshooting Decision Tree for Unexpected iPTH Results.

References

Technical Support Center: Evocalcet Experiments and Dialysate Calcium Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evocalcet, focusing on the critical aspect of optimizing dialysate calcium concentration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation oral calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid glands.[1][2][3] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1][2] This enhanced sensitivity leads to a suppression of parathyroid hormone (PTH) secretion at lower serum calcium levels.[2][4] The reduction in PTH helps to control secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2]

Q2: Why is the dialysate calcium concentration an important parameter in experiments involving this compound?

A2: The dialysate calcium concentration directly influences the calcium balance during hemodialysis, which in turn affects serum calcium levels.[5][6][7] Since this compound's primary function is to modulate the CaSR's sensitivity to calcium, the ambient calcium concentration is a critical factor that can impact the drug's pharmacodynamic effect. Optimizing the dialysate calcium concentration is essential for accurately assessing this compound's efficacy in reducing PTH while avoiding potential side effects like hypocalcemia.[8][9]

Q3: What are the generally recommended dialysate calcium concentrations for patients on hemodialysis, and how does this relate to this compound studies?

A3: The Kidney Disease: Improving Global Outcomes (KDIGO) guidelines recommend a dialysate calcium concentration between 2.5 and 3.0 mEq/L (1.25 to 1.5 mmol/L).[8][10] Historically, higher concentrations were used to prevent hypocalcemia, but with advancements in therapies like vitamin D analogs and calcimimetics, lower concentrations are now more common to prevent calcium loading and vascular calcification.[5][11] A post hoc analysis of a phase 3 clinical trial of this compound demonstrated its efficacy and safety in patients undergoing hemodialysis with dialysate calcium concentrations of 2.5, 2.75, and 3.0 mEq/L, suggesting that this compound is effective across this recommended range.[8][12]

Q4: How does this compound affect serum calcium and phosphate levels?

A4: By suppressing PTH secretion, this compound leads to a dose-dependent decrease in serum corrected calcium and ionized calcium levels.[4][13][14] PTH normally promotes calcium reabsorption in the kidneys and calcium release from bones; its suppression by this compound reduces these effects. This compound has also been shown to decrease serum phosphorus levels.[13][15]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpectedly low serum calcium (Hypocalcemia) 1. This compound dose is too high for the chosen dialysate calcium concentration. A lower dialysate calcium level can potentiate the calcium-lowering effect of this compound. 2. Concomitant use of other medications that lower serum calcium (e.g., certain phosphate binders).1. Review the this compound dosage in relation to the dialysate calcium concentration. Consider a dose reduction of this compound. 2. If using a low dialysate calcium concentration (e.g., 2.5 mEq/L), assess if a moderate concentration (e.g., 2.75 or 3.0 mEq/L) is more appropriate for the experimental goals. 3. Document and control for all concomitant medications.
Inadequate PTH suppression despite this compound administration 1. This compound dose is too low. 2. High dialysate calcium concentration may be blunting the perceived need for PTH reduction. 3. Poor medication adherence or absorption in preclinical models.1. Verify the this compound dosage and consider a dose-escalation study. 2. Assess the impact of a lower dialysate calcium concentration (within the 2.5-3.0 mEq/L range) on PTH levels in the presence of this compound. 3. Ensure consistent administration and check for factors that might affect absorption.
High variability in experimental results 1. Inconsistent dialysate calcium concentrations between experimental runs. 2. Variations in baseline serum calcium and PTH levels among subjects. 3. Inconsistent timing of blood sampling relative to this compound administration and dialysis.1. Strictly standardize the dialysate calcium concentration for each experimental group. 2. Ensure adequate randomization of subjects and consider baseline measurements as covariates in the statistical analysis. 3. Establish and adhere to a strict timeline for dosing, dialysis, and sample collection.
Gastrointestinal side effects (in preclinical models) 1. Although this compound is designed to have fewer gastrointestinal side effects than its predecessor, cinacalcet, high doses may still induce them.[16][17]1. Consider if the administered dose is supratherapeutic. 2. Administer this compound with food to potentially improve tolerability.[1]

Data Presentation

Table 1: Effect of this compound on Intact PTH, Corrected Calcium, and Phosphorus in a Phase 2b Study

Treatment GroupMean % Change in iPTH from BaselineMean Change in Corrected Calcium from Baseline (mg/dL)Mean Change in Phosphorus from Baseline (mg/dL)
Placebo+5.44%-0.1-0.1
This compound 0.5 mg-8.40%-0.3-0.3
This compound 1 mg-10.56%-0.4-0.4
This compound 2 mg-20.16%-0.6-0.5
Cinacalcet 25 mg-25.86%-0.6-0.5

Data adapted from a 3-week, randomized, double-blind, placebo-controlled study in Japanese hemodialysis patients with secondary hyperparathyroidism.[15][18]

Table 2: Efficacy of this compound by Dialysate Calcium Concentration (Phase 3 Post Hoc Analysis)

Dialysate CalciumProportion of Patients Achieving Target iPTH (60-240 pg/mL)
This compound Group
2.5 mEq/L75.3%
2.75 mEq/L70.3%
3.0 mEq/L73.8%
Cinacalcet Group
2.5 mEq/L81.3%
2.75 mEq/L74.8%
3.0 mEq/L75.0%

This post hoc analysis of a 30-week study concluded that this compound was effective and safe irrespective of the dialysate calcium concentration.[8][12]

Experimental Protocols

Protocol 1: Assessing the Pharmacodynamic Effect of this compound with Varying Dialysate Calcium Concentrations

  • Model: Uremic rat model (e.g., 5/6 nephrectomy) with secondary hyperparathyroidism.[14][19]

  • Groups:

    • Group A: Vehicle + Dialysate Calcium 2.5 mEq/L

    • Group B: this compound (e.g., 0.1 mg/kg) + Dialysate Calcium 2.5 mEq/L

    • Group C: this compound (e.g., 0.1 mg/kg) + Dialysate Calcium 3.0 mEq/L

  • Procedure:

    • Induce SHPT in the rat model.

    • Acclimatize animals to the dialysis procedure.

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).[14]

    • Perform hemodialysis with the assigned dialysate calcium concentration.

    • Collect blood samples at baseline, and at specific time points pre- and post-dialysis.

  • Endpoints: Measure serum levels of intact PTH, corrected calcium, and phosphorus.

  • Statistical Analysis: Compare the changes in endpoints between the groups to determine the interaction between this compound and dialysate calcium concentration.

Mandatory Visualizations

Evocalcet_Signaling_Pathway cluster_parathyroid_cell Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_influx Increased Intracellular Ca2+ IP3->Ca_influx DAG->Ca_influx Suppression Suppression of PTH Secretion Ca_influx->Suppression PTH_vesicle PTH Secretory Vesicle Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR binds This compound This compound This compound->CaSR allosteric modulation

Caption: Signaling pathway of this compound on the parathyroid gland cell.

Experimental_Workflow cluster_groups Treatment Arms start Start: Uremic Animal Model with SHPT randomization Randomization into Treatment Groups start->randomization Group_A Group A (Vehicle + Dialysate Ca 2.5 mEq/L) randomization->Group_A Group_B Group B (this compound + Dialysate Ca 2.5 mEq/L) randomization->Group_B Group_C Group C (this compound + Dialysate Ca 3.0 mEq/L) randomization->Group_C treatment Daily Oral Administration (e.g., 14 days) Group_A->treatment Group_B->treatment Group_C->treatment dialysis Hemodialysis Session treatment->dialysis sampling Blood Sampling (Baseline, Pre/Post-Dialysis) dialysis->sampling analysis Biochemical Analysis (iPTH, Calcium, Phosphorus) sampling->analysis end Endpoint: Compare Treatment Effects analysis->end

Caption: Experimental workflow for optimizing dialysate calcium.

References

Technical Support Center: Evocalcet and Phosphate Binder Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing potential interactions between evocalcet and various phosphate binders during pre-clinical and clinical research. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might phosphate binders interfere with it?

A1: this compound is an allosteric modulator of the calcium-sensing receptor (CaSR) on the parathyroid gland.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, this compound suppresses the secretion of parathyroid hormone (PTH).[1] The primary concern with co-administration of phosphate binders is not a direct pharmacological interaction with the CaSR, but rather a potential physicochemical interaction in the gastrointestinal tract that could alter the absorption and bioavailability of this compound. This could lead to reduced efficacy in lowering PTH levels.

Q2: Are there known clinically significant interactions between this compound and specific phosphate binders?

A2: While clinical trials of this compound permitted the concomitant use of phosphate binders, specific sub-group analyses detailing the impact of each type of binder on this compound's pharmacokinetics have not been extensively published. This compound was developed to have a lower potential for drug-drug interactions compared to its predecessor, cinacalcet, particularly concerning metabolic pathways.[2] However, the potential for local interactions in the gut remains a key consideration.

Q3: What are the theoretical mechanisms of interaction between this compound and different classes of phosphate binders?

A3: The potential for interaction varies depending on the chemistry of the phosphate binder:

  • Sevelamer (hydrochloride and carbonate): As a non-absorbable polymer, sevelamer could potentially bind to this compound in the gastrointestinal tract through non-specific adsorption, which could reduce its absorption.

  • Calcium-based binders (carbonate and acetate): These binders could alter the local pH of the stomach and intestines, which might affect the dissolution and solubility of this compound.

  • Sucroferric oxyhydroxide: This iron-based binder could potentially adsorb this compound onto its surface, similar to sevelamer.

  • Lanthanum carbonate: Lanthanum ions are known to bind to various compounds, and there is a theoretical possibility of chelation or binding with this compound.[3]

Q4: What are the recommended strategies to manage the co-administration of this compound and phosphate binders in a clinical research setting?

A4: To minimize the potential for interaction, the following strategies are recommended:

  • Staggered Dosing: Administer this compound and phosphate binders at different times. A common approach is to administer the phosphate binder with meals and this compound at least one hour before or three hours after the meal.

  • Consistent Administration: Ensure that the timing of administration for both this compound and the phosphate binder is consistent throughout the study to minimize variability in drug exposure.

  • Monitoring: Closely monitor PTH and serum calcium levels to ensure that the desired pharmacodynamic effect of this compound is being achieved.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Lower than expected this compound plasma concentrations (Cmax, AUC) Interaction with a co-administered phosphate binder reducing absorption.1. Review the dosing schedule. Implement a staggered dosing regimen if not already in place.2. Consider the type of phosphate binder being used. If a broad-spectrum binder like sevelamer is implicated, consider switching to a different class of binder if the study protocol allows.3. Conduct an in vitro binding study (see Experimental Protocols) to assess the degree of interaction.
High variability in this compound plasma concentrations between subjects Inconsistent timing of drug administration relative to meals and phosphate binder intake.1. Reinforce the importance of a consistent dosing schedule with all study participants.2. Standardize meal times and composition as much as possible in relation to drug administration.
Reduced efficacy of this compound (lesser PTH suppression) despite dose escalation Significant reduction in this compound bioavailability due to a strong interaction with a phosphate binder.1. Quantify the interaction through a formal pharmacokinetic drug-drug interaction study (see Experimental Protocols).2. If a significant interaction is confirmed, a dose adjustment of this compound may be necessary when co-administered with that specific binder. This should be based on pharmacokinetic modeling.

Quantitative Data Summary

Currently, there is a lack of publicly available, head-to-head clinical trial data specifically quantifying the pharmacokinetic interactions between this compound and various phosphate binders. The table below is a template for how such data would be presented. Researchers are encouraged to generate this data within their own studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound (X mg) When Co-administered with Different Phosphate Binders

Phosphate Binder This compound Cmax (ng/mL) This compound AUC (ng·h/mL) % Change in Cmax % Change in AUC
This compound Alone[Baseline Value][Baseline Value]N/AN/A
+ Sevelamer Carbonate[Value][Value][Value][Value]
+ Calcium Carbonate[Value][Value][Value][Value]
+ Sucroferric Oxyhydroxide[Value][Value][Value][Value]
+ Lanthanum Carbonate[Value][Value][Value][Value]

Experimental Protocols

Protocol 1: In Vitro Binding and Dissolution Study

Objective: To assess the potential for physical binding of this compound to different phosphate binders and to evaluate the impact of these binders on this compound dissolution.

Methodology:

  • Binding Assay:

    • Prepare solutions of this compound at a clinically relevant concentration in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Add a clinically relevant dose of each phosphate binder (sevelamer carbonate, calcium carbonate, sucroferric oxyhydroxide, lanthanum carbonate) to separate this compound solutions.

    • Include a control group with this compound alone.

    • Incubate the mixtures at 37°C with constant agitation for a period simulating gastrointestinal transit time (e.g., 2 hours for SGF, 4 hours for SIF).

    • Separate the solid phosphate binder from the solution by centrifugation.

    • Measure the concentration of unbound this compound in the supernatant using a validated HPLC-UV or LC-MS/MS method.

    • Calculate the percentage of this compound bound to each phosphate binder.

  • Dissolution Assay (USP Apparatus 2 - Paddle Method):

    • Place an this compound tablet in a dissolution vessel containing SGF or SIF.

    • In separate experiments, add each phosphate binder to the dissolution medium.

    • Maintain the temperature at 37°C and the paddle speed at a standard rate (e.g., 50 rpm).

    • Collect samples from the dissolution medium at predetermined time points (e.g., 15, 30, 45, 60, 90, 120 minutes).

    • Analyze the concentration of dissolved this compound in each sample using a validated analytical method.

    • Compare the dissolution profile of this compound with and without each phosphate binder.

Protocol 2: Clinical Pharmacokinetic Drug-Drug Interaction Study

Objective: To evaluate the effect of co-administration of a phosphate binder on the single-dose pharmacokinetics of this compound in healthy volunteers.

Study Design: An open-label, randomized, two-period, crossover study.

Methodology:

  • Subject Population: Healthy adult volunteers.

  • Treatment Periods:

    • Period 1: Subjects will be randomized to one of two treatment arms:

      • Arm A: A single oral dose of this compound administered alone.

      • Arm B: A single oral dose of this compound co-administered with a phosphate binder (e.g., sevelamer carbonate).

    • Washout Period: A sufficient washout period (at least 7 times the half-life of this compound) will be implemented between the two periods.

    • Period 2: Subjects will cross over to the other treatment arm.

  • Pharmacokinetic Sampling:

    • Serial blood samples will be collected at pre-defined time points before and after this compound administration (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[4][5][6]

    • Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf, Tmax, t1/2) will be calculated for this compound administered alone and with the phosphate binder.

    • The geometric mean ratios and 90% confidence intervals for Cmax and AUC will be determined to assess the magnitude of the interaction.

Visualizations

Evocalcet_Signaling_Pathway cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) G_Protein Gq/11 CaSR->G_Protein activates PLC PLC G_Protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release stimulates PTH_Synthesis PTH Synthesis & Secretion Ca_Release->PTH_Synthesis inhibits PTH_Blood PTH in Blood PTH_Synthesis->PTH_Blood reduced secretion Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR This compound This compound This compound->CaSR allosterically activates

Caption: this compound's signaling pathway in a parathyroid cell.

Experimental_Workflow_DDI cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Clinical PK Study) Binding_Assay Binding Assay (this compound + Phosphate Binder) Data_Analysis_InVitro Analyze % Bound & Dissolution Rate Binding_Assay->Data_Analysis_InVitro Dissolution_Assay Dissolution Assay (this compound in presence of Binder) Dissolution_Assay->Data_Analysis_InVitro Study_Design Randomized, Crossover Study Design Data_Analysis_InVitro->Study_Design Inform In Vivo Study Design Dosing Dose this compound Alone vs. This compound + Phosphate Binder Study_Design->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis of This compound Concentrations Sampling->Analysis PK_Analysis Calculate Cmax, AUC & Compare Treatments Analysis->PK_Analysis Dosing_Strategy_Logic Start Co-administration of This compound & Phosphate Binder Check_Interaction Is there a known or suspected interaction? Start->Check_Interaction Stagger_Dosing Stagger Dosing: Administer this compound and Phosphate Binder separately (e.g., 1-3 hours apart) Check_Interaction->Stagger_Dosing Yes Monitor_Efficacy Monitor PTH and Serum Calcium Levels Check_Interaction->Monitor_Efficacy No Stagger_Dosing->Monitor_Efficacy Efficacy_Achieved Is therapeutic efficacy achieved? Monitor_Efficacy->Efficacy_Achieved Continue_Monitoring Continue current regimen and routine monitoring Efficacy_Achieved->Continue_Monitoring Yes Re-evaluate Re-evaluate Dosing Strategy: - Adjust dose - Consider alternative binder Efficacy_Achieved->Re-evaluate No Re-evaluate->Monitor_Efficacy

References

Improving the safety profile of Evocalcet in combination therapies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the safety and efficacy of Evocalcet in combination therapies. The following sections offer detailed troubleshooting guides, frequently asked questions, experimental protocols, and safety data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a second-generation calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor predominantly expressed on the surface of parathyroid gland cells.[1] By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[1] This enhanced sensitivity means that lower concentrations of blood calcium are required to suppress the secretion of parathyroid hormone (PTH).[1] In conditions like secondary hyperparathyroidism (SHPT), where the parathyroid glands are less responsive to calcium, this compound helps to normalize PTH levels.[1]

Q2: What are the primary known safety concerns and side effects associated with this compound?

A2: The most common side effects of this compound are generally mild to moderate and include gastrointestinal discomfort such as nausea, vomiting, diarrhea, and constipation.[2] Another significant consideration is the risk of hypocalcemia (low blood calcium levels) due to the intended pharmacological effect of reducing PTH.[2] Symptoms of hypocalcemia can include tingling sensations, muscle cramps, and in severe cases, cardiac arrhythmias.[2] Headaches, fatigue, and upper respiratory tract infections have also been reported.[2] Compared to the first-generation calcimimetic, cinacalcet, this compound has been shown to have a lower incidence of gastrointestinal adverse events.[3][4][5]

Q3: What is the drug-drug interaction profile of this compound, particularly concerning CYP enzymes?

A3: In vitro and clinical studies have demonstrated that this compound has a low potential for cytochrome P450 (CYP) mediated drug-drug interactions.[6] Unlike cinacalcet, which is a potent inhibitor of CYP2D6, this compound does not show substantial direct inhibition of major CYP isozymes, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5.[6][7] This suggests a lower risk of altering the metabolism of co-administered drugs that are substrates for these enzymes.[7]

Q4: How does co-administration with a vitamin D receptor activator (VDRA) impact the safety profile of this compound?

A4: Clinical data suggests that the combination of this compound with a VDRA is generally well-tolerated and may even improve the safety profile concerning hypocalcemia. An ad hoc analysis of a phase 3 study showed that the incidence of hypocalcemia was significantly lower in patients receiving concomitant VDRA therapy compared to those who were not.[8] While this combination effectively lowers PTH, calcium, and phosphorus levels, it is important to monitor these parameters to manage the risk of mineral metabolism disturbances.[8]

Q5: Is there quantitative data on the safety profile of this compound in combination with phosphate binders?

Data Presentation: Safety Profile of this compound

Table 1: Incidence of Common Adverse Drug Reactions (ADRs) with this compound Monotherapy

Adverse Drug ReactionIncidence (%) in a 52-week study
Decreased adjusted calciumMost frequent ADR
Nausea5.1%
Abdominal discomfort5.1%

Data from a phase 3, multicenter, open-label study in 137 SHPT patients undergoing hemodialysis.[3]

Table 2: Incidence of Hypocalcemia-Related ADRs with this compound in Combination with Intravenous Vitamin D Receptor Activators (VDRA)

VDRA Dose GroupIncidence of Hypocalcemia-Related ADRs (%)p-value (vs. No VDRA)
No VDRA (n=117)26.5%-
Low Dose VDRA (<1.5 µ g/week ; n=45)11.1%0.014
High Dose VDRA (≥1.5 µ g/week ; n=91)13.2%0.014

Ad hoc analysis of a phase 3 head-to-head comparison study of this compound and cinacalcet.[8]

Experimental Protocols

In Vitro Assay: Intracellular Calcium Mobilization

This protocol is for measuring the effect of this compound on intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably expressing the human Calcium-Sensing Receptor (hCaSR-HEK293).

Materials:

  • hCaSR-HEK293 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluo-8 AM calcium indicator dye

  • This compound stock solution (in DMSO)

  • Fluorescence microplate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Culture: Culture hCaSR-HEK293 cells in appropriate medium supplemented with FBS. Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Wash the cells twice with HBSS.

    • Prepare a loading solution of 5 µM Fluo-8 AM in HBSS containing a low concentration of CaCl₂ (e.g., 0.1 mM).

    • Add the loading solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be from 0.1 nM to 1 µM to determine the EC₅₀, which has been reported to be approximately 92.7 nM.[6][11]

  • Measurement:

    • Place the cell plate in the fluorescence microplate reader.

    • Measure baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

    • Add the this compound dilutions to the wells, followed by a calcium challenge (e.g., final concentration of 0.5 mM CaCl₂).[12]

    • Record the fluorescence signal over time to capture the transient increase in [Ca²⁺]i.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) from baseline.

    • Plot ΔF against the this compound concentration.

    • Determine the EC₅₀ value using a four-parameter logistic curve fit.

In Vivo Model: 5/6 Nephrectomy (Nx) Rat Model of SHPT

This protocol describes the surgical induction of chronic kidney disease (CKD) and subsequent SHPT in rats to evaluate the in vivo efficacy and safety of this compound.

Materials:

  • Male Sprague-Dawley rats (6-7 weeks old)

  • Standard rodent diet

  • High phosphorus diet (to exacerbate SHPT)

  • Anesthetic (e.g., pentobarbital)

  • Surgical instruments

  • This compound suspension (e.g., in 0.5% methylcellulose solution)

Procedure:

  • Acclimation: Acclimate rats for one week with free access to standard diet and water.

  • First Surgery (Left Kidney Resection):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Resect approximately two-thirds of the left kidney.

    • Suture the muscle and skin layers.

    • Allow the rats to recover for one week.

  • Second Surgery (Right Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the right kidney.

    • Ligate the renal artery, vein, and ureter, and remove the entire right kidney.

    • Suture the muscle and skin layers.

    • Provide post-operative care and allow 4-6 weeks for the development of stable CKD and SHPT.

  • This compound Treatment:

    • Divide the 5/6 Nx rats into vehicle control and this compound treatment groups.

    • Administer this compound orally (e.g., by gavage) once daily. Doses in the range of 0.03 to 1 mg/kg have been shown to be effective in rats.[13]

    • The treatment duration can range from a single dose to several weeks for chronic studies.[13]

  • Monitoring and Sample Collection:

    • Monitor animal health, body weight, and food/water intake.

    • Collect blood samples periodically via the tail vein to measure serum PTH, calcium, and phosphorus levels.

    • At the end of the study, euthanize the animals and collect tissues (e.g., parathyroid glands, kidneys, bone) for histological and molecular analysis.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling CaSR CaSR Gq11 Gαq/11 CaSR->Gq11 Activates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds This compound This compound This compound->CaSR Allosteric Modulation (Increases Sensitivity) PLC PLC Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Intracellular_Ca_Release ↑ [Ca²⁺]i IP3->Intracellular_Ca_Release PKC PKC DAG->PKC PTH_Secretion ↓ PTH Secretion PKC->PTH_Secretion Inhibits Intracellular_Ca_Release->PTH_Secretion Inhibits G start Start plate_cells Plate hCaSR-HEK293 cells in 96-well plate start->plate_cells dye_loading Load cells with Fluo-8 AM dye plate_cells->dye_loading measure_baseline Measure baseline fluorescence dye_loading->measure_baseline prepare_compounds Prepare this compound serial dilutions add_compounds Add this compound and calcium challenge prepare_compounds->add_compounds measure_baseline->add_compounds measure_response Record fluorescence over time add_compounds->measure_response data_analysis Analyze data and calculate EC₅₀ measure_response->data_analysis end End data_analysis->end G start Inconsistent PTH suppression in animal model check_dose Is the this compound dose and formulation correct? start->check_dose check_model Is the SHPT model properly induced? check_dose->check_model Yes solution_dose Verify dose calculations, formulation stability, and administration technique. check_dose->solution_dose No check_metabolism Is there rapid metabolism of this compound? check_model->check_metabolism Yes solution_model Confirm elevated baseline PTH and kidney injury markers. Consider model refinement. check_model->solution_model No solution_metabolism Review metabolic profile of animal strain. Consider PK studies or a different strain. check_metabolism->solution_metabolism Yes

References

Technical Support Center: Evocalcet Drug Interaction Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for drug-drug interactions between Evocalcet and cytochrome P450 2D6 (CYP2D6) inhibitors. The following frequently asked questions (FAQs) and troubleshooting guides are based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to adjust the dosage of this compound when co-administering a CYP2D6 inhibitor?

Based on current in vitro and clinical data, dosage adjustments for this compound are generally not required when co-administered with CYP2D6 inhibitors.[1][2] Preclinical studies demonstrate that this compound has a low potential for clinically significant cytochrome P450-mediated drug-drug interactions.[1][3][4] Unlike its predecessor, cinacalcet, which is a potent inhibitor of CYP2D6, this compound was designed to minimize such interactions.[3][5]

Q2: What is the evidence supporting the low interaction potential between this compound and CYP2D6?

In vitro studies have shown that this compound is a weak inhibitor of CYP2D6. In human liver microsomes, the IC50 value for this compound against CYP2D6 was determined to be greater than 50 μM.[3] At the highest tested concentration of 50 μmol/L, a residual CYP2D6 activity of 50.7% was observed.[2][3] Furthermore, a clinical drug-drug interaction study in healthy volunteers using a cocktail of probe substrates for multiple CYP enzymes concluded that CYP-mediated interactions with this compound are unlikely.[2]

Q3: How does this compound's interaction with CYP2D6 compare to that of cinacalcet?

The interaction potential is significantly lower for this compound compared to cinacalcet. Cinacalcet is a potent inhibitor of CYP2D6, which can lead to clinically significant drug-drug interactions when co-administered with drugs metabolized by this enzyme.[2][3] this compound was specifically developed to have an improved safety profile, including a reduced risk of such interactions.[3][4]

Troubleshooting Guide

Scenario: An unexpected pharmacokinetic interaction is observed when co-administering this compound with a known CYP2D6 inhibitor.

  • Verify the Purity and Concentration of All Compounds: Ensure that the observed effect is not due to impurities or incorrect concentrations of this compound or the interacting drug.

  • Assess the Contribution of Other Metabolic Pathways: While the primary focus is on CYP2D6, consider the possibility of interactions involving other CYP isozymes or drug transporters for which data may be limited.

  • Evaluate the Potential for Time-Dependent Inhibition: Although in vitro studies did not show significant time-dependent inhibition for most CYPs, this can be a factor in unexpected interactions.

  • Consider the Specific CYP2D6 Inhibitor: The strength and mechanism of inhibition can vary between different CYP2D6 inhibitors. Review the literature for any unique properties of the specific inhibitor being used.

  • Review Experimental Protocol: A detailed review of the experimental design, including incubation times, protein concentrations, and analytical methods, is recommended to rule out any methodological artifacts.

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the interaction between this compound and CYP isozymes.

CYP IsozymeParameterValueReference
CYP2D6 IC50 >50 μM [3]
CYP2D6 Residual Activity at 50 μM this compound 50.7% [2][3]
CYP1A2IC50>50 μM[3]
CYP2A6IC50>50 μM[2]
CYP2B6IC50>50 μM[2]
CYP2C8IC50>50 μM[2]
CYP2C9IC50>50 μM[2]
CYP2C19IC50>50 μM[2]
CYP2E1IC50>50 μM[2]
CYP3A4/5IC50>50 μM[1]

Experimental Protocols

1. In Vitro CYP Inhibition Assay (IC50 Determination)

This protocol outlines the general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against various CYP isozymes.

  • Test System: Pooled human liver microsomes.

  • Incubation: Isoform-specific substrates are incubated with a range of this compound concentrations (e.g., 0.15 to 50 μM) in the presence of human liver microsomes and an NADPH-generating system.[3]

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-generating system. After a specified incubation period, the reaction is terminated by the addition of a suitable solvent (e.g., acetonitrile).

  • Analysis: The formation of the specific metabolite for each CYP isozyme is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to that of a vehicle control. The IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity, is then calculated using appropriate software.

2. Clinical Drug-Drug Interaction "Cocktail" Study

This protocol describes a clinical study designed to assess the in vivo potential for drug-drug interactions.

  • Study Design: An open-label, two-period study in healthy adult volunteers.

  • Procedure:

    • In the first period, subjects receive a "cocktail" of probe substrates for various CYP enzymes (e.g., caffeine for CYP1A2, bupropion for CYP2B6, repaglinide for CYP2C8, diclofenac for CYP2C9, and tadalafil for CYP3A).

    • Blood samples are collected over a specified time course to determine the pharmacokinetic parameters (AUC, Cmax) of each probe substrate.

    • After a washout period, subjects receive multiple doses of this compound to reach steady-state concentrations.

    • In the second period, the CYP probe substrate cocktail is co-administered with this compound.

    • Blood samples are again collected to determine the pharmacokinetic parameters of the probe substrates in the presence of this compound.

  • Data Analysis: The geometric mean ratios of the AUC and Cmax of each probe substrate with and without this compound are calculated, along with their 90% confidence intervals. A lack of significant change in these parameters indicates a low potential for a drug-drug interaction.

Visualizations

Evocalcet_CYP2D6_Interaction_Logic cluster_invitro In Vitro Evidence cluster_clinical Clinical Evidence cluster_conclusion Conclusion invitro_data This compound tested on human liver microsomes cyp2d6_result IC50 > 50 μM for CYP2D6 invitro_data->cyp2d6_result other_cyp_result IC50 > 50 μM for other major CYP isozymes invitro_data->other_cyp_result conclusion Low potential for clinically significant DDI with CYP2D6 inhibitors cyp2d6_result->conclusion other_cyp_result->conclusion clinical_study DDI 'Cocktail' Study in healthy volunteers clinical_result No significant effect on pharmacokinetics of CYP substrates clinical_study->clinical_result clinical_result->conclusion recommendation Dosage adjustment of this compound is generally not required conclusion->recommendation

Caption: Logical workflow summarizing the evidence for low CYP2D6 interaction potential.

Evocalcet_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gαq/11 CaSR->Gq11 Activates extracellular_Ca Extracellular Ca²⁺ extracellular_Ca->CaSR Binding This compound This compound This compound->CaSR Allosteric Modulation PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces PTH_secretion ↓ PTH Secretion Ca_release->PTH_secretion Leads to

Caption: Signaling pathway of this compound via the Calcium-Sensing Receptor (CaSR).

References

Validation & Comparative

Evocalcet Demonstrates Non-Inferiority to Cinacalcet in Managing Secondary Hyperparathyroidism with a Favorable Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

New clinical data confirms that evocalcet, a novel calcimimetic agent, is non-inferior to cinacalcet in controlling secondary hyperparathyroidism (SHPT) in patients undergoing hemodialysis. [1][2] Notably, studies consistently highlight a significantly lower incidence of gastrointestinal adverse events with this compound, suggesting it may be a preferable alternative for patients intolerant to cinacalcet.[1][2][3]

Secondary hyperparathyroidism is a common and serious complication of chronic kidney disease, characterized by elevated parathyroid hormone (PTH) levels, which can lead to bone disease and cardiovascular complications.[2] Both this compound and cinacalcet are calcimimetics that function as allosteric modulators of the calcium-sensing receptor (CaSR) on the parathyroid gland.[4][5][6][7][8] By increasing the sensitivity of the CaSR to extracellular calcium, these drugs suppress the synthesis and secretion of PTH.[6][7][9]

Efficacy in PTH Reduction: A Head-to-Head Comparison

Multiple randomized, double-blind clinical trials have been conducted to directly compare the efficacy and safety of this compound and cinacalcet. The primary endpoint in these studies was typically the proportion of patients achieving a target range for intact parathyroid hormone (iPTH).

A pivotal phase 3 study in Japanese hemodialysis patients demonstrated that this compound was non-inferior to cinacalcet in achieving the target iPTH level of 60 to 240 pg/mL.[1][2] In this 30-week trial, 72.7% of patients in the this compound group and 76.7% in the cinacalcet group reached the primary endpoint.[1][2] The difference between the groups was -4.0% (95% confidence interval [CI], -11.4% to 3.5%), which fell within the pre-defined non-inferiority margin of -15%.[1][2]

Similarly, a 52-week study in East Asian hemodialysis patients showed a mean percentage change in intact PTH levels from baseline of -34.7% for this compound and -30.2% for cinacalcet.[10][11] The between-group difference was -4.4% (95% CI, -13.1% to 4.3%), again meeting the non-inferiority criterion.[10][11]

Efficacy EndpointThis compoundCinacalcetBetween-Group Difference (95% CI)Study DurationPatient Population
Proportion of Patients Achieving Target iPTH (60-240 pg/mL) 72.7%76.7%-4.0% (-11.4% to 3.5%)30 WeeksJapanese Hemodialysis Patients
Mean Percentage Change in iPTH from Baseline -34.7%-30.2%-4.4% (-13.1% to 4.3%)52 WeeksEast Asian Hemodialysis Patients
Proportion of Patients with ≥30% Decrease in iPTH from Baseline 67.3%58.7%8.6% (-1.8% to 19.1%)52 WeeksEast Asian Hemodialysis Patients

Superior Safety Profile: Focus on Gastrointestinal Events

A key differentiator between this compound and cinacalcet is the incidence of adverse events, particularly those related to the gastrointestinal system. Cinacalcet is known to cause nausea and vomiting, which can lead to poor adherence to treatment.[2] Clinical trial data consistently demonstrates a significantly lower rate of these side effects with this compound.

In the 30-week study, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, a statistically significant difference.[1][2] The 52-week trial reported a similar trend, with 33.5% of this compound-treated patients experiencing gastrointestinal adverse events versus 50.5% of those on cinacalcet (P = 0.001).[10][11]

Adverse EventThis compoundCinacalcetBetween-Group Difference (95% CI) / p-valueStudy Duration
Gastrointestinal-Related Adverse Events 18.6%32.8%-14.2% (-20.9% to -7.5%)30 Weeks
Gastrointestinal Adverse Events 33.5%50.5%p = 0.00152 Weeks

The incidence of hypocalcemia, another potential side effect of calcimimetics, did not differ significantly between the two treatment groups in the 52-week study.[10][11]

Experimental Protocols

The non-inferiority of this compound to cinacalcet was established through rigorous, multicenter, randomized, double-blind, double-dummy clinical trials.

Phase 3 Head-to-Head Comparison in Japanese Hemodialysis Patients[1][2]
  • Study Design: A randomized, double-blind, double-dummy, parallel-group study conducted over 30 weeks.

  • Participants: Japanese patients with secondary hyperparathyroidism on maintenance hemodialysis. A total of 634 patients were randomized to receive either this compound (n=317) or cinacalcet (n=317).

  • Inclusion Criteria: Patients aged ≥20 years, on stable hemodialysis three times a week for at least 12 weeks, with a mean intact PTH level >240 pg/mL and a serum corrected calcium level ≥9.0 mg/dL during the screening period.[12]

  • Intervention: Patients received either oral this compound once daily or oral cinacalcet once daily. A double-dummy design was used, meaning each patient received one active drug and one placebo to maintain blinding.

  • Dose Adjustment: Doses were adjusted based on iPTH and serum calcium levels to achieve the target iPTH range of 60-240 pg/mL.

  • Primary Efficacy Endpoint: The proportion of patients who achieved a mean intact PTH level of 60 to 240 pg/mL during weeks 28 to 30. The non-inferiority margin was set at -15%.

  • Safety Assessment: Incidence of adverse events was monitored throughout the study.

52-Week Study in East Asian Hemodialysis Patients[10][11]
  • Study Design: A randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.

  • Participants: East Asian patients on hemodialysis with SHPT. A total of 203 patients were randomized to the this compound group and 200 to the cinacalcet group.

  • Intervention: Patients received either this compound or cinacalcet for 52 weeks.

  • Primary Efficacy Endpoint: The mean percentage change in intact PTH levels from baseline at 52 weeks, with a pre-defined non-inferiority margin of 15%.

  • Secondary Efficacy Endpoint: The proportion of patients achieving a ≥30% decrease in intact PTH levels from baseline.

  • Safety Assessment: Monitoring of adverse events, with a particular focus on gastrointestinal events and hypocalcemia.

Mechanism of Action and Signaling Pathway

This compound and cinacalcet share a common mechanism of action. They are both positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[4][5][6][7][8]

G Mechanism of Action of Calcimimetics cluster_0 Parathyroid Gland Chief Cell CaSR Calcium-Sensing Receptor (CaSR) Gq_Gi Gq/Gi Proteins CaSR->Gq_Gi Activation PLC Phospholipase C (PLC) Gq_Gi->PLC Stimulation IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_influx Intracellular Calcium Influx IP3_DAG->Ca_influx PTH_secretion PTH Synthesis & Secretion Inhibition Ca_influx->PTH_secretion Calcimimetics This compound or Cinacalcet (Allosteric Modulator) Calcimimetics->CaSR Binds to & sensitizes Extracellular_Ca Extracellular Calcium Extracellular_Ca->CaSR Binds to

Caption: Signaling pathway of calcimimetics on the parathyroid gland.

Clinical Trial Workflow

The clinical trials comparing this compound and cinacalcet followed a standardized workflow to ensure robust and unbiased results.

G This compound vs. Cinacalcet Non-Inferiority Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization Evocalcet_Arm This compound + Cinacalcet Placebo (Double-Dummy) Randomization->Evocalcet_Arm Cinacalcet_Arm Cinacalcet + this compound Placebo (Double-Dummy) Randomization->Cinacalcet_Arm Dose_Titration Dose Titration Period (Based on iPTH & Calcium) Evocalcet_Arm->Dose_Titration Cinacalcet_Arm->Dose_Titration Evaluation Evaluation Period (e.g., Weeks 28-30) Dose_Titration->Evaluation Primary_Endpoint Primary Endpoint Analysis (Non-Inferiority of iPTH Control) Evaluation->Primary_Endpoint Safety_Analysis Safety Analysis (Adverse Events) Evaluation->Safety_Analysis Conclusion Conclusion on Efficacy and Safety Primary_Endpoint->Conclusion Safety_Analysis->Conclusion

Caption: Workflow of a typical head-to-head non-inferiority clinical trial.

References

Evocalcet Demonstrates Superior Gastrointestinal Safety Profile Compared to Cinacalcet in Head-to-Head Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Evocalcet, a next-generation calcimimetic agent, consistently exhibits a more favorable gastrointestinal (GI) safety profile than the first-generation calcimimetic, cinacalcet, according to a comprehensive analysis of head-to-head clinical trial data. This analysis indicates that patients treated with this compound experience significantly fewer GI-related adverse events, such as nausea, vomiting, and abdominal discomfort, which are common and often dose-limiting side effects of cinacalcet.

Calcimimetics are a class of drugs that target the calcium-sensing receptor (CaSR) to control secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). While effective in lowering parathyroid hormone (PTH) levels, the clinical utility of cinacalcet has been hampered by its association with a high incidence of GI side effects, leading to poor patient adherence and suboptimal treatment outcomes.[1] this compound was developed to address this unmet need, offering comparable efficacy in managing SHPT with an improved tolerability profile.[1]

Quantitative Analysis of Gastrointestinal Adverse Events

Multiple head-to-head, randomized, double-blind clinical trials have been conducted to directly compare the efficacy and safety of this compound and cinacalcet. The data from these studies consistently demonstrate a statistically significant reduction in the incidence of GI-related adverse events with this compound.

A pivotal Phase 3 study in Japanese hemodialysis patients with SHPT provides compelling evidence of this compound's superior GI safety. In this 30-week trial involving 634 patients, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, representing a significant difference in favor of this compound.[2][3][4] Another 52-week study in East Asian hemodialysis patients further corroborated these findings, with a significantly lower frequency of GI adverse events reported for this compound (33.5%) versus cinacalcet (50.5%).[3][5]

The following table summarizes the key quantitative data on GI-related adverse events from these comparative clinical trials:

Adverse Event CategoryThis compound Incidence (%)Cinacalcet Incidence (%)Study Reference
Gastrointestinal-Related AEs (Overall) 18.632.8Fukagawa et al. (Phase 3, 30 weeks)[2][3][4]
Gastrointestinal-Related AEs (Overall) 33.550.5East Asian Study (52 weeks)[3][5]
NauseaNot explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet.
VomitingNot explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet.
Abdominal DiscomfortNot explicitly separated in all studies, but a major contributor to the overall GI AE rate for cinacalcet.

Experimental Protocols

The assessment of gastrointestinal safety in the pivotal clinical trials comparing this compound and cinacalcet was a key secondary endpoint. While the complete, detailed protocols are proprietary, the published study methodologies indicate a robust and standardized approach to adverse event monitoring and reporting.

General Experimental Workflow for GI Safety Assessment:

The typical workflow for assessing the gastrointestinal safety profile in these clinical trials involves several key stages:

  • Patient Screening and Baseline Assessment: Prior to randomization, patients are screened for any pre-existing gastrointestinal conditions. A baseline assessment of GI symptoms is often conducted.

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or cinacalcet in a double-blind manner, meaning neither the patients nor the investigators know which treatment is being administered. This minimizes bias in the reporting of adverse events.

  • Adverse Event Monitoring: Throughout the study duration (e.g., 30 or 52 weeks), patients are closely monitored for the occurrence of any adverse events (AEs). This is typically done through a combination of:

    • Spontaneous Reporting: Patients are instructed to report any new or worsening symptoms to the clinical trial staff at any time.

    • Scheduled Follow-up Visits: At regular intervals, investigators systematically inquire about the occurrence of specific adverse events, including a detailed review of gastrointestinal symptoms.

  • Standardized Data Collection: To ensure consistency across all study sites, standardized case report forms (CRFs) are used to document all adverse events. These forms capture details such as the nature of the event, its onset and duration, severity, and the investigator's assessment of its relationship to the study drug.

  • Grading of Adverse Events: The severity of reported gastrointestinal adverse events is typically graded using a standardized scale, most commonly the Common Terminology Criteria for Adverse Events (CTCAE) . This scale provides a consistent framework for classifying the severity of AEs, ranging from Grade 1 (mild) to Grade 5 (death). For example, nausea and vomiting are graded based on their impact on oral intake and the need for medical intervention.[6][7][8]

  • Data Analysis: The collected adverse event data is then statistically analyzed to compare the incidence, severity, and types of gastrointestinal events between the this compound and cinacalcet treatment groups.

experimental_workflow Experimental Workflow for GI Safety Assessment screening Patient Screening & Baseline GI Assessment randomization Randomization (Double-Blind) screening->randomization treatment Treatment Period (this compound vs. Cinacalcet) randomization->treatment monitoring Adverse Event Monitoring treatment->monitoring spontaneous Spontaneous Reporting by Patient monitoring->spontaneous scheduled Scheduled Follow-up Visits monitoring->scheduled data_collection Standardized Data Collection (Case Report Forms) spontaneous->data_collection scheduled->data_collection grading AE Severity Grading (e.g., CTCAE) data_collection->grading analysis Statistical Analysis of GI AEs grading->analysis

A simplified workflow for assessing gastrointestinal safety in clinical trials.

Mechanism of Action and Signaling Pathways

Both this compound and cinacalcet are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[8] By binding to the transmembrane domain of the CaSR, these drugs increase its sensitivity to extracellular calcium. This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).

The primary signaling pathway activated by the CaSR in parathyroid cells is the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The culmination of this signaling cascade is the inhibition of PTH secretion.

The precise mechanism by which cinacalcet induces a higher rate of gastrointestinal side effects is not fully elucidated but is thought to be related to off-target effects or the specific conformational changes it induces in the CaSR that may lead to unintended signaling in the gastrointestinal tract, where CaSRs are also expressed. The development of this compound aimed to optimize the interaction with the CaSR to maintain efficacy while minimizing these off-target effects.

signaling_pathway CaSR Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition Leads to PKC->PTH_inhibition Leads to This compound This compound This compound->CaSR Binds to allosteric site Cinacalcet Cinacalcet Cinacalcet->CaSR Binds to allosteric site Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds toorthosteric site

Simplified signaling pathway of CaSR activation by calcimimetics.

Conclusion

References

Evocalcet: A Comparative Analysis of Long-Term Safety and Efficacy in Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective cross-study comparison of the long-term safety and efficacy of evocalcet, a novel calcimimetic, with other therapeutic alternatives for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The information is compiled from pivotal Phase 3 clinical trials and their extension studies, presenting key experimental data to inform research and development in this therapeutic area.

Mechanism of Action: Targeting the Calcium-Sensing Receptor

This compound, like other calcimimetics such as cinacalcet and etelcalcetide, modulates the calcium-sensing receptor (CaSR) on the parathyroid gland. By allosterically increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), a key driver of SHPT. This leads to a reduction in serum PTH, calcium, and phosphorus levels, addressing the mineral and bone disorders associated with CKD.

cluster_0 Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_synthesis PTH Synthesis & Secretion CaSR->PTH_synthesis Inhibits Serum PTH Serum PTH PTH_synthesis->Serum PTH Increases Extracellular_Ca Extracellular Calcium Extracellular_Ca->CaSR Activates Calcimimetics Calcimimetics (this compound, Cinacalcet, Etelcalcetide) Calcimimetics->CaSR Enhances Sensitivity SHPT Secondary Hyperparathyroidism (SHPT) (Decreased CaSR Sensitivity) SHPT->CaSR Impaired Activation

Mechanism of action of calcimimetics on the parathyroid gland.

Long-Term Efficacy: A Head-to-Head Comparison

Multiple long-term studies have demonstrated the non-inferiority of this compound to cinacalcet in controlling SHPT. The primary efficacy endpoint in these trials was typically the proportion of patients achieving the target range for intact parathyroid hormone (iPTH) as defined by the Japanese Society for Dialysis Therapy (JSDT) guidelines (60-240 pg/mL).

Efficacy EndpointThis compoundCinacalcetEtelcalcetideStudy (Duration)
Proportion of Patients Achieving Target iPTH (60-240 pg/mL) 72.7%76.7%-Head-to-Head (30 weeks)[1][2]
72.3% (at 52 weeks)--Open-Label Extension (52 weeks)[3][4]
71.8% (at 32 weeks)--PD Study (52 weeks)[5]
--64.1% (at 52 weeks)Post-Marketing Surveillance (52 weeks)[6][7]
Mean Percentage Change in iPTH from Baseline -34.7% (at 52 weeks)-30.2% (at 52 weeks)-ORCHESTRA (52 weeks)[8][9][10]
Proportion of Patients with >30% Reduction in PTH from Baseline 67.3% (at 52 weeks)58.7% (at 52 weeks)68.2%ORCHESTRA (52 weeks)[8][9][10], Head-to-Head vs. Cinacalcet (26 weeks)[11][12][13]
Mean Change in Corrected Calcium (mg/dL) from Baseline Similar to CinacalcetSimilar to this compound-Head-to-Head (30 weeks)[14]
Mean Change in Phosphorus (mg/dL) from Baseline Similar to CinacalcetSimilar to this compound-Head-to-Head (30 weeks)[14]

Long-Term Safety Profile

A key differentiator for this compound in clinical trials has been its safety profile, particularly concerning gastrointestinal adverse events.

Safety Endpoint (Incidence)This compoundCinacalcetEtelcalcetideStudy (Duration)
Gastrointestinal Adverse Events (Nausea, Vomiting, etc.) 18.6%32.8%-Head-to-Head (30 weeks)[1][2]
33.5%50.5%-ORCHESTRA (52 weeks)[8][9][10]
--1.6% (GI disorders)Post-Marketing Surveillance (52 weeks)[6][7]
Hypocalcemia Incidence did not differ from CinacalcetIncidence did not differ from this compound8.7% (Hypocalcemia-related ADRs)ORCHESTRA (52 weeks)[8][9][10], Post-Marketing Surveillance (52 weeks)[6][7]
Decreased Blood Calcium -59.8%68.9%Head-to-Head vs. Etelcalcetide (26 weeks)[11][12][13]

Experimental Protocols: Key Phase 3 Studies

This compound vs. Cinacalcet Head-to-Head Study
  • Design: A 30-week, randomized, double-blind, double-dummy, active-controlled, parallel-group, multicenter study.[1][2]

  • Patient Population: Japanese patients with SHPT on maintenance hemodialysis.[1][2]

  • Intervention: Patients were randomized to receive either oral this compound once daily or oral cinacalcet once daily. Doses were titrated to achieve the target iPTH range.[1][2]

  • Primary Endpoint: Proportion of patients achieving a mean iPTH level of 60-240 pg/mL during weeks 28 to 30.[1][2]

  • Secondary Endpoints: Incidence of adverse events, particularly gastrointestinal-related events.[1][2]

ORCHESTRA Study (this compound vs. Cinacalcet)
  • Design: A 52-week, randomized, double-blind, intra-patient dose-adjustment, parallel-group, international multicenter study.[8][9][10]

  • Patient Population: East Asian hemodialysis patients with SHPT.[8][9][10]

  • Intervention: Patients were randomized to receive either this compound or cinacalcet.[8][9][10]

  • Primary Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks.[8][9][10]

  • Secondary Endpoints: Proportion of patients achieving a ≥30% decrease in intact PTH levels from baseline and the incidence of adverse events.[8][9][10]

Etelcalcetide vs. Cinacalcet Head-to-Head Study
  • Design: A 26-week, randomized, double-blind, double-dummy, active-controlled trial.[11][12][13][15]

  • Patient Population: Patients on hemodialysis with moderate to severe SHPT.[11][12][13]

  • Intervention: Patients were randomized to receive either intravenous etelcalcetide three times per week or oral cinacalcet daily.[11][12][13]

  • Primary Endpoint: Proportion of patients with a >30% reduction in PTH from baseline.[15]

  • Secondary Endpoints: Proportion of patients with a >50% reduction in PTH from baseline and the incidence of adverse events, including decreased blood calcium, nausea, and vomiting.[15]

cluster_screening Screening & Randomization cluster_treatment Treatment & Follow-up cluster_endpoints Endpoint Analysis Screening Patient Screening (SHPT on Hemodialysis) Randomization Randomization Screening->Randomization Evocalcet_Arm This compound Arm (Oral, Once Daily) Randomization->Evocalcet_Arm Group 1 Cinacalcet_Arm Cinacalcet Arm (Oral, Once Daily) Randomization->Cinacalcet_Arm Group 2 Etelcalcetide_Arm Etelcalcetide Arm (IV, 3x/week) Randomization->Etelcalcetide_Arm Group 3 (Separate Trial) Dose_Titration Dose Titration (Based on iPTH & Calcium) Evocalcet_Arm->Dose_Titration Cinacalcet_Arm->Dose_Titration Etelcalcetide_Arm->Dose_Titration Follow_up Long-Term Follow-up (Efficacy & Safety Assessment) Dose_Titration->Follow_up Efficacy Efficacy Endpoints - % Achieving Target iPTH - Mean % Change in iPTH Follow_up->Efficacy Safety Safety Endpoints - Adverse Events (GI, Hypocalcemia) - Lab Parameters Follow_up->Safety

Generalized experimental workflow for comparative calcimimetic trials.

Conclusion

Long-term clinical data demonstrate that this compound is an effective and well-tolerated treatment for secondary hyperparathyroidism in patients with chronic kidney disease. Its efficacy in reducing PTH levels is non-inferior to cinacalcet. A key advantage of this compound observed in head-to-head trials is a significantly lower incidence of gastrointestinal adverse events compared to cinacalcet. While direct long-term comparative data with etelcalcetide is limited, this compound presents a favorable oral therapeutic option with a well-documented safety and efficacy profile. Further research, including real-world evidence and direct comparisons with other calcimimetics, will continue to refine the understanding of its place in the management of SHPT.

References

Evocalcet vs other calcimimetics: a review of preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data for evocalcet against other calcimimetics, primarily cinacalcet and etelcalcetide. The focus is on the mechanism of action, efficacy in modulating key biomarkers of secondary hyperparathyroidism (SHPT), and safety profiles observed in preclinical models. All quantitative data is presented in structured tables, and detailed experimental protocols for key studies are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound, cinacalcet, and etelcalcetide are all classified as calcimimetics.[1][2] They exert their therapeutic effect by acting as positive allosteric modulators of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland.[1][2][3] By binding to a site distinct from the endogenous ligand, calcium, these drugs increase the sensitivity of the CaSR to extracellular calcium.[3] This heightened sensitivity means that lower concentrations of blood calcium are required to suppress the synthesis and secretion of parathyroid hormone (PTH).[3][4] The reduction in PTH levels helps to normalize serum calcium and phosphorus, thereby mitigating the progression of SHPT.[4]

This compound is a second-generation oral calcimimetic developed to improve upon the gastrointestinal side effects and pharmacokinetic profile of cinacalcet.[5] Etelcalcetide is a peptide-based calcimimetic administered intravenously.[2]

Calcimimetic Mechanism of Action cluster_parathyroid_cell Parathyroid Gland Chief Cell cluster_extracellular Extracellular Space CaSR Calcium-Sensing Receptor (CaSR) G_protein Gq/11 CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release PTH_synthesis PTH Synthesis & Secretion Inhibition Ca_release->PTH_synthesis Calcium Extracellular Ca2+ Calcium->CaSR binds Calcimimetic Calcimimetic (this compound, Cinacalcet, Etelcalcetide) Calcimimetic->CaSR allosterically binds & - sensitizes receptor

Mechanism of action of calcimimetics on the parathyroid gland chief cell.

Comparative Efficacy in Preclinical Models

Preclinical studies in rodent models of chronic kidney disease (CKD) and SHPT are crucial for evaluating the efficacy of calcimimetics. The two most commonly used models are the 5/6 nephrectomy (Nx) model and the adenine-induced CKD model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies comparing this compound, cinacalcet, and etelcalcetide.

Table 1: In Vitro CaSR Activation

CompoundAssay SystemParameterValueReference
This compoundHEK293 cells expressing hCaREC₅₀92.7 nM[6]
Cinacalcet----
Etelcalcetide----
Data for cinacalcet and etelcalcetide from a directly comparable in vitro assay was not available in the searched literature.

Table 2: In Vivo Efficacy in Normal Rats

CompoundDose Range (mg/kg, oral)Effect on Serum PTHEffect on Serum CalciumReference
This compound0.03 - 1Significant reduction at ≥0.03 mg/kgSignificant reduction at ≥0.1 mg/kg[7]
Cinacalcet1 - 30Significant reduction at ≥1 mg/kgSignificant reduction at ≥1 mg/kg[7]
This study suggests this compound is approximately 30 times more potent than cinacalcet at the same dosage in normal rats.[7]

Table 3: In Vivo Efficacy in a Rat Model of Secondary Hyperparathyroidism (Adenine-Induced)

Treatment (Dose)Change in Serum PTH vs. VehicleChange in Serum Calcium vs. VehicleChange in Serum Phosphorus vs. VehicleReference
This compound (0.3 mg/kg)Significant decreaseSignificant decreaseTendency to increase[7]
EtelcalcetideSignificant decreaseSignificant decreaseSignificant decrease[8][9]
Direct head-to-head comparison of this compound and etelcalcetide in the same study is not available.

Table 4: Comparative Efficacy of Etelcalcetide and Cinacalcet in a Rat Model of Uremia

ModelTreatment (Dose)RouteTime PointMean Plasma PTH (% of Baseline)Effect on Serum CalciumReference
1K1C (Acute)Etelcalcetide (0.5 mg/kg)IV24 hours~50%Reduction observed[2]
Cinacalcet (30 mg/kg)PO24 hours~90%Reduction observed[2]
5/6 Nx (Chronic)Etelcalcetide (1 mg/kg/day)IV28 daysSustained suppression (~50%)Reduction observed[2]
Cinacalcet (10 mg/kg/day)PO28 daysReduction observedReduction observed[2]

Experimental Protocols

5/6 Nephrectomy (Nx) Rat Model of Secondary Hyperparathyroidism

This surgical model is a well-established method for inducing progressive CKD and subsequent SHPT, closely mimicking the human condition.[1][5]

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.[1]

  • Acclimation: Animals are acclimated for at least one week with free access to a standard rodent diet and water.[1]

  • First Surgery (Left Nephrectomy):

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Ligate the renal artery, vein, and ureter.

    • Remove the left kidney and suture the muscle and skin layers.[1]

  • Recovery: Allow the rats to recover for one week.

  • Second Surgery (Right Subtotal Nephrectomy):

    • Anesthetize the rat.

    • Expose the right kidney through a flank incision.

    • Ligate two of the three branches of the renal artery or resect the upper and lower thirds of the kidney.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery.

  • Development of SHPT: Allow 4-6 weeks for the development of stable CKD and SHPT. A high phosphorus diet may be introduced to exacerbate the condition.[1][10]

  • Treatment: Administer calcimimetics or vehicle orally (gavage) or intravenously.

  • Monitoring: Collect blood samples at specified time points to measure serum PTH, calcium, phosphorus, and other relevant biomarkers.[11]

Experimental_Workflow_5_6_Nx start Start: Acclimation of Rats surgery1 First Surgery: Left Nephrectomy start->surgery1 recovery1 Recovery (1 week) surgery1->recovery1 surgery2 Second Surgery: Right 2/3 Nephrectomy recovery1->surgery2 recovery2 Development of SHPT (4-6 weeks) surgery2->recovery2 treatment Treatment Initiation: - Vehicle Group - Calcimimetic Group(s) recovery2->treatment monitoring Biochemical Monitoring: - Serum PTH - Serum Calcium - Serum Phosphorus treatment->monitoring end End: Data Analysis monitoring->end

Experimental workflow for the 5/6 nephrectomy rat model.
Adenine-Induced Chronic Kidney Disease Model

This is a non-surgical, dietary model that leads to a more rapid onset of severe CKD and SHPT.[4][8]

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Diet: Animals are fed a diet supplemented with 0.75% adenine for a specified period (e.g., 4 weeks) to induce tubulointerstitial nephropathy and renal failure.[7][8]

  • Treatment: Calcimimetics or vehicle are administered concurrently with the adenine diet.

  • Monitoring: Blood samples are collected to measure serum PTH, calcium, phosphorus, and markers of renal function (e.g., BUN, creatinine).[7] Tissues such as the aorta can be collected at the end of the study to assess vascular calcification.[8]

Safety and Tolerability

A key advantage of this compound identified in preclinical studies is its improved gastrointestinal safety profile compared to cinacalcet.[5] In rats, cinacalcet was shown to delay gastric emptying, a potential contributor to nausea and vomiting.[5] this compound did not have a marked effect on gastric emptying.[5] This improved profile is attributed to the higher bioavailability of this compound, allowing for lower effective doses.[5] Etelcalcetide, being an intravenous formulation, bypasses the gastrointestinal tract, which may also contribute to a different side effect profile.

Conclusion

Preclinical data consistently demonstrate that this compound is a potent calcimimetic agent, effectively suppressing PTH secretion and reducing serum calcium levels in rodent models of SHPT. Head-to-head comparisons with cinacalcet suggest that this compound has a significantly higher potency. While direct preclinical comparisons with etelcalcetide are limited, both agents have shown robust efficacy in reducing PTH. The improved gastrointestinal safety profile of this compound compared to cinacalcet in preclinical models is a notable finding. These preclinical data provide a strong rationale for the clinical development and use of this compound as a therapeutic option for the management of secondary hyperparathyroidism.

References

Evocalcet Demonstrates a Favorable Gastrointestinal Safety Profile Compared to Cinacalcet in the Management of Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – Evocalcet, a next-generation calcimimetic, shows a significantly lower incidence of gastrointestinal adverse drug reactions compared to the first-generation calcimimetic, cinacalcet, in patients with secondary hyperparathyroidism (SHPT) undergoing hemodialysis. This reduction in adverse events, coupled with comparable efficacy in lowering parathyroid hormone (PTH) levels, positions this compound as a favorable alternative for managing SHPT. This guide provides a detailed comparison of the adverse event profiles of this compound and cinacalcet, supported by data from key clinical trials, and explores the underlying pharmacological mechanisms.

Comparative Analysis of Adverse Drug Reactions

Clinical trial data consistently demonstrates a statistically significant reduction in gastrointestinal adverse events with this compound compared to cinacalcet. The most common of these events include nausea, vomiting, and abdominal discomfort.

A head-to-head Phase 3 clinical trial conducted by Fukagawa et al. (2018) provides robust evidence of this improved safety profile. In this study, the incidence of gastrointestinal-related adverse events was 18.6% in the this compound group compared to 32.8% in the cinacalcet group, representing a significant difference.[1] Similarly, a study in East Asian patients on hemodialysis showed that gastrointestinal adverse events were significantly less frequent with this compound (33.5%) compared to cinacalcet (50.5%).[2]

Below is a summary of the incidence of key adverse drug reactions from comparative clinical studies:

Adverse Drug ReactionThis compound Incidence (%)Cinacalcet Incidence (%)Reference
Gastrointestinal-Related Adverse Events (Overall) 18.632.8Fukagawa et al., 2018[1]
Gastrointestinal Adverse Events (Overall) 33.550.5Ni et al., 2023[2]
Nausea Data not consistently reported separatelyData not consistently reported separately
Vomiting Data not consistently reported separatelyData not consistently reported separately
Hypocalcemia No significant differenceNo significant difference[2]

Note: Specific data for nausea and vomiting were often grouped under general gastrointestinal adverse events in the cited literature.

Understanding the Mechanism: The Calcium-Sensing Receptor (CaSR)

Both this compound and cinacalcet are allosteric modulators of the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating PTH secretion from the parathyroid glands. By binding to the CaSR, these drugs increase its sensitivity to extracellular calcium, thereby suppressing PTH secretion.

cluster_parathyroid Parathyroid Gland Cell cluster_drugs Calcimimetics CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PTH_inhibition Inhibition of PTH Secretion Ca_release->PTH_inhibition This compound This compound This compound->CaSR Allosterically Modulates Cinacalcet Cinacalcet Cinacalcet->CaSR Allosterically Modulates Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Binds to

Figure 1: Simplified signaling pathway of the Calcium-Sensing Receptor in the parathyroid gland.

The reduced incidence of gastrointestinal side effects with this compound may be attributable to its distinct pharmacokinetic and pharmacodynamic properties. Preclinical studies suggest that this compound has a higher bioavailability than cinacalcet. This allows for the administration of a lower dose to achieve the same therapeutic effect on PTH levels, potentially leading to less off-target engagement of CaSRs in the gastrointestinal tract, which are implicated in nausea and vomiting.

Experimental Protocols for Assessing Adverse Drug Reactions

The validation of the reduced incidence of adverse drug reactions with this compound is based on rigorous clinical trial methodologies. While specific protocols vary between studies, they generally adhere to a standardized framework for monitoring and reporting adverse events.

Study Design and Patient Population

Key comparative studies, such as the one by Fukagawa et al. (2018), are typically Phase 3, randomized, double-blind, active-controlled trials.[1] Participants are patients with SHPT undergoing hemodialysis who meet specific inclusion and exclusion criteria, including baseline PTH and serum calcium levels.

Monitoring and Reporting of Adverse Events

The assessment of adverse events in these clinical trials follows a structured and systematic approach:

  • Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical trial staff at any time.

  • Systematic Inquiry: At scheduled study visits, investigators actively query patients about the occurrence of adverse events using both open-ended questions and specific checklists targeting known side effects of calcimimetics.

  • Severity Grading: The severity of reported adverse events is graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). For example, nausea and vomiting are graded on a scale from 1 (mild) to 5 (death).

  • Causality Assessment: The relationship of the adverse event to the study drug is assessed by the investigator, often using a standardized algorithm to determine if the event is "not related," "unlikely," "possibly," "probably," or "definitely" related to the investigational product.

  • Data Collection: All adverse events are recorded on Case Report Forms (CRFs), detailing the event, its onset and resolution, severity, relationship to the study drug, and any action taken.

cluster_assessment Adverse Event Assessment Start Patient Enrolled in Clinical Trial Drug_Admin Drug Administration (this compound or Cinacalcet) Start->Drug_Admin AE_Monitoring Adverse Event Monitoring Drug_Admin->AE_Monitoring Spontaneous_Report Spontaneous Patient Report Systematic_Inquiry Systematic Inquiry by Investigator (at study visits) AE_Occurs Adverse Event Occurs AE_Monitoring->AE_Occurs Spontaneous_Report->AE_Occurs Systematic_Inquiry->AE_Occurs Record_AE Record Adverse Event in Case Report Form (CRF) AE_Occurs->Record_AE Assess_Severity Assess Severity (e.g., CTCAE Grading) Record_AE->Assess_Severity Assess_Causality Assess Causality Assess_Severity->Assess_Causality Serious_AE Serious Adverse Event? Assess_Causality->Serious_AE Expedited_Reporting Expedited Reporting to Regulatory Authorities Serious_AE->Expedited_Reporting Yes Routine_Reporting Routine Reporting in Clinical Study Report Serious_AE->Routine_Reporting No Follow_Up Follow-up until Resolution or Stabilization Expedited_Reporting->Follow_Up Routine_Reporting->Follow_Up

Figure 2: Workflow for adverse event assessment in a clinical trial.

Conclusion

References

A Comparative Analysis of the Drug-Drug Interaction Profiles of Evocalcet and Cinacalcet

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytochrome P450-mediated drug-drug interaction potential of two calcimimetic agents, Evocalcet and Cinacalcet, reveals significant differences in their metabolic profiles and their propensity for clinically relevant interactions. This guide synthesizes available in vitro and in vivo data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

This compound, a newer calcimimetic, demonstrates a significantly lower risk of drug-drug interactions (DDIs) mediated by cytochrome P450 (CYP) enzymes compared to the first-generation agent, Cinacalcet.[1][2][3] In vitro studies and clinical trials have shown that this compound is unlikely to cause clinically significant alterations in the pharmacokinetics of co-administered drugs that are substrates of major CYP isoforms.[1][4][5] In contrast, Cinacalcet is a potent inhibitor of CYP2D6 and is itself metabolized by multiple CYP enzymes, creating a higher potential for complex drug interactions.[6][7][8]

In Vitro Cytochrome P450 Inhibition

In vitro assessments using human liver microsomes are crucial for initially characterizing the inhibitory potential of a new chemical entity against various CYP enzymes. These studies provide key parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit 50% of a specific enzyme's activity.

Table 1: Comparative In Vitro CYP Inhibition Profile

Cytochrome P450 IsoformThis compound IC50 (μmol/L)Cinacalcet Inhibition Potential
CYP1A2> 50[1][5][9]Substrate; Not a significant inhibitor[6][10][11]
CYP2A6> 50[1][5]Not extensively studied
CYP2B6> 50[1][5]Not a significant inhibitor
CYP2C8> 50[1][5]Not a significant inhibitor
CYP2C9> 50[1][5][9]Not an inhibitor[11]
CYP2C19> 50[1][5]Not a significant inhibitor[11]
CYP2D6> 50 (50.7% residual activity at 50 μmol/L)[1][9]Potent Inhibitor [6][7][8][11]
CYP2E1> 50[1][5]Not extensively studied
CYP3A4/5> 50 (Time-dependent inhibition observed in vitro, but not clinically significant)[1][3][5]Substrate; Not a significant inhibitor[6][10][11][12]

Clinical Drug-Drug Interaction Studies

Clinical DDI studies in healthy volunteers provide the definitive assessment of a drug's interaction potential in humans. These studies often employ a "cocktail" of probe substrates, each metabolized by a specific CYP enzyme, to efficiently evaluate multiple interaction pathways simultaneously.

A pivotal clinical study for this compound involved the co-administration of a cocktail of probe substrates for CYP1A2 (theophylline), CYP2B6 (efavirenz), CYP2C8 (repaglinide), CYP2C9 (diclofenac), and CYP3A (tadalafil).[1][5] The results demonstrated that this compound did not significantly alter the pharmacokinetics of any of these substrates, confirming its low potential for CYP-mediated DDIs in a clinical setting.[1][4][5]

Conversely, clinical studies with Cinacalcet have consistently demonstrated its potent inhibitory effect on CYP2D6. For instance, co-administration of Cinacalcet with desipramine, a tricyclic antidepressant primarily metabolized by CYP2D6, resulted in an approximately 3.6-fold increase in desipramine exposure.[7][11] This necessitates careful consideration and potential dose adjustments when Cinacalcet is used concomitantly with CYP2D6 substrates, particularly those with a narrow therapeutic index.[7][8][13]

Furthermore, Cinacalcet's own metabolism is susceptible to interactions. Strong inhibitors of CYP3A4, such as ketoconazole, can lead to a more than two-fold increase in Cinacalcet exposure, potentially increasing the risk of adverse effects like hypocalcemia.[7][8][11]

Table 2: Summary of Clinical Drug-Drug Interaction Findings

Interacting Drug ClassEffect on this compoundEffect of this compound on Other DrugsEffect on CinacalcetEffect of Cinacalcet on Other Drugs
CYP3A4 Inhibitors (Strong) Not clinically significantNo significant effect observed[1]Increased exposure (e.g., ~2-fold with ketoconazole)[7][8][11]No significant effect on CYP3A4 substrates[12]
CYP2D6 Substrates Not applicableNo significant effect observed[1]Not applicableSignificantly increased exposure (e.g., ~3.6-fold for desipramine)[7][11]
Other CYP Substrates (1A2, 2B6, 2C8, 2C9) Not applicableNo significant effect observed[1]Not applicableNo significant effects observed[11]

Experimental Protocols

In Vitro CYP Inhibition Assay

The direct inhibitory effects of a test compound on the nine major CYP isozymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) are typically evaluated using pooled human liver microsomes. The protocol generally involves the following steps:

  • Incubation: The test compound (e.g., this compound) at various concentrations is pre-incubated with human liver microsomes and a NADPH-generating system (cofactor for CYP activity) in a buffer solution.

  • Substrate Addition: A specific probe substrate for each CYP isozyme is added to initiate the metabolic reaction.

  • Reaction Termination: The reaction is stopped after a defined incubation period by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation.

Clinical Cocktail DDI Study

A clinical DDI study using a cocktail approach is designed to assess the in vivo DDI potential of a drug against multiple CYP enzymes simultaneously. A representative protocol is as follows:

  • Subject Enrollment: Healthy volunteers meeting specific inclusion and exclusion criteria are enrolled.

  • Treatment Periods: The study is typically a two-period, open-label, crossover design.

    • Period 1 (Reference): Subjects receive a single oral dose of the CYP probe substrate cocktail.

    • Period 2 (Test): Subjects receive the investigational drug (e.g., this compound) for a specified duration to reach steady-state concentrations, followed by co-administration of the same CYP probe substrate cocktail.

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after the administration of the cocktail in both periods.

  • Bioanalysis: Plasma concentrations of each probe substrate and/or their major metabolites are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for each probe substrate are calculated. The geometric mean ratios of these parameters (Test period vs. Reference period) and their 90% confidence intervals are determined to assess the absence or presence of a drug interaction.

Visualizing Metabolic Pathways and Experimental Workflows

cluster_this compound This compound Metabolism cluster_cinacalcet Cinacalcet Metabolism & Interaction This compound This compound Evocalcet_Metabolites Metabolites This compound->Evocalcet_Metabolites Minimal CYP Involvement CYP_Enzymes CYP Enzymes (1A2, 2D6, 3A4, etc.) This compound->CYP_Enzymes No Significant Inhibition/Induction Cinacalcet Cinacalcet CYP3A4 CYP3A4 Cinacalcet->CYP3A4 Metabolized by CYP2D6_metabolism CYP2D6 Cinacalcet->CYP2D6_metabolism Metabolized by CYP1A2 CYP1A2 Cinacalcet->CYP1A2 Metabolized by CYP2D6_inhibition CYP2D6 Substrates Cinacalcet->CYP2D6_inhibition Potent Inhibition Cinacalcet_Metabolites Metabolites CYP3A4->Cinacalcet_Metabolites CYP2D6_metabolism->Cinacalcet_Metabolites CYP1A2->Cinacalcet_Metabolites

Caption: Metabolic pathways of this compound and Cinacalcet.

cluster_workflow In Vitro DDI Screening Workflow start Start: Test Compound microsomes Incubate with Human Liver Microsomes & NADPH start->microsomes add_substrate Add CYP-Specific Probe Substrate microsomes->add_substrate incubate Incubate add_substrate->incubate quench Quench Reaction incubate->quench analyze LC-MS/MS Analysis of Metabolite Formation quench->analyze calculate Calculate % Inhibition and IC50 Value analyze->calculate end End: DDI Potential Characterized calculate->end

Caption: Workflow for in vitro CYP inhibition screening.

cluster_logic Clinical DDI Risk Assessment Logic in_vitro In Vitro Data: IC50 > 50 μM for all CYPs (this compound) clinical_study_this compound Clinical Cocktail Study: No Significant PK Changes in_vitro->clinical_study_this compound Leads to in_vitro_cinacalcet In Vitro Data: Potent CYP2D6 Inhibition (Cinacalcet) clinical_study_cinacalcet Clinical DDI Study: Increased Exposure of CYP2D6 Substrates in_vitro_cinacalcet->clinical_study_cinacalcet Predicts low_risk Low DDI Risk clinical_study_this compound->low_risk Confirms high_risk High DDI Risk with CYP2D6 Substrates clinical_study_cinacalcet->high_risk Confirms

Caption: Logic for assessing clinical DDI risk.

Conclusion

The available evidence strongly indicates that this compound possesses a more favorable drug-drug interaction profile compared to Cinacalcet. Its minimal interaction with the cytochrome P450 enzyme system suggests a lower likelihood of causing or being affected by pharmacokinetic interactions when co-administered with other medications. This characteristic represents a significant clinical advantage, potentially simplifying therapeutic regimens and reducing the need for dose adjustments and intensive monitoring for drug interactions. For drug development professionals, the case of this compound underscores the value of designing molecules with cleaner metabolic profiles to improve safety and ease of use in clinical practice.

References

Evocalcet Demonstrates Comparable Efficacy and Improved Gastrointestinal Tolerability Compared to Cinacalcet for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of treatments for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), evocalcet has emerged as a promising alternative to cinacalcet, particularly for patients who experience intolerance to the latter. Clinical evidence from head-to-head trials demonstrates that this compound is non-inferior to cinacalcet in managing key biochemical markers of SHPT, while offering a significantly better gastrointestinal side-effect profile.

A key challenge in the management of SHPT with cinacalcet is the high incidence of gastrointestinal adverse events, such as nausea and vomiting, which can lead to poor adherence and suboptimal dosing.[1][2] this compound, a newer calcimimetic, was developed to address this limitation.[3] This guide provides a comprehensive comparison of the efficacy and safety of this compound and cinacalcet, with a focus on data relevant to patients with prior exposure or intolerance to cinacalcet.

Comparative Efficacy Analysis

Multiple clinical studies have established the non-inferiority of this compound to cinacalcet in reducing serum intact parathyroid hormone (iPTH) levels, a primary endpoint in the management of SHPT.

A phase 3, randomized, double-blind, double-dummy trial by Fukagawa et al. (2018) in Japanese hemodialysis patients with SHPT found that 72.7% of patients in the this compound group and 76.7% in the cinacalcet group achieved the target iPTH level of 60 to 240 pg/mL.[1][4] The between-group difference was -4.0% (95% confidence interval [CI], -11.4% to 3.5%), meeting the pre-specified non-inferiority margin.[1][4]

Similarly, the international, multicenter, randomized, double-blind ORCHESTRA study, which compared this compound and cinacalcet over 52 weeks in East Asian hemodialysis patients, also demonstrated the non-inferiority of this compound.[5][6][7] The mean percentage change in iPTH levels from baseline was -34.7% in the this compound group and -30.2% in the cinacalcet group.[8]

A post-hoc analysis of a phase 3 study by Koiwa et al. (2021) specifically evaluated the efficacy and safety of this compound in patients with and without prior cinacalcet use.[1] This analysis is particularly relevant for understanding the performance of this compound in a population that has previously been exposed to cinacalcet, which may include patients who were intolerant. The study found that this compound was effective in both patient groups, though those with prior cinacalcet use required higher doses of this compound.[1] After 30 weeks of treatment, median iPTH levels were within the target range for both groups, and corrected calcium and phosphate levels were similarly controlled.[1]

The following tables summarize the key efficacy and safety findings from these pivotal studies.

Table 1: Comparison of Efficacy in Reducing Intact Parathyroid Hormone (iPTH)

StudyPatient PopulationTreatment GroupsPrimary Efficacy EndpointResult
Fukagawa et al. (2018) [1][4]Japanese hemodialysis patients with SHPTThis compound (n=317) vs. Cinacalcet (n=317)Proportion of patients achieving mean iPTH 60-240 pg/mL at weeks 28-3072.7% vs. 76.7% (Difference: -4.0%, 95% CI: -11.4% to 3.5%) - Non-inferiority met
ORCHESTRA Study [5][8]East Asian hemodialysis patients with SHPTThis compound (n=203) vs. Cinacalcet (n=200)Mean percentage change in iPTH from baseline at 52 weeks-34.7% vs. -30.2% (Difference: -4.4%, 95% CI: -13.1% to 4.3%) - Non-inferiority met
Koiwa et al. (2021) Post-Hoc Analysis [1]This compound-treated hemodialysis patients with SHPTNo prior cinacalcet use (n=127) vs. Prior cinacalcet use (n=190)Proportion of patients achieving target iPTH at weeks 28-3081.6% vs. 67.1% (Difference: -14.5%, 95% CI: -24.59% to -3.34%)

Table 2: Comparison of Serum Calcium and Phosphorus Control

StudyTreatment GroupsChange in Corrected Calcium from BaselineChange in Phosphorus from Baseline
ORCHESTRA Study [9]This compound vs. CinacalcetMedian change at 52 weeks: -0.60 mg/dL vs. -0.45 mg/dLMedian change at 52 weeks: -0.60 mg/dL vs. -0.30 mg/dL
Koiwa et al. (2021) Post-Hoc Analysis [1]No prior cinacalcet use vs. Prior cinacalcet use (both on this compound)Levels were similarly controlled in both groups.Levels were similarly controlled in both groups.

Table 3: Comparison of Gastrointestinal-Related Adverse Events

StudyTreatment GroupsIncidence of Gastrointestinal-Related Adverse Events
Fukagawa et al. (2018) [1][4]This compound vs. Cinacalcet18.6% vs. 32.8% (P < 0.001 for superiority of this compound)
ORCHESTRA Study [8]This compound vs. Cinacalcet33.5% vs. 50.5% (P = 0.001)
Koiwa et al. (2021) Post-Hoc Analysis [1]No prior cinacalcet use vs. Prior cinacalcet use (both on this compound)No significant difference in adverse drug reactions between the two groups.

Experimental Protocols

The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

Fukagawa et al. (2018) - Phase 3 Head-to-Head Comparison
  • Study Design: A phase 3, randomized, double-blind, double-dummy, multicenter, parallel-group study conducted in Japan.[1][4]

  • Participants: 639 hemodialysis patients with SHPT, defined as an intact PTH level >240 pg/mL and a serum corrected calcium level ≥9.0 mg/dL.[10]

  • Intervention: Patients were randomized to receive either this compound (starting at 1 or 2 mg/day, titrated up to 8 mg/day) or cinacalcet (starting at 25 mg/day, titrated up to 100 mg/day) for 30 weeks.[5]

  • Key Assessments:

    • iPTH: Measured at a central laboratory. The specific assay used is not detailed in the primary publication but is a standard component of such trials.[11][12][13]

    • Corrected Calcium: Calculated using the formula: Corrected Calcium (mg/dL) = Total Calcium (mg/dL) + 0.8 * (4.0 - Serum Albumin [g/dL]).

    • Phosphorus: Measured using standard laboratory techniques.

  • Statistical Analysis: The primary efficacy endpoint was the proportion of patients achieving the target mean iPTH level of 60-240 pg/mL during weeks 28 to 30. Non-inferiority was concluded if the lower limit of the 95% CI for the difference between groups was greater than -15%.[1][4]

ORCHESTRA Study
  • Study Design: A randomized, double-blind, intrapatient dose-adjustment, parallel-group, international multicenter study.[5][7]

  • Participants: 403 East Asian hemodialysis patients with SHPT.[8]

  • Intervention: Patients were randomized to receive either this compound or cinacalcet for 52 weeks. The starting dose of this compound was 1 mg for patients with an iPTH <500 pg/mL and 2 mg for those with an iPTH ≥500 pg/mL. The starting dose of cinacalcet was 25 mg for all patients.[9]

  • Key Assessments: Similar to the Fukagawa et al. study, with regular monitoring of iPTH, corrected calcium, and phosphorus.

  • Statistical Analysis: The primary endpoint was the mean percentage change in iPTH level from baseline during the evaluation period (weeks 50 to 52). Non-inferiority was determined based on a pre-defined margin for the difference between treatment groups.[8]

Koiwa et al. (2021) - Post-Hoc Analysis
  • Study Design: A post-hoc analysis of the phase 3 head-to-head comparison study by Fukagawa et al.[1]

  • Participants: The analysis included 317 patients treated with this compound, categorized as either having no prior cinacalcet use (non-users, n=127) or having previously been treated with cinacalcet (users, n=190).[1]

  • Endpoints: The analysis focused on trends in iPTH, corrected calcium, phosphorus, and bone metabolic markers over the 30-week study period, as well as the proportion of patients achieving target levels and the incidence of adverse drug reactions.[1]

Mechanism of Action and Signaling Pathway

Both this compound and cinacalcet are calcimimetics, which act as positive allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[14] The CaSR is a G-protein coupled receptor that plays a crucial role in calcium homeostasis.[12] By increasing the sensitivity of the CaSR to extracellular calcium, these drugs suppress the synthesis and secretion of parathyroid hormone (PTH).[14]

The activation of the CaSR by a calcimimetic triggers a downstream signaling cascade. This involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The ultimate effect of this signaling cascade is the inhibition of PTH gene expression and secretion.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion CaSR Calcium-Sensing Receptor (CaSR) Gq_alpha Gq alpha CaSR->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PTH_synthesis Decreased PTH Gene Transcription PKC->PTH_synthesis PTH_secretion Inhibition of PTH Secretion PKC->PTH_secretion Ca_release->PTH_secretion Calcimimetic This compound or Cinacalcet Calcimimetic->CaSR Allosteric Modulation Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binding

References

A Head-to-Head Meta-Analysis of Evocalcet and Cinacalcet for Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), contributing to cardiovascular calcification and increased mortality.[1][2] Calcimimetics, which modulate the calcium-sensing receptor (CaSR) on the parathyroid gland, are a cornerstone of SHPT management.[3][4] Cinacalcet, the first-generation oral calcimimetic, has been effective in controlling SHPT but is often associated with gastrointestinal side effects that can limit adherence.[1][2] Evocalcet, a newer calcimimetic, was developed to offer similar efficacy with an improved safety profile.[1] This guide provides a meta-analysis of clinical trial data comparing the efficacy and safety of this compound and cinacalcet.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

Both this compound and cinacalcet are positive allosteric modulators of the CaSR.[4][5] They bind to a site within the transmembrane domain of the receptor, distinct from the extracellular calcium-binding site.[5][6] This binding induces a conformational change that increases the CaSR's sensitivity to extracellular calcium.[4][7][5] Consequently, the receptor can be activated at lower calcium concentrations, leading to a suppression of parathyroid hormone (PTH) synthesis and secretion.[3][5][6] This shared mechanism ultimately helps to control hyperparathyroidism and manage mineral metabolism in patients with CKD.

cluster_0 Parathyroid Gland Chief Cell cluster_1 Pharmacological Intervention CaSR Calcium-Sensing Receptor (CaSR) G_protein Gq/11 G-protein CaSR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca2+ Release IP3->Ca_release stimulates PTH_secretion PTH Secretion (Suppressed) Ca_release->PTH_secretion inhibits This compound This compound This compound->CaSR Positive Allosteric Modulation (Increases Sensitivity) Cinacalcet Cinacalcet Cinacalcet->CaSR Positive Allosteric Modulation (Increases Sensitivity) Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->CaSR Binds

Figure 1. Signaling pathway of this compound and Cinacalcet.

Efficacy in Controlling Secondary Hyperparathyroidism

Clinical trials have demonstrated that this compound is non-inferior to cinacalcet in suppressing intact parathyroid hormone (iPTH) levels. A head-to-head, phase 3, randomized, double-blind trial in Japanese hemodialysis patients found that a similar proportion of patients in both groups achieved the target iPTH level (60 to 240 pg/mL).[1][2]

Efficacy OutcomeThis compoundCinacalcetBetween-group Difference (95% CI)Study
Proportion of Patients Achieving Target iPTH (60-240 pg/mL) 72.7%76.7%-4.0% (-11.4%, 3.5%)Fukagawa et al. (2018)[1]
Mean Percentage Change in iPTH from Baseline (52 weeks) -34.7%-30.2%-4.4% (-13.1%, 4.3%)ORCHESTRA Study[8][9]
Proportion of Patients with ≥30% Decrease in iPTH from Baseline 67.3%58.7%8.6% (-1.8%, 19.1%)ORCHESTRA Study[9][10][11]

Table 1: Comparison of Primary Efficacy Outcomes

Both treatments also led to comparable reductions in serum calcium and phosphorus levels.[12][13] A post-hoc analysis of a phase 3 trial showed that this compound was effective in both patients who were new to calcimimetics and those who had previously been treated with cinacalcet.[14][15]

Safety and Tolerability Profile

A key differentiator between this compound and cinacalcet is their safety profile, particularly concerning gastrointestinal adverse events. Multiple studies have shown a significantly lower incidence of these events with this compound.

Safety OutcomeThis compoundCinacalcetBetween-group Difference (95% CI) / P-valueStudy
Incidence of Gastrointestinal-Related Adverse Events 18.6%32.8%-14.2% (-20.9%, -7.5%)Fukagawa et al. (2018)[1][2]
Incidence of Gastrointestinal Adverse Events 33.5%50.5%P = 0.001ORCHESTRA Study[9][10][11]
Incidence of Hypocalcemia Similar between groupsSimilar between groupsNot significantly differentORCHESTRA Study[10][11]

Table 2: Comparison of Key Safety Outcomes

The lower incidence of gastrointestinal side effects with this compound may lead to better patient adherence and, consequently, more consistent control of SHPT.[1][2] The incidence of hypocalcemia, a known class effect of calcimimetics, was found to be similar between the two drugs.[10][11]

Experimental Protocols

The data presented is primarily derived from a phase 3, randomized, double-blind, double-dummy, head-to-head comparison trial and the international, multicenter ORCHESTRA trial.

Fukagawa et al. (2018) Head-to-Head Trial [1]

  • Study Design: A phase 3, randomized, double-blind, double-dummy trial.

  • Participants: 634 Japanese patients with SHPT on hemodialysis were randomized to receive either this compound (n=317) or cinacalcet (n=317).

  • Duration: 30 weeks.

  • Primary Efficacy Endpoint: Non-inferiority of this compound to cinacalcet in the proportion of patients achieving a mean intact parathyroid hormone level of 60 to 240 pg/mL from week 28 to 30.

  • Key Safety Endpoint: Incidence of gastrointestinal-related adverse events.

ORCHESTRA Study [9][10][11]

  • Study Design: A randomized, double-blind, intrapatient dose-adjustment, parallel-group, international multicenter study.

  • Participants: 403 East Asian hemodialysis patients with SHPT were randomized to receive this compound (n=203) or cinacalcet (n=200).

  • Duration: 52 weeks.

  • Primary Efficacy Endpoint: Mean percentage change in intact PTH levels from baseline at 52 weeks.

  • Key Safety Endpoint: Incidence of gastrointestinal adverse events.

cluster_0 Study Selection and Randomization cluster_1 Follow-up and Analysis Eligibility Hemodialysis Patients with SHPT Randomization Randomization Eligibility->Randomization Evocalcet_Arm This compound Treatment Arm Randomization->Evocalcet_Arm Cinacalcet_Arm Cinacalcet Treatment Arm Randomization->Cinacalcet_Arm Follow_Up Follow-up Period (e.g., 30 or 52 weeks) Evocalcet_Arm->Follow_Up Cinacalcet_Arm->Follow_Up Efficacy_Analysis Efficacy Analysis (iPTH levels) Follow_Up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_Up->Safety_Analysis

Figure 2. Generalized experimental workflow.

Conclusion

The available evidence from head-to-head clinical trials indicates that this compound is non-inferior to cinacalcet in terms of efficacy for the treatment of secondary hyperparathyroidism in patients on hemodialysis.[1][8] Both drugs effectively reduce iPTH, serum calcium, and phosphorus levels. The primary advantage of this compound lies in its superior gastrointestinal safety profile, with a significantly lower incidence of related adverse events.[1][10][11] This improved tolerability may translate to better patient adherence and more effective long-term management of SHPT. Therefore, this compound represents a favorable alternative to cinacalcet for the management of secondary hyperparathyroidism.[1][2]

References

A Comparative Analysis of Evocalcet and Paricalcitol on Bone Turnover Markers in Secondary Hyperparathyroidism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of evocalcet and paricalcitol on bone turnover markers in the context of secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD). The information presented is synthesized from clinical trial data and peer-reviewed research to aid in understanding the distinct and overlapping mechanisms and effects of these two therapeutic agents.

Introduction

Secondary hyperparathyroidism is characterized by elevated parathyroid hormone (PTH) levels, which can lead to high-turnover bone disease and other complications of CKD-Mineral and Bone Disorder (CKD-MBD).[1] this compound, a novel calcimimetic, and paricalcitol, a selective vitamin D receptor activator, are two key therapeutic options for managing SHPT.[2][3] They employ different mechanisms of action to reduce PTH levels, which in turn affects bone metabolism.

This compound is a calcimimetic agent that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[2][4] By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses the synthesis and secretion of PTH.[2][4]

Paricalcitol is a synthetic analog of active vitamin D.[3] It selectively binds to vitamin D receptors (VDRs) in various tissues, including the parathyroid glands, intestines, and bone.[3] This interaction leads to the suppression of PTH gene transcription, thereby reducing PTH levels.[3]

Comparative Efficacy on Bone Turnover Markers

Direct head-to-head clinical trials comparing this compound and paricalcitol are limited. However, data from studies comparing each agent to the first-generation calcimimetic, cinacalcet, provide a basis for an indirect comparison.

A study comparing this compound to cinacalcet in hemodialysis patients with SHPT demonstrated that both drugs led to a similar trend in the reduction of bone turnover markers, including bone-specific alkaline phosphatase (BAP), tartrate-resistant acid phosphatase 5b (TRACP-5b), and total N-terminal propeptide of type 1 procollagen (P1NP).[1]

Conversely, the IMPACT-SHPT study, which compared paricalcitol-centered therapy to cinacalcet-centered therapy, found that paricalcitol significantly reduced levels of total alkaline phosphatase (AP) and bone-specific AP from baseline, whereas these markers increased in the cinacalcet group.[5][6]

Below is a summary of the reported effects of this compound and paricalcitol on key bone turnover and related markers from separate clinical investigations.

Quantitative Data Summary
MarkerThis compound (vs. Cinacalcet)Paricalcitol (vs. Cinacalcet)Reference
Bone Formation Markers
Bone-Specific Alkaline Phosphatase (BAP)Decreased trend, similar to cinacalcetSignificantly reduced from baseline[1][5]
Total N-terminal propeptide of type 1 procollagen (P1NP)Decreased trend, similar to cinacalcetNot Reported in direct comparison[1]
Bone Resorption Marker
Tartrate-resistant acid phosphatase 5b (TRACP-5b)Decreased trend, similar to cinacalcetNot Reported in direct comparison[1]
Other Key Markers
Intact Parathyroid Hormone (iPTH)Non-inferior reduction to cinacalcetGreater proportion of patients achieved target levels compared to cinacalcet[1][5]
Serum CalciumDecreased, similar to cinacalcetHigher levels compared to cinacalcet[1][7]
Serum PhosphorusDecreased, similar to cinacalcetNo significant difference compared to cinacalcet[1][7]
Fibroblast Growth Factor 23 (FGF-23)Decreased, similar to cinacalcetIncreased levels compared to cinacalcet[1][5]

Experimental Protocols

The data presented is derived from randomized, controlled clinical trials. The general methodologies employed in these studies are outlined below.

IMPACT-SHPT Study (Paricalcitol vs. Cinacalcet)
  • Study Design: A Phase 4, international, randomized, open-label, parallel-group study.[5][8]

  • Participants: Adult patients with Stage 5 CKD on hemodialysis with SHPT (iPTH 300-800 pg/mL, calcium 8.4-10.0 mg/dL, and phosphate ≤ 6.5 mg/dL).[5][8]

  • Intervention: Patients were randomized to receive either paricalcitol-centered therapy (intravenous or oral) or cinacalcet-centered therapy for up to 28 weeks.[5][8]

  • Key Measurements:

    • iPTH: Measured at baseline and at specified intervals throughout the study.

    • Bone Turnover Markers: Total alkaline phosphatase (AP) and bone-specific AP were measured at baseline and at weeks 8, 16, and 28.[5]

    • FGF-23: Measured at baseline and at specified intervals.[5]

    • Serum Calcium and Phosphorus: Monitored throughout the study.

  • Primary Endpoint: The proportion of patients achieving a mean iPTH level of 150-300 pg/mL during weeks 21-28.[6]

This compound vs. Cinacalcet Head-to-Head Study
  • Study Design: A Phase 3, randomized, double-blind, double-dummy, non-inferiority trial.[1][9]

  • Participants: Japanese hemodialysis patients with SHPT.[9]

  • Intervention: Patients were randomized to receive either this compound or cinacalcet for 30 weeks.[9]

  • Key Measurements:

    • iPTH: Measured to assess the primary efficacy endpoint.

    • Bone Turnover Markers: Bone-specific alkaline phosphatase (BAP), tartrate-resistant acid phosphatase 5b (TRACP-5b), and total N-terminal propeptide of type 1 procollagen (P1NP) were measured as exploratory endpoints.[10]

    • FGF-23, Serum Calcium, and Phosphorus: Also measured as exploratory endpoints.[10]

  • Primary Endpoint: The proportion of patients achieving a mean intact PTH level of 60 to 240 pg/mL from week 28 to 30.[9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanisms of action of this compound and paricalcitol, and a generalized workflow for a clinical trial assessing these agents.

Evocalcet_Mechanism cluster_parathyroid Parathyroid Gland Cell CaSR Calcium-Sensing Receptor (CaSR) PTH_Gene PTH Gene CaSR->PTH_Gene Inhibits Transcription PTH_Vesicle PTH Vesicle CaSR->PTH_Vesicle Inhibits Secretion PTH_Gene->PTH_Vesicle PTH Synthesis This compound This compound This compound->CaSR Allosteric Activation Calcium Extracellular Ca²⁺ Calcium->CaSR Binding Suppression Suppression Inhibition Inhibition

Caption: Mechanism of action of this compound on the parathyroid gland cell.

Paricalcitol_Mechanism cluster_parathyroid Parathyroid Gland Cell VDR Vitamin D Receptor (VDR) RXR RXR VDR->RXR Heterodimerization PTH_Gene PTH Gene RXR->PTH_Gene Suppresses Transcription Nucleus Nucleus Paricalcitol Paricalcitol Paricalcitol->VDR Binding Suppression Suppression

Caption: Mechanism of action of Paricalcitol on the parathyroid gland cell.

Clinical_Trial_Workflow Start Patient Screening (SHPT Diagnosis) Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Inclusion->Start No Randomization Randomization Inclusion->Randomization Yes Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Paricalcitol) Randomization->Treatment_B FollowUp Follow-up Period (e.g., 28-30 weeks) Treatment_A->FollowUp Treatment_B->FollowUp Data_Collection Data Collection (Bone Markers, iPTH, Ca, P) FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Results & Conclusion Analysis->End

Caption: Generalized workflow of a clinical trial for SHPT treatments.

Conclusion

Both this compound and paricalcitol are effective in managing secondary hyperparathyroidism by reducing PTH levels, though through distinct signaling pathways. The available data suggests that their effects on bone turnover markers may differ. Paricalcitol appears to directly suppress bone turnover markers like BAP.[11] this compound also demonstrates a trend towards reducing bone turnover markers, with an efficacy profile that is non-inferior to cinacalcet.[1]

The choice between these agents may depend on the specific clinical scenario, including the patient's baseline bone turnover status, serum calcium and phosphorus levels, and tolerance to medication. Further head-to-head comparative studies are needed to fully elucidate the differential effects of this compound and paricalcitol on bone metabolism and long-term skeletal health in patients with CKD.

References

Evocalcet: A Comparative Analysis for the Treatment of Secondary Hyperparathyroidism in Specific Patient Subpopulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Evocalcet with other calcimimetics, namely Cinacalcet and Etelcalcetide, for the treatment of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). The focus is on evaluating the superiority of this compound in specific patient subpopulations, supported by experimental data from clinical trials.

Executive Summary

This compound, a novel oral calcimimetic, has demonstrated non-inferiority to Cinacalcet in suppressing intact parathyroid hormone (iPTH) levels in patients with SHPT on dialysis. A key advantage of this compound appears to be its improved gastrointestinal (GI) tolerability, a significant factor for patient adherence. While direct head-to-head trials with Etelcalcetide are lacking, this guide synthesizes available data to draw comparisons. The evidence suggests that this compound may be a favorable alternative, particularly for patients who experience GI side effects with Cinacalcet and for whom an oral formulation is preferred.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound, Cinacalcet, and Etelcalcetide are all calcimimetics that function as allosteric modulators of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. By increasing the sensitivity of the CaSR to extracellular calcium, these agents suppress the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum calcium and phosphorus levels.

cluster_membrane Cell Membrane cluster_cell Parathyroid Cell CaSR Calcium-Sensing Receptor (CaSR) Gq11 Gq/11 CaSR->Gq11 Gi Gi CaSR->Gi Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Calcimimetics Calcimimetics (this compound, Cinacalcet, Etelcalcetide) Calcimimetics->CaSR Allosteric Modulation PLC Phospholipase C (PLC) Gq11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PTH_synthesis ↓ PTH Synthesis & Secretion Ca_release->PTH_synthesis PKC->PTH_synthesis AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP cAMP->PTH_synthesis cluster_screening Screening & Randomization cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm_A Treatment Arm A (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Cinacalcet) Randomization->Treatment_Arm_B Dose_Titration Dose Titration Period Treatment_Arm_A->Dose_Titration Treatment_Arm_B->Dose_Titration Maintenance_Period Maintenance Period Dose_Titration->Maintenance_Period Monitoring Regular Monitoring (iPTH, Ca, P, AEs) Maintenance_Period->Monitoring Primary_Endpoint Primary Efficacy Endpoint (e.g., % achieving target iPTH) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (Mean change in iPTH, Ca, P) Monitoring->Secondary_Endpoints Safety_Analysis Safety Analysis (Adverse Events) Monitoring->Safety_Analysis cluster_strata Patient Subpopulations cluster_outcomes Subgroup Analysis Total_Population Total SHPT Patient Population Prior_Treatment Prior Cinacalcet Use (Yes/No) Total_Population->Prior_Treatment Age Age Group (e.g., <65, ≥65) Total_Population->Age Comorbidities Cardiovascular Comorbidities (Yes/No) Total_Population->Comorbidities Ethnicity Ethnicity Total_Population->Ethnicity Baseline_iPTH Baseline iPTH Level (e.g., <500, ≥500 pg/mL) Total_Population->Baseline_iPTH Efficacy_Outcome Efficacy Outcomes (iPTH reduction) Prior_Treatment->Efficacy_Outcome Safety_Outcome Safety Outcomes (AEs, Hypocalcemia) Prior_Treatment->Safety_Outcome Age->Efficacy_Outcome Age->Safety_Outcome Comorbidities->Efficacy_Outcome Comorbidities->Safety_Outcome Ethnicity->Efficacy_Outcome Ethnicity->Safety_Outcome Baseline_iPTH->Efficacy_Outcome Baseline_iPTH->Safety_Outcome

Evocalcet's Performance in the Landscape of Next-Generation Calcimimetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) has been significantly advanced by the advent of calcimimetics. These allosteric modulators of the calcium-sensing receptor (CaSR) effectively reduce elevated parathyroid hormone (PTH) levels.[1][2] Cinacalcet, the first-in-class calcimimetic, demonstrated efficacy but was associated with notable gastrointestinal side effects, impacting patient adherence.[1][3] This led to the development of next-generation calcimimetics, including Evocalcet, designed to offer an improved therapeutic profile.

This guide provides an objective comparison of this compound's performance against other calcimimetics, supported by experimental data from key clinical trials.

Quantitative Performance Data

The following tables summarize the key efficacy and safety data from head-to-head clinical trials comparing this compound with Cinacalcet.

Table 1: Efficacy of this compound vs. Cinacalcet in Hemodialysis Patients with Secondary Hyperparathyroidism (52-Week Study)

ParameterThis compoundCinacalcetBetween-Group Difference (95% CI)
Mean Percentage Change in Intact PTH from Baseline -34.7%-30.2%-4.4% (-13.1%, 4.3%)
Proportion of Patients with ≥30% Decrease in Intact PTH 67.3%58.7%8.6% (-1.8%, 19.1%)

Data from a randomized, double-blind, parallel-group, international multicenter study in East Asian hemodialysis patients with SHPT.[4][5]

Table 2: Safety Profile of this compound vs. Cinacalcet (52-Week Study)

Adverse EventThis compound (n=203)Cinacalcet (n=200)P-value
Gastrointestinal Adverse Events 33.5%50.5%0.001
Hypocalcemia No significant differenceNo significant difference-

Data from a randomized, double-blind, parallel-group, international multicenter study in East Asian hemodialysis patients with SHPT.[4][5]

Table 3: Efficacy and Key Safety Endpoint of this compound vs. Cinacalcet in Japanese Hemodialysis Patients (30-Week Study)

EndpointThis compound (n=317)Cinacalcet (n=317)Between-Group Difference (95% CI)
Proportion of Patients Achieving Mean iPTH 60-240 pg/mL 72.7%76.7%-4.0% (-11.4%, 3.5%)
Incidence of Gastrointestinal-Related Adverse Events 18.6%32.8%-14.2% (-20.9%, -7.5%)

Data from a Phase 3, randomized, double-blind, double-dummy trial.[6][7][8]

Experimental Protocols

The data presented above are primarily derived from randomized, double-blind, active-controlled clinical trials comparing the efficacy and safety of this compound and Cinacalcet in hemodialysis patients with secondary hyperparathyroidism.

Key Study Design and Methodology (Based on a 52-Week, Randomized, Double-Blind, Parallel-Group, International Multicenter Study)[4][5]
  • Participants: Adult East Asian patients with SHPT undergoing hemodialysis.

  • Inclusion Criteria: Baseline intact parathyroid hormone (iPTH) levels typically ≥300 pg/mL.

  • Randomization: Patients were randomly assigned to receive either this compound or Cinacalcet.

  • Dosing:

    • This compound: Initiated at a low dose and titrated based on iPTH and serum calcium levels to a maximum daily dose.

    • Cinacalcet: Initiated at a standard dose and titrated according to its prescribing information.

  • Primary Efficacy Endpoint: The primary endpoint was the mean percentage change in iPTH from baseline to the end of the treatment period (e.g., 52 weeks). Non-inferiority of this compound to Cinacalcet was assessed against a pre-defined margin.

  • Secondary Efficacy Endpoints: Included the proportion of patients achieving a ≥30% reduction in iPTH from baseline.

  • Safety Assessments: Adverse events were monitored throughout the study, with a particular focus on gastrointestinal events (nausea, vomiting, etc.) and hypocalcemia. Laboratory parameters, including serum calcium and phosphorus, were regularly measured.

  • Statistical Analysis: Efficacy was assessed in the per-protocol set, while safety was analyzed in the safety set (all patients who received at least one dose of the study drug).

Signaling Pathway and Experimental Workflow

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calcimimetics, including this compound, are positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[9][10][11] By binding to the transmembrane domain of the CaSR, these agents increase the receptor's sensitivity to extracellular calcium.[9][10][11] This enhanced activation of the CaSR on parathyroid gland cells inhibits the synthesis and secretion of parathyroid hormone (PTH).[9][10][11] The downstream signaling cascade involves G-protein activation (primarily Gq/11 and Gi/o), leading to the modulation of intracellular second messengers.[9][10]

CaSR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Parathyroid Cell) Ca Extracellular Ca²⁺ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds This compound This compound This compound->CaSR Allosterically Modulates Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_intra Intracellular Ca²⁺ Release ER->Ca_intra PTH_secretion PTH Secretion Ca_intra->PTH_secretion Inhibits PTH_synthesis PTH Gene Transcription & PTH Synthesis PKC->PTH_synthesis Inhibits

CaSR signaling pathway modulated by this compound.
Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy and safety of this compound to another calcimimetic.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (e.g., 30-52 Weeks) cluster_groupA Group A cluster_groupB Group B cluster_analysis Data Analysis & Reporting p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Data Collection (iPTH, Ca, P, Demographics) p2->p3 p4 Random Assignment p3->p4 p5a This compound Administration (Dose Titration) p4->p5a p5b Comparator Administration (e.g., Cinacalcet) p4->p5b p6 Regular Monitoring (iPTH, Ca, P, Adverse Events) p5a->p6 p5b->p6 p7 End-of-Study Assessments p6->p7 Throughout Study p8 Statistical Analysis (Efficacy & Safety Endpoints) p7->p8 p9 Clinical Study Report p8->p9

Workflow of a comparative calcimimetic clinical trial.

Discussion of Next-Generation Calcimimetics

Beyond Cinacalcet, the landscape of calcimimetics continues to evolve.

  • Etelcalcetide: An intravenous calcimimetic, offers the advantage of administration by healthcare professionals at the end of hemodialysis sessions, which may improve adherence.[12][13][14][15] Clinical trials have shown Etelcalcetide to be more potent than Cinacalcet in reducing PTH levels.[12][13] However, it is also associated with a greater risk of hypocalcemia.[1][13]

  • Upacicalcet: A novel non-peptidic injectable calcimimetic, has been developed with the aim of further improving the safety profile.[1] Preclinical and early clinical data suggest it may have a reduced risk of hypocalcemia and gastrointestinal side effects.[7]

Conclusion

This compound represents a significant advancement in the oral treatment of secondary hyperparathyroidism. Clinical evidence demonstrates its non-inferiority to Cinacalcet in terms of efficacy in reducing PTH levels.[4][5][6][8] Its key advantage lies in a significantly improved gastrointestinal safety profile, with a lower incidence of nausea and vomiting, which may lead to better patient compliance and more effective long-term management of SHPT.[4][5][6][8] The development of other next-generation calcimimetics like Etelcalcetide and Upacicalcet provides alternative routes of administration and potentially different efficacy and safety profiles, offering clinicians a broader range of therapeutic options to individualize patient care. Further head-to-head trials will be valuable in fully elucidating the comparative performance of these newer agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Evocalcet: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds like Evocalcet is paramount to ensuring both laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, offering step-by-step procedural guidance to directly address operational questions.

Hazard Profile and Safety Precautions

This compound is a calcimimetic agent that requires careful handling due to its potential health hazards.[1] One safety data sheet (SDS) classifies this compound as suspected of damaging fertility or the unborn child and causing damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to strict safety protocols is essential during all handling and disposal procedures.

Personal Protective Equipment (PPE): To minimize exposure, personnel should always use appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Body Protection: An impervious lab coat or clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when handling the powder form to avoid dust formation.[2]

Quantitative Hazard Data

While specific quantitative disposal limits for this compound are not detailed in the provided documentation, the following table summarizes its key hazard classifications from a representative Safety Data Sheet.

Hazard ClassificationCodeDescription
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs through prolonged or repeated exposure

Data sourced from Cayman Chemical Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to prevent its release into the environment.[1] All disposal methods must comply with prevailing country, federal, state, and local regulations for hazardous waste.

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused product, empty containers, contaminated PPE (gloves, etc.), and spill cleanup materials.

    • Segregate this compound waste from non-hazardous laboratory waste to prevent cross-contamination and ensure proper disposal.

  • Containment:

    • Collect all this compound waste in a designated, properly labeled, and sealed container.

    • For liquid waste, use the original packaging if possible, or an appropriate UN-labeled container approved for the transport of dangerous goods. Ensure the container is properly sealed.

    • Solid waste, such as contaminated lab supplies, should be placed in double, robust plastic bags, each sealed individually.[3]

  • Waste Storage:

    • Store the sealed waste containers in a secure, designated hazardous waste accumulation area.

    • Storage areas should be well-ventilated.

    • Liquid waste containers must be stored in secondary containment (such as a tray) that can hold the entire volume of the largest container plus 10% of the total volume of all containers.[3]

  • Disposal:

    • This compound waste is considered hazardous and must be disposed of accordingly.

    • Do not dispose of this compound with regular household garbage or allow it to enter sewage systems or surface and ground water.[1][4]

    • The recommended method of disposal is to contact a licensed professional waste disposal service for transport to an approved waste disposal facility.[4][5] High-temperature incineration is often the preferred method for pharmaceutical waste.[6]

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation .

  • Wear full personal protective equipment (PPE) as described above.

  • Contain the spill to prevent further spread. Keep the product away from drains and water courses.

  • For liquid spills, absorb with an inert, non-combustible material.

  • For powder spills, carefully wet the material to minimize airborne dust before collection.

  • Collect all contaminated materials into a suitable, labeled container for disposal as hazardous waste.

  • Decontaminate the spill area and any affected equipment.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Evocalcet_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A This compound Waste Generated (Unused product, contaminated materials) B Wear Appropriate PPE A->B C Segregate from Non-Hazardous Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Use Secondary Containment for Liquids E->F G Contact Licensed Professional Waste Disposal Service F->G H Transport to Approved Hazardous Waste Facility G->H I Proper Disposal (e.g., Incineration) H->I J Do NOT Dispose in Regular Trash K Do NOT Discharge to Sewer/Drains

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Evocalcet

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Evocalcet

This guide provides crucial safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Hazard Identification and Physicochemical Properties

This compound is an orally active calcium-sensing receptor (CaSR) agonist.[1] While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential health risks.[2][3] One source classifies it as causing damage to organs through prolonged or repeated exposure and being suspected of damaging fertility or the unborn child.[3] Therefore, it should be handled with care as a potentially hazardous material.[4]

Physicochemical Data

Property Value Source
Molecular Formula C₂₄H₂₆N₂O₂ [2][5]
Molecular Weight 374.48 g/mol [2]
CAS Number 870964-67-3 [2][3][5]
Appearance Crystalline solid [4]
Storage -20°C as a solid [2][4]
Stability ≥ 4 years at -20°C [4]

| Solubility | Approx. 5 mg/mL in DMSO and DMF |[4] |

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The level of protection should be chosen based on a risk assessment of the specific procedure being performed.

TaskGlovesGown / Lab CoatEye/Face ProtectionRespiratory Protection
Handling Unopened Containers Single pair of nitrile glovesStandard lab coatSafety glasses[6]Not generally required
Weighing and Compounding (Powder) Double pair of nitrile glovesDisposable, solid-front gownSafety goggles and face shieldRequired if not handled in a containment unit (e.g., chemical fume hood). An N95 respirator or higher is recommended to avoid dust formation.[2][5][7]
Solution Preparation & Administration Double pair of nitrile glovesDisposable, solid-front gownSafety goggles or face shieldRecommended if there is a risk of aerosolization.[2][7]
Waste Handling and Disposal Double pair of nitrile glovesDisposable, solid-front gownSafety gogglesNot generally required if waste is properly contained.[7]
Spill Cleanup Double pair of heavy-duty nitrile glovesDisposable, chemical-resistant gownSafety goggles and face shieldRequired. A self-contained breathing apparatus may be necessary.[5]

Operational and Disposal Plans

A strict operational plan minimizes the risk of exposure and contamination.

I. Pre-Handling Procedures & Storage
  • Risk Assessment : Before beginning work, perform a risk assessment for the planned procedures.

  • Designated Area : Conduct all work with this compound in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control airborne particles.[7]

  • Emergency Equipment : Ensure an accessible safety shower and eye wash station are available and tested.[2]

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area at -20°C.[2][4] Protect from direct sunlight and sources of ignition.[2]

II. Handling and Experimental Protocols
  • General Handling : Avoid contact with eyes, skin, and clothing.[2][4] Avoid the formation of dust and aerosols.[2] Wash hands thoroughly after handling.[4]

  • Solution Preparation : When dissolving, make a stock solution by adding the solvent of choice (e.g., DMSO) to the solid this compound.[4] For aqueous solutions, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[4] Aqueous solutions should not be stored for more than one day.[4]

III. Spill Management
  • Evacuate : Evacuate personnel to safe areas.[2]

  • Ventilate : Ensure adequate ventilation.

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses.[2]

  • Cleanup : Wearing full PPE, cover the spill with an inert absorbent material. Collect the material and place it in a suitable container for disposal.

IV. Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and absorbent pads, should be considered hazardous waste.

  • Solid Waste : Place all contaminated solid waste in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal : Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not allow the chemical to enter sewers or surface water.[3]

V. First Aid Measures
  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Evocalcet_Handling_Workflow start Start: Planning Experiment risk_assessment 1. Conduct Risk Assessment & Review SDS start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe handling_area 3. Prepare Handling Area (e.g., Fume Hood) ppe->handling_area weighing 4. Weighing & Compounding handling_area->weighing solution_prep 5. Solution Preparation weighing->solution_prep experiment 6. Perform Experiment solution_prep->experiment spill_check Spill Occurs? experiment->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes decontamination 7. Decontaminate Surfaces & Equipment spill_check->decontamination No spill_protocol->decontamination waste_segregation 8. Segregate Hazardous Waste (Solid & Liquid) decontamination->waste_segregation remove_ppe 9. Doff PPE Correctly waste_segregation->remove_ppe disposal 10. Store Waste for Disposal remove_ppe->disposal end End disposal->end

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.